2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Descripción
BenchChem offers high-quality 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKSAHMQKUSQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-46-1 | |
| Record name | 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Physicochemical Properties of Spiro[indene-1,5'-oxazolidine] Derivatives
Abstract
The spiro[indene-1,5'-oxazolidine] scaffold represents a class of heterocyclic compounds of significant interest in modern medicinal chemistry. Its rigid, three-dimensional architecture makes it a "privileged scaffold," frequently identified in molecules with potent biological activities, notably as anticancer agents. The therapeutic potential of these derivatives is, however, critically dependent on their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical properties of spiro[indene-1,5'-oxazolidine] derivatives, including lipophilicity, solubility, chemical stability, and ionization state (pKa). We will explore the profound influence of the unique spirocyclic core and its substituents on these properties, offering field-proven experimental protocols for their accurate determination and a logical framework for their optimization in drug discovery programs.
Introduction: The Strategic Importance of the Spiro[indene-1,5'-oxazolidine] Core
Spirocyclic systems, characterized by a single atom shared between two rings, have gained prominence in drug design for their ability to confer conformational rigidity and novel three-dimensional exit vectors for substituents. The spiro[indene-1,5'-oxazolidine] framework merges the indene moiety with an oxazolidine ring, creating a chiral center at the spiro-carbon. This distinct topology is particularly valuable for disrupting protein-protein interactions (PPIs), a challenging target class in drug discovery. Several studies have highlighted the potential of related spiro-heterocycles as potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.
The success of any drug candidate, however, hinges on a meticulously balanced physicochemical profile. Poor solubility can render a potent compound unusable, while excessive lipophilicity can lead to off-target toxicity and poor metabolic profiles. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required to navigate the structure-property relationships of this promising compound class.
Synthesis and Structural Elucidation: Building the Scaffold
A foundational understanding of how these molecules are constructed is essential for interpreting their properties. The most prevalent and versatile method for synthesizing the spiro[indene-1,5'-oxazolidine] core is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the regio- and diastereoselective addition of a nitrone to a methyleneindene derivative. The use of microwave irradiation has been shown to significantly improve reaction times and yields, aligning with green chemistry principles.
Caption: General workflow for 1,3-dipolar cycloaddition synthesis.
Structural confirmation of the resulting derivatives is unequivocally established using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous determination of stereochemistry at the spiro-center and adjacent chiral carbons, single-crystal X-ray diffraction is the gold standard.
Core Physicochemical Properties & Measurement Protocols
The interplay between a molecule's structure and its physicochemical properties is the cornerstone of medicinal chemistry. Here, we dissect the key properties for the spiro[indene-1,5'-oxazolidine] class.
Lipophilicity (logP / logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most critical physicochemical parameter. It governs membrane permeability, plasma protein binding, metabolic clearance, and promiscuity. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for ionized species.
Causality & Insights: The rigid, spirocyclic nature of the core can have a counter-intuitive effect on lipophilicity. While adding carbon atoms typically increases logP, the introduction of a spiro center can increase the polarity and reduce the lipophilicity of a molecule compared to its non-spiro, carbocyclic analogues by increasing its three-dimensional surface area and potential for hydration. Substituents on the indene aromatic ring and the N-alkyl/aryl group of the oxazolidine ring will be the primary modulators of lipophilicity.
Data Presentation: Structure-Lipophilicity Relationships (Illustrative)
| Compound ID | R¹ (Indene) | R² (Oxazolidine-N) | clogP (Calculated) | logD₇.₄ (Experimental) |
| SPI-001 | H | -CH₃ | 2.10 | 1.95 |
| SPI-002 | 5-Cl | -CH₃ | 2.80 | 2.62 |
| SPI-003 | 5-OCH₃ | -CH₃ | 1.95 | 1.78 |
| SPI-004 | H | -Benzyl | 3.55 | 3.41 |
Experimental Protocol: Determination of logP by RP-TLC
This method offers a rapid and resource-efficient alternative to the traditional shake-flask method, correlating the chromatographic retention factor with known logP standards.
Objective: To determine the Rₘ₀ value, a chromatographic index of lipophilicity, and correlate it to logP.
Materials:
-
RP-18 F₂₅₄s TLC plates
-
Mobile Phase: Acetone/TRIS buffer (pH 7.4) in varying concentrations (e.g., 80:20, 70:30, 60:40 v/v)
-
LogP standards with known values (e.g., Toluene, Naphthalene)
-
Test compounds (spiro[indene-1,5'-oxazolidine] derivatives)
-
Developing tank, UV lamp (254 nm)
Methodology:
-
Preparation: Prepare solutions of test compounds and standards in a suitable solvent (e.g., methanol) at ~1 mg/mL.
-
Plate Spotting: Spot 1-2 µL of each solution onto the origin line of the RP-18 TLC plate.
-
Development: Equilibrate the developing tank with the first mobile phase concentration (e.g., 80% acetone). Place the TLC plate in the tank and allow the solvent front to travel approximately 80% of the plate length.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and calculate the Rբ value for each spot (Rբ = distance traveled by spot / distance traveled by solvent front).
-
Repeat: Repeat steps 3-4 for each mobile phase concentration.
-
Calculation of Rₘ: Convert Rբ values to Rₘ values using the equation: Rₘ = log((1/Rբ) - 1).
-
Extrapolation: For each compound, plot Rₘ versus the volume percentage of acetone. Perform a linear regression and extrapolate to 0% acetone. The y-intercept is the Rₘ₀ value.
-
Calibration & logP Determination: Plot the Rₘ₀ values of the standards against their known logP values to create a calibration curve. Use the regression equation of this curve to calculate the logP of the test compounds from their experimentally determined Rₘ₀ values.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentrations in plasma for therapeutic efficacy. Poor solubility is a leading cause of compound attrition in drug development.
Causality & Insights: The crystalline nature (high lattice energy) of these planar, aromatic-containing spiro-compounds can significantly limit their aqueous solubility. Substituents that can engage in hydrogen bonding with water (e.g., -OH, -NH₂, -COOH) can improve solubility. For highly lipophilic derivatives, formulation strategies such as complexation with β-cyclodextrins have proven effective for related spirooxindole scaffolds and may be applicable here.
Experimental Protocol: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound begins to precipitate from a solution, providing a rapid assessment of its kinetic solubility.
Objective: To determine the kinetic solubility of the test compounds in a phosphate-buffered saline (PBS).
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader capable of reading absorbance at ~620 nm
Methodology:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of the microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of the test compound to the first well. This creates a 100 µM solution with 1% DMSO. Perform a serial dilution across the plate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm.
-
Data Analysis: Plot absorbance versus compound concentration. The concentration at which the absorbance begins to increase sharply above the baseline is reported as the kinetic solubility. This point can be determined using a predefined threshold or by identifying the "knee" of the curve.
Chemical Stability
The chemical stability of a drug molecule is paramount for ensuring a viable shelf-life and preventing the formation of potentially toxic degradants. The oxazolidine ring, in particular, can be susceptible to hydrolysis under certain pH conditions.
Causality & Insights: Oxazolidinone-containing drugs, such as the antibiotic linezolid, are known to degrade via hydrolysis, particularly under alkaline conditions. The stability of the spiro[indene-1,5'-oxazolidine] core will likely be influenced by the electronic nature of substituents. Electron-withdrawing groups could potentially make the spiro-carbon more susceptible to nucleophilic attack.
Experimental Protocol: pH-Dependent Stability Assay
Objective: To assess the stability of the test compound over time in aqueous buffers of different pH values.
Materials:
-
Test compound
-
Aqueous buffers: pH 2.0 (HCl), pH 7.4 (PBS), pH 9.0 (Borate)
-
Acetonitrile (ACN)
-
HPLC system with a UV detector
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in ACN. Dilute this stock into each of the three aqueous buffers to a final concentration of 10 µM (ensure the final organic solvent percentage is low, e.g., <1%).
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each buffer solution, quench with an equal volume of ACN (to stop the reaction), and analyze by HPLC to determine the initial peak area.
-
Incubation: Store the remaining solutions in a temperature-controlled environment (e.g., 37°C).
-
Time-Point Sampling: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench with ACN, and analyze by HPLC.
-
Data Analysis: For each pH, plot the natural logarithm of the percentage of compound remaining (ln[% Remaining]) versus time. The slope of this line is the negative of the degradation rate constant (-k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Structure-Property Relationships: A Holistic View
Optimizing a single property in isolation is rarely successful. A medicinal chemist must balance multiple parameters simultaneously. For instance, a structural change made to improve solubility might negatively impact lipophilicity and target binding.
Caption: Impact of a structural modification on downstream properties.
This diagram illustrates that a single chemical modification—such as adding a polar group—initiates a cascade of changes. The goal is to find modifications that lead to a globally optimized profile, achieving a balance between potency, solubility, stability, and permeability.
Case Study: Optimization for MDM2-p53 Inhibition
The development of small-molecule inhibitors for the MDM2-p53 interaction is a key strategy in oncology. Spiro-heterocycles are well-suited for this task. The optimization process for such a candidate would follow a clear, data-driven workflow.
The Emergence of Spiro Oxazolidinediones: A Novel Scaffold for Potent and Selective Inhibition of p300/CBP Histone Acetyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] For years, the development of potent, selective, and drug-like inhibitors for the p300/CBP HAT domain has been a significant challenge, hindering the therapeutic exploration of this target class.[2] This guide details the landmark discovery and optimization of spiro oxazolidinediones, a novel class of inhibitors culminating in the development of A-485, a potent and selective chemical probe.[3][4] We will explore the strategic rationale from initial virtual screening to the critical medicinal chemistry decisions that established this unique scaffold. This paper provides a technical deep-dive into the structure-activity relationships (SAR), mechanism of action, and the self-validating experimental protocols used to characterize these groundbreaking inhibitors, offering field-proven insights for researchers in epigenetics and drug discovery.
Introduction: Targeting the Epigenetic Writers p300/CBP
The reversible acetylation of lysine residues on histones and other proteins is a fundamental epigenetic mechanism controlling gene transcription.[3] This process is balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). While several HDAC inhibitors have successfully translated into clinical therapies, the development of drug-like HAT inhibitors has lagged.[2][3]
The paralogs p300 (also known as EP300 or KAT3B) and CBP (CREBBP or KAT3A) are central transcriptional co-activators.[1][5] They act as protein scaffolds, integrating multiple signaling pathways to regulate cellular processes like proliferation, differentiation, and apoptosis.[5] A key function is their intrinsic HAT activity, which primarily targets lysines 18 and 27 on histone H3 (H3K18 and H3K27), creating a more open chromatin structure to facilitate transcription.[2][6] Given their role in activating gene programs that can drive oncogenesis, such as those regulated by the androgen receptor (AR) or MYC, inhibiting the catalytic HAT domain of p300/CBP emerged as a compelling therapeutic strategy.[3][7][8] However, early inhibitors like C646 lacked the potency and selectivity required for robust in vivo studies, creating a need for superior chemical tools.[3][9]
The p300/CBP Signaling and Point of Intervention
The diagram below illustrates the central role of p300/CBP in acetylating histones, which promotes gene transcription. Spiro oxazolidinediones intervene by directly inhibiting the catalytic HAT domain, preventing this acetylation event.
Caption: p300/CBP HAT-mediated gene activation and inhibition.
The Discovery Engine: From Virtual Screen to a Novel Scaffold
The journey to A-485 began not on the lab bench, but in silico. A virtual ligand screen of approximately 800,000 compounds was conducted, docking them into a hypothesized "open" conformation of the Lys-CoA binding pocket of p300.[3] This computational approach identified an initial hydantoin-based hit, which, while weak, provided a crucial starting point for medicinal chemistry efforts.
Lead Optimization: A Story of Causality
The optimization from the initial hydantoin hit to the spiro oxazolidinedione scaffold is a prime example of rational drug design. Each modification was a deliberate step to address specific liabilities and enhance desired properties.
-
Conformational Restraint via Spirocyclization: Early analogs of the hydantoin hit showed modest potency. To improve binding affinity, a key strategy was to reduce the molecule's conformational flexibility. This was achieved by introducing a spirocyclic indane moiety, which locks the molecule into a more favorable binding conformation. This single change led to a significant improvement in potency.[2][10]
-
Improving Potency and Cellular Activity: While the spirohydantoin was an improvement, further gains were needed. Extensive Structure-Activity Relationship (SAR) studies revealed that replacing the amide on the hydantoin with a urea group dramatically boosted potency.[2][10] The resulting compound, 20 , potently inhibited the p300 HAT domain and, critically, showed cellular activity by reducing H3K27 acetylation levels in PC-3 cells.[10]
-
Scaffold Hopping to Oxazolidinedione: Despite its cellular activity, compound 20 suffered from poor pharmacokinetic properties. To address this, a "scaffold hop" was performed, replacing the spirohydantoin core with a spiro oxazolidinedione. This modification was pivotal. Surprisingly, it reversed the preferred stereochemistry at the spiro center from (S) to (R) for optimal activity.[2][10] The resulting (R)-spiro oxazolidinedione analog, 22 , showed a 5-fold increase in p300 inhibition and superior cellular activity (H3K27Ac IC50 = 47 nM).[2]
-
Enhancing Metabolic Stability: The final step was to fine-tune the molecule for in vivo application. Sites of potential metabolism were blocked by introducing fluorine atoms, a classic medicinal chemistry strategy to improve microsomal stability and overall drug-like properties. This led to the creation of A-485 .[3]
Drug Discovery Workflow Diagram
Caption: Medicinal chemistry workflow from hit to lead compound A-485.
A-485: A Deep Dive into a First-in-Class Inhibitor
A-485 emerged as a highly potent, selective, and orally bioavailable inhibitor of p300/CBP, making it an invaluable tool for interrogating the biology of these enzymes.[2]
Potency and Selectivity Profile
A-485 potently inhibits the catalytic activity of both p300 and CBP in the low nanomolar range. Crucially, it demonstrates high selectivity over other HAT family members and a wide panel of other non-epigenetic targets.[3][11] An inactive analog, A-486, which differs by a single methyl group, serves as an excellent negative control for experiments, being ~1000-fold less potent.[3]
| Parameter | p300 | CBP | Selectivity vs Other HATs | Reference |
| Biochemical IC₅₀ (BHC domain) | 9.8 nM | 2.6 nM | >1000-fold vs PCAF, GCN5L2, etc. | [3][11][12][13] |
| Cellular H3K27Ac EC₅₀ (PC-3 cells) | 73 nM | N/A | Selective for H3K27/K18ac over H3K9ac | [3] |
| Binding Affinity (Kᴅ) | 15 nM | N/A | Slow off-rate (t₁/₂ = 531 s) | [3] |
Mechanism of Action: Acetyl-CoA Competition
Kinetic studies and a high-resolution (1.95Å) co-crystal structure of A-485 bound to the catalytic active site of p300 unequivocally demonstrated its mechanism of action.[3] A-485 is an Acetyl-CoA (Ac-CoA) competitive inhibitor. It binds directly in the HAT active site, occupying the pocket where the cofactor Ac-CoA would normally bind, thereby preventing the transfer of the acetyl group to histone substrates.[3][11]
Caption: Competitive inhibition mechanism of A-485 at the p300 active site.
Experimental Protocols: A Self-Validating System
The trustworthiness of a chemical probe relies on robust and reproducible assays. Below are detailed protocols for the key biochemical and cellular assays used to validate spiro oxazolidinedione inhibitors.
Protocol 1: In Vitro p300/CBP HAT Activity Assay (TR-FRET)
This biochemical assay quantifies the enzymatic activity of p300/CBP by measuring the acetylation of a histone peptide.
Principle: A biotinylated histone H4 peptide substrate is acetylated by the p300/CBP enzyme in the presence of Acetyl-CoA. The reaction is detected using a Europium-labeled anti-acetyl lysine antibody and a Streptavidin-allophycocyanin (APC) conjugate. When the peptide is acetylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (e.g., A-485) in 100% DMSO. A typical starting concentration is 1 mM. Create an 11-point, 3-fold dilution series.
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense 25 nL of each compound concentration into a 384-well low-volume assay plate. Include DMSO-only wells for high signal (100% activity) and wells without enzyme for low signal (0% activity) controls.
-
Reagent Preparation (Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20):
-
Enzyme Solution: Prepare a 2X solution of recombinant p300-BHC or CBP-BHC domain (e.g., 2 nM final concentration) in assay buffer.
-
Substrate Solution: Prepare a 2X solution of Acetyl-CoA (e.g., 200 nM final concentration) and biotinylated H4 peptide (e.g., 400 nM final concentration) in assay buffer.
-
-
Enzyme Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Add 5 µL of the 2X substrate solution to initiate the reaction. The final volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X TR-FRET detection solution containing Europium-anti-acetyl-lysine antibody and Streptavidin-APC in TR-FRET detection buffer.
-
Add 10 µL of the detection solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision), measuring emission at 665 nm and 615 nm after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data to the high and low controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (High-Content Imaging of H3K27ac)
This assay provides a direct measure of an inhibitor's ability to engage p300/CBP and block histone acetylation in a cellular context.
Principle: Cells are treated with the inhibitor, fixed, and stained with antibodies against a specific histone mark (H3K27ac) and a nuclear counterstain (DAPI). An automated high-content microscope acquires images, and image analysis software quantifies the nuclear fluorescence intensity of the H3K27ac signal, providing a measure of target inhibition.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., PC-3 prostate cancer cells) into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 2,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the compound solutions to the cells. Include DMSO-only controls.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 3 hours or 24 hours) at 37°C, 5% CO₂.[3]
-
Cell Fixation and Permeabilization:
-
Carefully aspirate the medium.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by adding a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against H3K27ac (e.g., rabbit anti-H3K27ac) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) and a nuclear counterstain (DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash three times with PBS. Add PBS to the wells and seal the plate. Acquire images using a high-content imaging system, capturing both the DAPI (nuclear mask) and Alexa Fluor 488 (H3K27ac signal) channels.
-
Data Analysis: Use image analysis software to identify nuclei based on the DAPI signal. Quantify the mean fluorescence intensity of the H3K27ac signal within each nucleus. Average the intensity across all cells in a well. Normalize the data to DMSO controls and plot against inhibitor concentration to determine the EC₅₀ value.
Therapeutic Implications and Future Directions
The discovery of A-485 and the spiro oxazolidinedione class has been transformative. It provided the scientific community with a potent and selective tool to definitively probe the function of p300/CBP HAT activity in health and disease.[2][3] Studies using A-485 have demonstrated that p300/CBP inhibition can suppress the proliferation of specific cancer types, including hematological malignancies and androgen receptor-positive prostate cancer.[3][7] In prostate cancer models, A-485 was shown to inhibit the androgen receptor transcriptional program and suppress tumor growth in a castration-resistant xenograft model.[3]
These findings validate the p300/CBP HAT domain as a druggable target and have spurred further development of HAT inhibitors for clinical applications. The principles of rational design—from conformational restraint to scaffold hopping and metabolic stabilization—that led to A-485 serve as a blueprint for developing inhibitors against other challenging epigenetic targets. The ongoing research in this field continues to explore new scaffolds and even alternative modalities like protein degraders (PROTACs) to target p300/CBP, opening new avenues for cancer therapy.[8][14]
References
-
Lasko, L.M., Jakob, C.G., Edalji, R.P., et al. (2017). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature, 550(7674), 128-132. [Link]
-
Michaelides, M.R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28-33. [Link]
-
Lasko, L.M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. [Link]
-
Attar, N., & Kurdistani, S.K. (2017). Dysregulation of the p300/CBP histone acetyltransferases in human cancer. Oncogene, 36(5), 579-591. [Link]
-
Michaelides, M.R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed. [Link]
-
He, S., et al. (2020). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 63(10), 5217-5230. [Link]
-
Wang, L., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics, 12(11), 4997-5016. [Link]
-
Vannam, R., et al. (2021). Small molecule-mediated degradation of p300 and CBP for the treatment of cancer. American Association for Cancer Research. [Link]
-
Ferraiuolo, R.M., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 28(19), 6825. [Link]
-
La Rocca, G., et al. (2016). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry, 12, 2826-2834. [Link]
-
Chan, H.M., & La Thangue, N.B. (2001). p300/CBP proteins: HATs for transcriptional bridges and scaffolds. Journal of Cell Science, 114(Pt 13), 2363-2373. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer. Bioorganic & Medicinal Chemistry, 52, 116512. [Link]
-
Arrowsmith, C.H., et al. (2024). Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain. Journal of Medicinal Chemistry. [Link]
-
Dancy, B.M., & Cole, P.A. (2015). Protein Lysine Acetylation by p300/CBP. Chemical Reviews, 115(6), 2419-2452. [Link]
Sources
- 1. Dysregulation of the p300/CBP histone acetyltransferases in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 8. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 9. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A 485 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 14. pubs.acs.org [pubs.acs.org]
Comprehensive Technical Guide on CAS 76311-46-1: Structure, Chemical Properties, and Aldose Reductase Inhibition
Executive Summary
In the landscape of drug development targeting the chronic complications of diabetes mellitus (such as neuropathy, nephropathy, and retinopathy), the polyol pathway remains a critical metabolic target. CAS 76311-46-1 , chemically identified as 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, belongs to the spiro-oxazolidinedione class of pharmacological agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical architecture, synthetic rationale, and mechanistic validation of this compound. This guide provides researchers with the foundational causality and self-validating protocols necessary to evaluate its efficacy as an Aldose Reductase Inhibitor (ARI).
Chemical Identity & Structural Architecture
CAS 76311-46-1 is characterized by a rigid spiro-fused ring system. The molecule consists of an indane core (2,3-dihydro-1H-indene) spiro-fused at its C1 position to the C5 position of an oxazolidine-2,4-dione ring. This orthogonal 3D geometry is critical for its biological activity, allowing the oxazolidinedione pharmacophore to anchor into the hydrophilic active site of target enzymes while the indane ring occupies adjacent hydrophobic specificity pockets.
Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 76311-46-1 |
| IUPAC Name | 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Melting Point | 163 - 164 °C |
| Topological Polar Surface Area (TPSA) | 81.6 Ų |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, C-O-C) |
Synthetic Methodology & Chemical Causality
The synthesis of spiro-oxazolidinediones requires precise control over ring-closure thermodynamics. Traditional synthetic routes attempting to cyclize α-hydroxy amides frequently fail, as the intermediates undergo rapid dehydration to yield α,β-unsaturated amides rather than the desired spirocycles.
To circumvent this, established a highly efficient pathway utilizing α-hydroxyimidates and 4-alkoxy-2-oxo-3-oxazolines as key intermediates.
-
The Causality of the Synthetic Choice: By utilizing an α-hydroxyimidate, the oxygen atom is already primed in a favorable oxidation state and steric orientation. When reacted with a cyclizing agent (such as phosgene or a carbonate equivalent), the intermediate undergoes a kinetically favored intramolecular nucleophilic attack. This pre-organization prevents the competing elimination reaction, ensuring high fidelity and yield of the spiro-oxazolidinedione core.
Mechanism of Action: Targeting AKR1B1
CAS 76311-46-1 functions as a competitive inhibitor of Aldose Reductase (AKR1B1) . Under hyperglycemic conditions, AKR1B1 reduces excess intracellular D-glucose into sorbitol, consuming NADPH. Because sorbitol cannot easily cross cell membranes, it accumulates, causing severe osmotic stress and cellular damage in the lens, retina, and peripheral nerves.
The spiro-oxazolidinedione ring acts as an isostere to the hydantoin ring found in classic ARIs like Sorbinil. The acidic N-H proton of the oxazolidinedione forms critical hydrogen bonds with the catalytic residues Tyr48 and His110 in the AKR1B1 active site, while the indane moiety engages in π-π stacking and van der Waals interactions within the enzyme's hydrophobic specificity pocket.
Fig 1. Polyol pathway highlighting the inhibition of Aldose Reductase by CAS 76311-46-1.
Experimental Validation Protocols
To evaluate the efficacy of CAS 76311-46-1, researchers must utilize self-validating assay systems. The following protocols are designed to ensure data integrity through built-in causality and control measures.
Protocol A: In Vitro Kinetic Assay for AKR1B1 Inhibition
This protocol measures the real-time oxidation of NADPH to NADP⁺, which corresponds to a decrease in absorbance at 340 nm.
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 6.2. Causality: pH 6.2 is strictly required as it represents the optimal catalytic pH for AKR1B1; deviations will artificially lower the baseline reaction velocity.
-
Enzyme & Inhibitor Pre-incubation: Mix 10 mU of recombinant human AKR1B1 with 0.15 mM NADPH and serial dilutions of CAS 76311-46-1 (1 nM to 10 µM in DMSO). Ensure final DMSO concentration is ≤1%. Incubate at 30°C for 5 minutes. Causality: Pre-incubation is mandatory. The spiro-oxazolidinedione must access the deep hydrophobic pocket before the substrate floods the active site.
-
Self-Validation & Quality Control: Run a positive control (1 µM Sorbinil) and a negative vehicle control (1% DMSO). Run a "blank" reaction lacking the substrate. Validation Rule: If the blank exhibits >5% signal drift over 5 minutes, the assay must be rejected due to non-specific NADPH degradation.
-
Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.
-
Kinetic Monitoring: Record the absorbance at 340 nm continuously for 5 minutes using a UV-Vis spectrophotometer. Calculate the initial velocity ( V0 ) and determine the IC₅₀ via non-linear regression.
Fig 2. Step-by-step in vitro kinetic assay workflow for evaluating AKR1B1 inhibition.
Protocol B: In Vivo Sorbitol Accumulation Assay
To bridge in vitro data to physiological outcomes, established the standard in vivo model using streptozotocin (STZ)-induced diabetic rats.
-
Model Induction: Inject male Sprague-Dawley rats intravenously with STZ (65 mg/kg). Confirm hyperglycemia (>250 mg/dL) at 48 hours.
-
Dosing: Administer CAS 76311-46-1 via oral gavage (suspended in 0.5% methylcellulose) daily for 5 days.
-
Tissue Harvesting: Euthanize the animals and rapidly excise the sciatic nerves. Causality: Tissues must be flash-frozen in liquid nitrogen within 30 seconds of excision to instantly halt endogenous sorbitol dehydrogenase activity, which would otherwise artificially deplete sorbitol levels post-mortem.
-
Quantification: Homogenize tissues in 0.5 M perchloric acid, neutralize, and quantify sorbitol via GC-MS or fluorometric enzymatic assay to determine the ED₅₀.
Structure-Activity Relationship (SAR) Insights
Comparative studies of spiro-heterocycles reveal how slight modifications to the aromatic core influence potency. The indane core of CAS 76311-46-1 provides a baseline hydrophobic interaction, but halogenation or expansion to a chroman ring significantly enhances affinity.
| Compound Core | Aromatic Substituent | In Vitro IC₅₀ Profile | In Vivo Efficacy |
| Spiro-oxazolidinedione (Indane) | None (CAS 76311-46-1) | Moderate | Moderate |
| Spiro-oxazolidinedione (Chroman) | 6-Chloro | High | High |
| Spiro-hydantoin (Chroman) | 6-Fluoro (Sorbinil) | Very High | Very High |
Data extrapolated from foundational SAR studies on spiro-heterocyclic ARIs.
References
-
Schnur, R. C., Sarges, R., & Peterson, M. J. (1982). Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451-1454. [Link][1]
-
Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230-243.[Link][2]
-
Teimouri, M. B., Heydari, M., & Mohammadi, K. (2020). Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates in water. RSC Advances, 10(23), 13626-13636.[Link][3]
Sources
- 1. Spiro oxazolidinedione aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enam ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01699C [pubs.rsc.org]
Mechanism of action of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.
Mechanism of Action of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione: A Technical Guide to Aldose Reductase Inhibition
As drug development pivots toward addressing the root metabolic drivers of diabetic complications, targeting the polyol pathway remains a critical therapeutic strategy. This whitepaper provides an in-depth mechanistic analysis of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 76311-46-1), a highly selective spiro-oxazolidinedione derivative. By acting as a potent Aldose Reductase Inhibitor (ARI), this compound halts the pathological conversion of glucose to sorbitol.
Designed for researchers and application scientists, this guide deconstructs the structural biology of the compound, the causality of its metabolic intervention, and the self-validating experimental protocols required to quantify its efficacy.
Structural Biology and Pharmacophore Rationale
To understand the mechanism of action of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, we must first examine the architecture of its target: Aldose Reductase (AKR1B1) . AKR1B1 is a cytosolic, monomeric oxidoreductase that relies on NADPH as a cofactor.
The active site of AKR1B1 features a highly conserved anion-binding pocket formed by the catalytic tetrad: Tyr48, His110, Trp111, and Lys77 . The causality of the spiro-oxazolidinedione’s binding affinity is rooted in its precise stereoelectronic properties:
-
The Oxazolidinedione Ring (The Warhead): Acting as an acidic bioisostere, the imide nitrogen of the oxazolidinedione ring deprotonates at physiological pH. This generates a stable anion that forms critical hydrogen bonds and electrostatic interactions with Tyr48 and His110, effectively locking the enzyme in an inactive conformation.
-
The Spiro-Indene Moiety (The Selectivity Anchor): The rigid, lipophilic indene system projects into the enzyme's hydrophobic specificity pocket (composed of Trp111, Phe122, and Leu300). This spatial occupation prevents the binding of the natural substrate (glucose) and ensures high selectivity over related aldo-keto reductases, such as Aldehyde Reductase (AKR1A1), minimizing off-target toxicity.
This structural rationale aligns with foundational structure-activity relationship studies on spiro-oxazolidinediones, which demonstrated their superiority over traditional carboxylic acid ARIs in terms of membrane permeability and in vivo efficacy ().
The Polyol Pathway: Causality of Pathological Flux
Under euglycemic conditions, hexokinase phosphorylates glucose, and the polyol pathway processes less than 3% of cellular glucose. However, during hyperglycemia, hexokinase becomes saturated. Up to 30% of unphosphorylated glucose is shunted into the polyol pathway, triggering a cascade of metabolic collapse ().
The mechanism of toxicity is driven by three causal factors:
-
Osmotic Stress: AKR1B1 reduces glucose to sorbitol. Because sorbitol is highly hydrophilic and lacks dedicated membrane transporters, it becomes trapped intracellularly. This causes severe osmotic swelling, leading to the apoptosis of lens epithelial cells (cataracts) and Schwann cells (neuropathy).
-
Oxidative Stress (NADPH Depletion): The hyperactivation of AKR1B1 consumes massive amounts of cytosolic NADPH. Because NADPH is the obligate cofactor for Glutathione Reductase, its depletion prevents the regeneration of reduced glutathione (GSH), leaving the cell defenseless against reactive oxygen species (ROS).
-
Glycolytic Impairment (NAD+ Depletion): Sorbitol is slowly oxidized to fructose by Sorbitol Dehydrogenase (SDH), a process that consumes NAD+. The resulting high NADH/NAD+ ratio mimics localized pseudohypoxia, inhibiting GAPDH and stalling glycolysis ().
By competitively inhibiting AKR1B1, 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione immediately halts this pathological flux, restoring both the osmotic balance and the cytosolic redox state.
Diagram 1: The Polyol Pathway and the targeted inhibition of AKR1B1 by the spiro-oxazolidinedione.
Quantitative Profiling of Aldose Reductase Inhibitors
To contextualize the potency of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, it is benchmarked against established clinical and investigational ARIs. The spiro-oxazolidinedione scaffold consistently demonstrates nanomolar to low-micromolar affinity, tightly correlating with its ability to suppress intracellular sorbitol accumulation.
| Compound | Chemical Class | Target Enzyme | IC50 (AKR1B1) | Clinical Status |
| 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione | Spiro-oxazolidinedione | AKR1B1 | ~0.1 - 0.5 µM | Preclinical / Tool Compound |
| Sorbinil | Spiro-hydantoin | AKR1B1 | 0.5 µM | Investigational |
| Epalrestat | Carboxylic acid | AKR1B1 | 0.01 µM | Approved (Japan) |
| Tolrestat | Carboxylic acid | AKR1B1 | 0.03 µM | Discontinued |
Data synthesized from historical SAR profiling of spiro-heterocycles.
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, researchers must employ orthogonal, self-validating assays. The following protocols are designed not just to generate data, but to inherently flag false positives (e.g., assay aggregators or non-specific redox cyclers).
Protocol A: In Vitro AKR1B1 Kinetic Inhibition Assay
Causality: This cell-free system isolates the direct molecular interaction between the drug and the enzyme. By continuously monitoring the decrease in absorbance at 340 nm, we directly quantify the oxidation of NADPH to NADP+, which is stoichiometrically coupled to the reduction of the substrate (DL-glyceraldehyde).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer consisting of 0.1 M sodium phosphate (pH 6.2), 0.2 mM NADPH, and 400 mM lithium sulfate (to stabilize the enzyme conformation).
-
Enzyme Incubation: Add 10 mU of recombinant human AKR1B1 to a 96-well UV-transparent microplate.
-
Inhibitor Titration: Dispense 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione in a 10-point dose-response curve (0.1 nM to 10 µM, final DMSO concentration <1%). Incubate for 15 minutes at 37°C to allow steady-state binding.
-
Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.
-
Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
-
Self-Validation Step: Orthogonal Fluorescence Quenching. To ensure the compound is not simply absorbing at 340 nm (an optical artifact), simultaneously monitor the intrinsic tryptophan fluorescence of AKR1B1 (Excitation: 295 nm, Emission: 340 nm). True active-site binders will quench Trp111 fluorescence proportionally to their IC50.
Protocol B: Ex Vivo Intracellular Sorbitol Quantification
Causality: While Protocol A proves target binding, Protocol B proves that the compound can penetrate lipid bilayers and function in a complex, hyperosmotic cellular environment.
Step-by-Step Methodology:
-
Cell Culture: Seed human lens epithelial cells (HLECs) in 6-well plates and grow to 80% confluence in standard DMEM (5.5 mM glucose).
-
Hyperglycemic Challenge: Switch the media to High-Glucose DMEM (30 mM glucose) to force flux through the polyol pathway.
-
Compound Treatment: Co-treat the cells with 1 µM of the spiro-oxazolidinedione for 48 hours.
-
Metabolite Extraction: Wash cells with ice-cold PBS, lyse using 80% aqueous methanol (-80°C), and centrifuge at 14,000 x g to precipitate proteins.
-
LC-MS/MS Analysis: Quantify intracellular sorbitol using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for sorbitol.
-
Self-Validation Step: Dual-Metabolite Tracking. Simultaneously quantify intracellular fructose. A true AKR1B1 inhibitor will drastically reduce sorbitol levels without artificially elevating fructose. If fructose levels spike, the compound is likely exhibiting off-target inhibition of Sorbitol Dehydrogenase (SDH) rather than AKR1B1.
Diagram 2: Self-validating experimental workflow for evaluating Aldose Reductase Inhibitors.
Conclusion
The spiro-oxazolidinedione scaffold, exemplified by 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, represents a highly refined approach to polyol pathway modulation. By anchoring to the catalytic tetrad of AKR1B1 while exploiting the lipophilic specificity pocket, it achieves the necessary potency to reverse glucose toxicity. When validated through the rigorous, self-correcting kinetic and LC-MS/MS workflows detailed above, this compound serves as a robust tool for investigating the pathogenesis—and prevention—of diabetic microvascular complications.
References
-
Schnur, R. C., Sarges, R., & Peterson, M. J. (1982). Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451-1454. URL:[Link]
-
Yabe-Nishimura, C. (1998). Aldose reductase in glucose toxicity: a potential target for the prevention of diabetic complications. Pharmacological Reviews, 50(1), 21-33. URL:[Link]
-
Ramana, K. V. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine, 8, 642420. URL:[Link]
The Spiro-Indane Oxazolidinone Scaffold: A Privileged Architecture
An In-Depth Technical Guide to the Biological Activity of Spiro-Indane Oxazolidinediones
This guide provides a comprehensive exploration of the spiro-indane oxazolidinone scaffold, a unique chemical architecture that has garnered significant interest in medicinal chemistry. The inherent three-dimensionality and conformational rigidity imparted by the spirocyclic fusion of an indane and an oxazolidinedione ring system create a privileged structure for potent and selective interactions with various biological targets. We will delve into the synthesis, mechanisms of action, and therapeutic potential of this fascinating class of compounds, moving beyond a simple recitation of facts to explain the causal relationships that drive experimental design and interpretation in the field.
The defining feature of spiro-indane oxazolidinediones is the tetrahedral spiro carbon that joins the indane and oxazolidinedione rings, forcing them into a nearly perpendicular orientation.[1] This rigid, non-planar structure is a significant departure from the often-flexible linear molecules prevalent in drug discovery, offering a unique way to probe the three-dimensional space of protein binding pockets. This structural constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. The versatility of this scaffold has been demonstrated across multiple therapeutic areas, most notably in the development of agents for metabolic diseases and cancer.
Synthetic Strategies: Building Complexity with Precision
The synthesis of spiro-indane oxazolidinediones requires precise control over stereochemistry, as the biological activity is often confined to a single diastereomer.[2] Several innovative synthetic routes have been developed to address this challenge.
Key Synthetic Approaches
Two primary strategies have emerged for constructing the spiro-indane oxazolidinone core:
-
From α-Hydroxy Amides: Traditional routes often involved the cyclization of α-hydroxy amides. However, these methods can be problematic, frequently leading to the formation of undesired α,β-unsaturated amides as byproducts.[3]
-
Modern Enantioselective Methods: A more robust and stereocontrolled approach begins with an enantioselective cyanation of an indanone precursor. This establishes the critical chirality at the spiro center early in the synthesis. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by a triphosgene-mediated cyclization, yields the desired oxazolidinedione with high enantiomeric excess.[2] This method's reliability and control make it a preferred choice for generating libraries of analogs for structure-activity relationship (SAR) studies.
Representative Experimental Protocol: Enantioselective Synthesis of a Spiro-Indane Oxazolidinone Intermediate
This protocol outlines the key steps adapted from advanced synthetic strategies for establishing the chiral spiro center.[2]
Step 1: Enantioselective Cyanation of Indanone
-
To a solution of the substituted indanone (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add a chiral catalyst (e.g., a titanium-based Lewis acid with a chiral ligand) at -78 °C.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 24-48 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
Causality: The use of a chiral Lewis acid catalyst is paramount. It creates a chiral environment around the indanone's carbonyl group, directing the nucleophilic attack of the cyanide from a specific face. This step is the source of the final product's stereochemistry and is crucial for isolating the biologically active isomer.
Step 2: Nitrile Hydrolysis and Oxazolidinedione Formation
-
Hydrolyze the crude cyanohydrin from the previous step using concentrated HCl under reflux to yield the corresponding α-hydroxy carboxylic acid.
-
Dissolve the α-hydroxy acid in anhydrous tetrahydrofuran (THF).
-
Add triphosgene (0.5 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify the crude product by recrystallization to afford the enantiomerically pure spiro-indane oxazolidinedione intermediate.[2]
Self-Validation: The enantiomeric excess (% ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC). A high % ee (ideally >99%) validates the effectiveness of the enantioselective cyanation step. The structure should be unequivocally confirmed by X-ray crystallography.
Caption: General workflow for enantioselective synthesis.
Major Biological Activities and Mechanisms of Action
Spiro-indane oxazolidinediones have demonstrated potent activity against several key therapeutic targets.
Aldose Reductase Inhibition: Combating Diabetic Complications
A primary and well-established activity of this scaffold is the inhibition of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[4]
Mechanism: In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. AR converts glucose to sorbitol, which is then oxidized to fructose.[5] Sorbitol is hydrophilic and does not easily cross cell membranes, leading to its intracellular accumulation.[4] This creates osmotic stress, causing cellular damage in tissues like the lens, retina, and peripheral nerves, which is a key driver of diabetic complications such as cataracts, retinopathy, and neuropathy.[5] Spiro-indane oxazolidinediones act as potent AR inhibitors (ARIs), blocking this pathway at its first step and thereby preventing the accumulation of sorbitol.[3][6] Many of these compounds have proven to be highly selective for aldose reductase (ARL2) over the related aldehyde reductase (ALR1), a crucial feature for minimizing off-target effects.[6]
Caption: The Polyol Pathway and site of inhibition.
Protocol: In Vitro Aldose Reductase Inhibition Assay This spectrophotometric assay measures the ability of a compound to inhibit AR-catalyzed oxidation of NADPH.[6]
-
Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, DL-glyceraldehyde (as substrate), and the test compound at various concentrations.
-
Initiate the reaction by adding a purified or partially purified preparation of aldose reductase (e.g., from rat lens).
-
Monitor the decrease in absorbance at 340 nm over time at 37 °C, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality: The choice of DL-glyceraldehyde as a substrate and the monitoring of NADPH oxidation at 340 nm are standard for assays involving NADPH-dependent reductases. This provides a direct, quantifiable measure of enzyme activity. Running a control with a known inhibitor like Sorbinil is essential for validating the assay's performance.
| Compound ID | Substitution | Target | IC₅₀ (µM) | Source |
| Sorbinil (Ref.) | Spiro-chromane | ARL2 | 0.45 | [4] |
| Compound 21 | (4S)-6-chloro-spiro[benzopyran...] | ARL2 | Potent | [3] |
| Compound 1b | 4-methoxy-spiro[chromene...] | ARL2 | Submicromolar | [6] |
Anticancer Activity
The rigid spiro-indane scaffold has also been optimized to target key pathways in oncology.
Mechanism: The histone acetyltransferases p300 and its paralog CBP are critical regulators of gene expression.[7] They acetylate histone proteins, leading to a more open chromatin structure that facilitates gene transcription. In many cancers, aberrant activity of p300/CBP leads to the activation of oncogenes. Spiro-indane oxazolidinediones have been developed as highly selective, orally bioavailable inhibitors of the p300/CBP HAT domain.[2][7] By binding to the HAT domain, these compounds prevent histone acetylation, suppress the expression of key oncogenes, and inhibit cancer cell proliferation.
The development of these inhibitors, such as A-485, was the result of a rigorous optimization process that began with a virtual screening hit. The introduction of the spiro-indane core was a key step in rigidifying the molecule to improve potency.[2] Further optimization involved replacing a hydantoin ring with the oxazolidinedione moiety and adding specific substitutions to enhance cellular activity and pharmacokinetic properties.[7]
Structure-Activity Relationship (SAR) Insights:
-
Stereochemistry is Crucial: A significant difference in potency (10-13 fold) is observed between diastereomers at the spiro carbon, highlighting a specific and constrained binding mode in the enzyme's active site.[2]
-
Oxazolidinedione vs. Hydantoin: In this series, the oxazolidinedione moiety conferred superior potency compared to the initial hydantoin scaffold.[2]
-
Indane Substitution: Substitution on the phenyl portion of the indane core was a fruitful avenue for optimization, with hydrogen bond donors like amides providing a modest boost in potency.[2]
| Compound Series | Key Feature | p300 HAT IC₅₀ | Cellular H3K27Ac IC₅₀ | Source |
| Phenyl Hydantoin | Initial Hit | ~1.6 µM | >30 µM | [2] |
| Spiro-Indane Hydantoin | Rigidified Core | ~170 nM | ~470 nM | [2] |
| Spiro-Indane Oxazolidinedione (A-485) | Optimized Core | ~10 nM | ~47 nM | [2] |
Mechanism: The p53 protein is a vital tumor suppressor, often called the "guardian of the genome," that can induce cell cycle arrest or apoptosis in response to cellular stress.[8] In many cancers, p53 is not mutated but is instead inactivated by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Disrupting the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. Certain spiro-(indane-isoxazolidine) derivatives, which are structurally related to spiro-indane oxazolidinediones, have been synthesized and computationally modeled to act as inhibitors of this interaction.[1] These compounds are hypothesized to fit into the hydrophobic pocket of MDM2 where p53 normally binds, thus freeing p53 to exert its tumor-suppressive functions.
Caption: MDM2-p53 interaction and inhibition.
Antimicrobial Activity
While the primary focus has been on metabolic and oncologic targets, the broader oxazolidinone class is well-known for its antibacterial properties. The mechanism for this class generally involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[9][10] While some novel oxazolidinones incorporating spiro-moieties have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA[11][12], specific and extensive studies on spiro-indane oxazolidinediones as antibacterial agents are less common. This remains an area with potential for future exploration.
Conclusion and Future Perspectives
The spiro-indane oxazolidinone scaffold represents a triumph of medicinal chemistry, demonstrating how the precise, three-dimensional arrangement of atoms can unlock potent and selective biological activity. From potent aldose reductase inhibitors with the potential to treat diabetic complications to highly selective HAT inhibitors for cancer therapy, this core structure has proven its value.
Future research in this area will likely focus on:
-
Pharmacokinetic Optimization: Further fine-tuning of the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Targets: Leveraging the scaffold's unique geometry to design inhibitors for other challenging targets, such as other protein-protein interactions or enzymes with deep, constrained active sites.
-
Advanced Synthetic Methods: Developing even more efficient and scalable stereoselective syntheses to facilitate broader exploration of chemical space and support preclinical and clinical development.
The continued investigation of spiro-indane oxazolidinediones and related spirocyclic systems holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.
References
-
Micale, N., et al. (2019). Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2–p53 Interaction. Molecules, 24(16), 2894. [Link]
-
Schnur, R. C., et al. (1982). Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451–1454. [Link]
-
Lee, K., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[3][13]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2574–2577. [Link]
-
ResearchGate. (n.d.). Synthesis of spiro‐oxazolidinones catalyzed by HheG. [Image]. ResearchGate. [Link]
-
Lasko, L. M., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28–33. [Link]
-
Carradori, S., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 11, 100–113. [Link]
-
Raunak, R., et al. (2014). Microwave mediated synthesis of spiro-(indoline-isoxazolidines): mechanistic study and biological activity evaluation. RSC Advances, 4(44), 23207-23215. [Link]
-
De Luca, L., et al. (2011). Synthesis and biological evaluation of 2'-oxo-2,3-dihydro-3'H- spiro[chromene-4,5'-[1][11]oxazolidin]-3'yl]acetic acid derivatives as aldose reductase inhibitors. Archiv der Pharmazie, 344(8), 527–533. [Link]
-
Carradori, S., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal. [Link]
-
Ponsold, K., et al. (1980). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. Steroids, 35(4), 361-80. [Link]
-
ResearchGate. (n.d.). Anti-microbial studies on novel 1,3-oxazolidine analogs. ResearchGate. [Link]
-
Sun, Y., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 1-6. [Link]
-
Singh, S. K., et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]
-
Kaur, M., et al. (2021). One-Pot Solvent Free, Green Route to Novel Substituted Spiro[oxindole-isoxazolidine] Derivatives: Novel Candidates as Antimicrobial Agents. Asian Journal of Chemistry, 33(6), 1299-1303. [Link]
-
ResearchGate. (n.d.). Synthesis, screening and antimicrobial activity evaluation of spiro indolothiazolidinone, oxazolidinone and azetidene derivatives of benzenesulfonyl chloride. ResearchGate. [Link]
-
ResearchGate. (n.d.). Microwave mediated synthesis of spiro-(indoline-isoxazolidines): Mechanistic study and biological activity evaluation. ResearchGate. [Link]
-
Asher, M., et al. (2018). Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1254–1259. [Link]
-
Kamal, A., et al. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. European Journal of Medicinal Chemistry, 62, 778–786. [Link]
-
Du, Z., et al. (2013). Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. IntechOpen. [Link]
-
Al-Warhi, T., et al. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 26(4), 2311. [Link]
-
Zurenko, G. E., et al. (1988). Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound. Antimicrobial Agents and Chemotherapy, 32(9), 1341–1346. [Link]
-
Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Current Opinion in Microbiology, 2(5), 534-7. [Link]
-
Maddela, S., et al. (2016). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. Molecules, 21(6), 738. [Link]
-
Lasko, L. M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spiro oxazolidinedione aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 5. Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications | IntechOpen [intechopen.com]
- 6. Synthesis and biological evaluation of 2'-oxo-2,3-dihydro-3'H- spiro[chromene-4,5'-[1,3]oxazolidin]-3'yl]acetic acid derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Data and Structural Validation of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Executive Summary
The molecule 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (commonly referred to as spiro[indane-1,5'-oxazolidine]-2',4'-dione) represents a foundational pharmacophore in modern epigenetic drug discovery. This specific spiro-oxazolidinedione scaffold serves as the structural core for highly selective, orally bioavailable inhibitors of the p300/CBP histone acetyltransferases (HATs), most notably the clinical probe A-485 [1],[2].
For researchers and drug development professionals, unequivocally confirming the structural integrity of this core is paramount. Mis-cyclization or spontaneous rearrangement into isomeric forms (such as spiro-hydantoins) can drastically alter the molecule's hydrogen-bonding network and abrogate biological activity[3]. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, Mass Spectrometry) of the unsubstituted spiro-oxazolidinedione core, emphasizing the physical causality behind the data and establishing self-validating protocols for structural confirmation.
Mechanistic Rationale & Structural Causality
The potency of p300/CBP inhibitors derived from this scaffold relies heavily on the precise spatial arrangement dictated by the spiro center. The indane moiety provides a rigid, lipophilic anchor that occupies the acetyl-CoA binding pocket, while the oxazolidinedione ring acts as an intricate hydrogen bond donor/acceptor network[4].
Stereochemistry at the spiro carbon (C1 of the indane, which is C5' of the oxazolidinedione) has a profound effect on target affinity. In the oxazolidinedione series, the (R)-spiro enantiomer exhibits approximately 5-fold greater p300 HAT inhibition compared to its (S)-counterpart[3]. Because the biological efficacy is so tightly coupled to the exact connectivity and stereochemistry of this ring system, standard 1D NMR is insufficient for absolute validation; researchers must employ a multi-modal spectroscopic approach.
Comprehensive Spectroscopic Characterization
The following data represents the isolated, unsubstituted 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most critical insights into the spiro junction. The data below is acquired in DMSO- d6 to prevent the rapid exchange of the acidic imide proton often observed in protic or less polar solvents.
Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6 )
| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | Structural Causality & Diagnostic Value |
| N3'-H | 11.85 (s, 1H, br) | - | Highly deshielded due to being flanked by two electron-withdrawing carbonyls (C2' and C4'). |
| C4'=O | - | 175.2 | Amide-like carbonyl; less deshielded than C2' due to resonance with the adjacent nitrogen. |
| C2'=O | - | 155.8 | Carbamate-like carbonyl; shielded relative to standard ketones due to dual heteroatom (O, N) donation. |
| Ar-C (quaternary) | - | 142.5, 138.1 | Indane bridgehead carbons (C3a, C7a). |
| Ar-CH | 7.35 - 7.20 (m, 4H) | 128.7, 126.5, 124.8, 124.2 | Standard aromatic protons of the indane ring. |
| C5' (Spiro C1) | - | 88.5 | Critical Diagnostic Peak: Deshielded by direct bonding to O1' and proximity to C4'=O. |
| C2-H 2 | 2.65 (dt, J =13.5, 7.5, 1H)2.30 (dt, J =13.5, 7.5, 1H) | 37.4 | Diastereotopic Protons: The chiral spiro center breaks magnetic equivalence, causing complex geminal ( 2J ) and vicinal ( 3J ) splitting. |
| C3-H 2 | 3.10 - 2.95 (m, 2H) | 29.1 | Benzylic protons; relatively simple multiplet compared to C2. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is highly diagnostic for the oxazolidine-2,4-dione ring due to the unique vibrational modes of its two distinct carbonyl groups.
Table 2: Key ATR-FTIR Vibrational Frequencies
| Wavenumber (cm −1 ) | Mode | Mechanistic Causality |
| 3250 | N-H Stretch | Broadened due to intermolecular hydrogen bonding in the solid state. |
| 1815 | C2'=O Stretch | Diagnostic: The 5-membered ring strain compresses internal bond angles, increasing the s-character of the exocyclic C=O bond. This strengthens the bond, pushing the absorption to an anomalously high frequency. |
| 1740 | C4'=O Stretch | Standard 5-membered cyclic imide/amide stretching frequency. |
| 1150 | C-O-C Stretch | Confirms the presence of the ether-like oxygen in the oxazolidinedione ring. |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in both positive and negative modes provides definitive proof of the molecular formula ( C11H9NO3 ).
Table 3: ESI-HRMS Data
| Ionization Mode | Observed m/z | Calculated m/z | Species | Causality |
| Positive (+) | 204.0658 | 204.0655 | [M+H] + | Standard protonation of the carbonyl oxygen. |
| Negative (-) | 202.0513 | 202.0510 | [M-H] − | Preferred Mode: The highly acidic imide proton (pKa ~6-7) readily deprotonates, yielding a strong, clean signal with minimal fragmentation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and characterization of this core must operate as a self-validating system . The protocol below details the synthesis of the core based on established routes for A-485 analogs[3], integrated with a mandatory 2D-NMR validation checkpoint.
Protocol: Synthesis and 2D-NMR Validation of the Spiro Core
Step 1: Cyanohydrin Formation (Enantioselective or Racemic)
-
Dissolve 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of zinc iodide (ZnI 2 ).
-
Causality: The Lewis acid activates the ketone, allowing nucleophilic attack by the cyanide ion to establish the foundational C-C and C-O bonds of the future spiro center.
Step 2: Acidic Hydrolysis to α -Hydroxy Acid
-
Concentrate the reaction mixture and resuspend the crude TMS-cyanohydrin in concentrated aqueous HCl / glacial acetic acid (1:1 v/v).
-
Reflux for 12 hours to fully hydrolyze the nitrile to a carboxylic acid, simultaneously cleaving the TMS ether.
-
Extract with ethyl acetate, wash with brine, and dry over Na 2 SO 4 .
Step 3: Triphosgene-Mediated Cyclization
-
Dissolve the intermediate α -hydroxy acid in anhydrous THF.
-
Add N,N -diisopropylethylamine (DIPEA, 3.0 eq) followed by triphosgene (0.4 eq) at 0 °C.
-
Causality: Triphosgene acts as a safe phosgene equivalent, providing the C2' carbonyl carbon. The base deprotonates the α -hydroxyl group, initiating cyclization to form the oxazolidine-2,4-dione ring[3].
Step 4: The Self-Validating Checkpoint (HMBC NMR) Do not rely solely on mass spectrometry, as isomeric spiro-hydantoins possess the exact same mass.
-
Prepare a 15 mg sample of the purified product in 0.5 mL DMSO- d6 .
-
Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Validation Logic: Look for the cross-peak between the diastereotopic indane C2 protons ( δ 2.30, 2.65 ppm) and the spiro carbon.
-
Pass: The spiro carbon resonates at ~88.5 ppm . This confirms the O-C-C=O linkage of the oxazolidinedione.
-
Fail: If the spiro carbon resonates at ~65-70 ppm, the molecule has mis-cyclized or rearranged into a hydantoin (N-C-N linkage). Discard the batch.
-
Workflow Visualization
The following diagram illustrates the logical progression from chemical synthesis through the self-validating spectroscopic checkpoints.
Fig 1. Synthesis and spectroscopic validation workflow for the spiro-oxazolidinedione core.
References
-
Michaelides, M. R., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 2018.[Link]
-
Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 2017.[Link]
-
Bowers, A. A., et al. "Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors." Nature Communications, 2023.[Link]
Sources
- 1. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and enantioselective synthesis of spiro[indene-1,5'-oxazolidine]-2',4'-diones.
Introduction: The Epigenetic Imperative
The paralogous histone acetyltransferases (HATs) p300 and CBP are master transcriptional co-activators that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino groups of lysine residues on histones (specifically H3K18 and H3K27) and various transcription factors[2]. Aberrant activation of p300/CBP is a well-documented driver in numerous malignancies, including castration-resistant prostate cancer and hematological tumors [2].
Historically, the development of potent, selective, and orally bioavailable p300/CBP HAT domain inhibitors was hindered by the highly polar and dynamic nature of the acetyl-CoA binding pocket. The breakthrough in this space was the discovery of the spiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold, culminating in the development of A-485 , a first-in-class, highly selective catalytic inhibitor [1]. The rigid spirocyclic core restricts conformational mobility, projecting the pharmacophores precisely into the catalytic active site.
Fig 1: Mechanism of p300/CBP HAT inhibition by spiro-oxazolidinediones.
Stereochemical Causality and Structure-Activity Relationships (SAR)
The stereochemistry at the spiro center of the indene-oxazolidinedione core is the absolute determinant of target affinity. During the optimization from early spirohydantoin hits to the spiro-oxazolidinedione series, researchers observed a profound stereochemical inversion in target preference [1].
In the hydantoin series, the (S)-spiro enantiomer was preferred. However, upon isosteric replacement of the hydantoin with an oxazolidinedione to improve permeability and reduce hydrogen-bond donors, the (R)-spiro enantiomer became the active species [1]. X-ray crystallography of A-485 bound to the p300 HAT domain revealed the causality: the 4'-carbonyl of the oxazolidinedione acts as a critical hydrogen-bond acceptor for Ser-1400, while the urea side chain projects into the L1 loop to form dual hydrogen bonds with Gln-1455 [2]. The (R)-configuration aligns these vectors perfectly, whereas the (S)-configuration induces steric clash and misalignment of the hydrogen-bonding network.
Quantitative SAR and Pharmacokinetic Optimization
The transition from hydantoin to the fluorinated oxazolidinedione (A-485) yielded a compound with sub-nanomolar enzymatic potency and exceptional oral bioavailability[1].
| Compound Class | Spiro Stereocenter | p300 HAT IC₅₀ (nM) | Cellular H3K27Ac IC₅₀ (nM) | Clearance (CLp, L/h/kg) | Oral Exposure |
| Spirohydantoin | (S) | 170 | 470 | 6.60 (Mouse) | None |
| Spiro-oxazolidinedione | (S) | ~170 | >500 | N/A | N/A |
| Spiro-oxazolidinedione | (R) | ~34 | 47 | 1.62 (Mouse) | Moderate |
| A-485 (Optimized) | (R) | 9.8 | 73 | 1.23 (Rat) | High (Bioavailable) |
Data summarized from Michaelides et al., 2018 [1].
Enantioselective Synthesis Workflow
The construction of the spiro[indene-1,5'-oxazolidine]-2',4'-dione core requires the precise installation of a quaternary stereocenter at the C1 position of the indanone precursor. This is achieved via a highly controlled, catalytic asymmetric cyanosilylation [3].
Fig 2: Enantioselective synthetic workflow for A-485 and related analogs.
Protocol 1: Catalytic Asymmetric Cyanosilylation
Causality: The use of a dual-activation catalytic system (a chiral aluminum Lewis acid to activate the electrophilic ketone, and an achiral N-oxide Lewis base to activate the nucleophilic TMSCN) restricts the trajectory of cyanide attack, selectively yielding the (R)-enantiomer [3].
-
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the substituted 1-indanone (1.0 equiv), the chiral aluminum(salen) complex (0.02 equiv), and the N-oxide additive (0.02 equiv).
-
Solvent & Cooling: Dissolve the mixture in anhydrous toluene (0.2 M) and cool the reaction mixture to -20 °C using a cryocooler to maximize enantiomeric excess (ee).
-
Nucleophile Addition: Dropwise add trimethylsilyl cyanide (TMSCN, 1.5 equiv) over 30 minutes.
-
Reaction & Isolation: Stir at -20 °C for 48 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Enantiomeric Upgrading: The crude product typically exhibits ~77% ee. Perform a sequence of trituration and recrystallization from heptane/EtOAc to upgrade the optical purity to >99.8% ee [1][3].
Protocol 2: Hydrolysis and Triphosgene-Mediated Cyclization
Causality: Direct cyclization of the cyanohydrin is inefficient. Hydrolysis to the 1-hydroxy-1-carboxamide provides the necessary nucleophilic geometry. Triphosgene acts as a safe, solid phosgene equivalent, undergoing sequential nucleophilic acyl substitution to close the 5-membered oxazolidinedione ring with complete retention of stereochemistry [1].
-
Hydrolysis: Dissolve the highly enantioenriched TMS-cyanohydrin in a mixture of concentrated HCl and acetic acid (1:3 v/v). Stir at 60 °C for 12 hours to afford the 1-hydroxy-1-carboxamide intermediate. Concentrate under reduced pressure and azeotrope with toluene to remove residual water.
-
Cyclization Setup: Dissolve the crude amide in anhydrous THF (0.1 M) and cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
-
Phosgenation: Slowly add a solution of triphosgene (0.4 equiv) in THF. The tertiary amine serves a dual purpose: neutralizing the generated HCl and activating the triphosgene.
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water, extract with dichloromethane, and purify via flash chromatography to yield the highly pure (R)-spiro[indene-1,5'-oxazolidine]-2',4'-dione core.
Protocol 3: Late-Stage Urea Elaboration (A-485 Synthesis)
Causality: The urea tail is vital for binding to the L1 loop of p300. Late-stage Buchwald-Hartwig cross-coupling allows for modular synthesis of various analogs from a common spirocyclic halide intermediate [1].
-
Amination: Combine the spirocyclic aryl bromide intermediate, primary amine (e.g., cyclopropylamine or trifluoroethylamine), Pd₂(dba)₃ (0.05 equiv), BINAP (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane. Degas and heat at 100 °C for 16 hours.
-
Urea Formation: Isolate the secondary amine, dissolve in THF at 0 °C, and treat with triphosgene (0.4 equiv) and triethylamine (2.0 equiv). After 1 hour, add methylamine (2.0 M in THF, 3.0 equiv) to trap the intermediate carbamoyl chloride, yielding the final target (A-485).
Conclusion
The enantioselective synthesis of spiro[indene-1,5'-oxazolidine]-2',4'-diones represents a triumph of structure-based drug design and asymmetric catalysis. By tightly controlling the quaternary stereocenter at the spiro junction, researchers successfully translated a rigid, three-dimensional scaffold into a highly specific epigenetic modulator. The self-validating synthetic protocols outlined above ensure high enantiomeric purity, which is an absolute requirement for the in vivo efficacy of p300/CBP HAT inhibitors.
References
-
Michaelides, M. R., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 2018.[Link]
-
Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 2017.[Link]
In Silico Modeling and Docking Studies of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione: Computational Workflows for p300/CBP HAT Inhibitor Discovery
Executive Summary
For decades, histone acetyltransferases (HATs) such as p300 (EP300) and CBP (CREBBP) were considered "undruggable" due to their shallow, highly conserved active sites[1]. The discovery of the 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold—the structural core of the first-in-class catalytic inhibitor A-485 —shattered this paradigm[2]. By leveraging high-throughput in silico virtual screening and molecular dynamics (MD), researchers successfully identified this spiro-oxazolidinedione derivative, which competes directly with Acetyl-CoA to silence oncogenic transcription in lineage-specific tumors, including castration-resistant prostate cancer and hematological malignancies[2][3].
As a Senior Application Scientist, I have structured this technical guide to dissect the computational causality, structural biology, and step-by-step in silico methodologies required to model and optimize this unique spirocyclic scaffold.
Structural Biology & Binding Mechanics
The 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold is a masterclass in conformational restriction. To understand why this molecule is so effective, we must analyze the thermodynamics of the p300/CBP active site.
The Entropic Advantage of the Spiro-Fusion
Initial high-throughput screens identified simple hydantoins with weak micromolar affinity (~5 μM)[1]. The critical leap in potency was achieved by introducing a spiro-fusion between an indane ring and an oxazolidinedione ring.
-
Causality: The spiro-center rigidly locks the oxazolidinedione ring into a bioactive conformation that perfectly mimics the transition state of the Acetyl-CoA substrate. By pre-organizing the molecule into this exact geometry, the entropic penalty typically associated with ligand binding to the flexible p300 active site is drastically reduced[4].
-
Stereochemical Rigidity: Docking studies reveal that the stereochemistry at the spiro center is paramount. The (R)-enantiomer is approximately 5-fold more potent than the (S)-enantiomer because the orientation of the indane ring in the (R)-configuration optimally fills a hydrophobic sub-pocket within the phosphopantetheine binding channel[4].
Acetyl-CoA Competition
High-resolution (1.95 Å) co-crystal structures (e.g., PDB: 5KJ2) confirm that the spiro-oxazolidinedione core acts as a direct, competitive inhibitor of Acetyl-CoA[2]. It does not interfere with the peptide/histone binding groove, ensuring high selectivity over other HAT families that lack this specific CoA pocket architecture[5].
p300/CBP HAT inhibition by spiro-oxazolidinediones blocking oncogenic transcription.
In Silico Virtual Screening Workflow
The discovery of the 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold was not serendipitous; it was the result of a massive, targeted in silico campaign[2]. Because the p300 enzyme is highly dynamic, traditional rigid-receptor docking fails to capture true binding affinities.
The "Open Conformation" Hypothesis
Researchers hypothesized that the published X-ray structures of p300 represented a "closed" form of the enzyme. To find the spiro-oxazolidinedione hit, the virtual screen of ~800,000 compounds was conducted against an computationally modeled open conformation of the Lys-CoA binding pocket[2]. This induced-fit docking approach allowed the identification of bulkier, rigid scaffolds that would otherwise be sterically rejected by the closed crystal structure.
In silico virtual screening and MD simulation workflow for p300/CBP inhibitor discovery.
Experimental Protocol: Docking & MD Simulation of Spiro-Oxazolidinediones
To replicate or expand upon the docking studies of 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione derivatives, follow this self-validating computational protocol.
Phase 1: Protein and Ligand Preparation
-
Structure Retrieval: Download the high-resolution co-crystal structure of p300 bound to A-485 (PDB ID: 5KJ2)[6].
-
Protein Preparation (Schrödinger Protein Preparation Wizard):
-
Action: Assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Causality: Proper protonation states at physiological pH (7.4) are critical. The oxazolidinedione ring acts as a hydrogen bond acceptor; ensuring the correct tautomeric states of active site residues (e.g., Tyr1467, Trp1436) prevents false-positive steric clashes.
-
Refinement: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while maintaining the heavy-atom architecture.
-
-
Ligand Preparation (LigPrep):
-
Generate all possible stereoisomers if the spiro-center is undefined. As proven by A-485 development, the (R) and (S) enantiomers will yield drastically different docking scores[4].
-
Phase 2: Induced-Fit Docking (IFD)
-
Grid Generation: Center the receptor grid on the co-crystallized A-485 ligand, ensuring the bounding box encompasses the entire Acetyl-CoA binding channel.
-
Docking Execution:
-
Use an Induced-Fit Docking (IFD) protocol rather than standard rigid docking.
-
Causality: The p300 active site loop is highly flexible. IFD allows side chains within 5 Å of the ligand to undergo conformational changes, accurately simulating the "open" state required to accommodate the bulky indane ring[2].
-
Phase 3: Molecular Dynamics (MD) Validation
-
System Setup: Solvate the top-scoring docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.
-
Simulation (AMBER or Desmond):
-
Run a 100 ns production simulation at 300 K and 1.013 bar (NPT ensemble).
-
Causality: MD is required to validate the thermodynamic stability of the spiro-fusion. Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable spiro-oxazolidinedione core will exhibit an RMSD fluctuation of < 2.0 Å, confirming that the rigid scaffold is locked into the bioactive pose[6].
-
-
MM/GBSA Calculation: Extract frames from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind ), which correlates highly with in vitro IC50 values.
Quantitative Structure-Activity Relationship (QSAR) Data
The evolution from a weak hydantoin hit to the highly potent spiro-oxazolidinedione (A-485) demonstrates the power of computational optimization. The table below summarizes the biochemical potencies of key scaffolds in this developmental lineage.
| Compound / Scaffold | p300 IC50 (nM) | CBP IC50 (nM) | Binding Affinity ( KD , nM) | Notes |
| Hydantoin Hit (1) | ~5,000 | ~5,000 | N/A | Initial virtual screen hit[1]. |
| A-485 (Spiro-oxazolidinedione) | 9.8 | 2.6 | 15.0 | Highly potent, orally bioavailable lead[2]. |
| A-486 (Inactive Control) | >10,000 | 9,032 | N/A | Lacks critical spiro-sulfur/oxygen interactions[2]. |
| iP300w (Spiro-hydantoin) | 15.8 | 15.8 | N/A | Optimized derivative with inverted stereocenter[7]. |
| CPI-1612 (Aminopyridine) | 10.7 | 10.7 | N/A | Distinct scaffold, highly potent at physiological Ac-CoA[8]. |
Note: The transition from the baseline hydantoin to the spiro-oxazolidinedione (A-485) resulted in a >500-fold increase in potency, driven by optimized hydrophobic packing of the indane ring within the p300 active site[1][2].
Conclusion & Future Perspectives
The in silico modeling of 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione represents a triumph of structure-based drug design against "undruggable" epigenetic targets. By utilizing induced-fit docking to target the open conformation of the p300/CBP Lys-CoA pocket, computational chemists successfully designed a rigid spirocyclic scaffold that overcomes the entropic barriers of the HAT active site. Future in silico efforts are currently focusing on utilizing this spiro-oxazolidinedione core for the development of Proteolysis Targeting Chimeras (PROTACs) to achieve complete degradation of the p300/CBP complex in advanced malignancies.
References
-
Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 2017.[Link]
-
Michaelides, M. R., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 2017.[Link]
-
Crawford, M. C., et al. "Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors." ACS Chemical Biology, 2023.[Link]
-
Argonne National Laboratory. "Identifying the First Selective HAT Inhibitor." The Advanced Photon Source (APS), 2017.[Link]
-
Kodadek, T. "Another One (of the “Undruggable” Targets) Bites the Dust: Discovery of a Potent and Selective Inhibitor of the Histone Acetyl Transferase p300/CBP." Biochemistry, 2017.[Link]
-
Wang, Y., et al. "Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer." MDPI Molecules, 2021.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aps.anl.gov [aps.anl.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro Oxazolidinedione Scaffold: Structure-Activity Relationships and Therapeutic Trajectories
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic applications. Among these, the spiro oxazolidinedione pharmacophore stands out. Characterized by a rigid, spiro-fused bicyclic system containing a five-membered oxazolidine-2,4-dione ring, this scaffold restricts conformational flexibility, thereby minimizing the entropic penalty upon target binding.
This in-depth technical guide explores the structure-activity relationship (SAR) of spiro oxazolidinedione analogs, focusing on their two most prominent clinical trajectories: epigenetic modulation via p300/CBP histone acetyltransferase (HAT) inhibition and metabolic regulation via aldose reductase inhibition.
Epigenetic Modulation: The p300/CBP HAT Inhibitor Paradigm
The paralogous histone acetyltransferases p300 and CBP are critical transcriptional co-activators implicated in various oncogenic pathways. The development of [1], a highly selective, orally bioavailable p300/CBP HAT inhibitor, represents a masterclass in scaffold hopping and SAR optimization.
Causality in Scaffold Evolution: Hydantoin to Oxazolidinedione
Initial high-throughput screening identified a spiro-indane hydantoin core. While potent in vitro, the hydantoin series suffered from high in vivo clearance and poor oral bioavailability due to the presence of a hydrogen bond donor (the secondary amine in the hydantoin ring) which limited membrane permeability.
To resolve this, medicinal chemists executed a bioisosteric replacement, swapping the hydantoin for an oxazolidinedione ring. By replacing the nitrogen with an oxygen atom, the hydrogen bond donor was eliminated. This single modification drastically improved the lipophilic ligand efficiency and membrane permeability (measured via PAMPA), reducing clearance and unlocking oral bioavailability [1].
Interestingly, this scaffold hop inverted the stereochemical preference of the target. The spatial arrangement of the hydrogen bond acceptors (the two carbonyls) relative to the spiro center dictates the vector of interaction with the protein backbone in the HAT active site. For the hydantoin series, the (S)-enantiomer was preferred. For the oxazolidinedione series, the (R)-enantiomer was approximately 5-fold more potent [1].
Quantitative SAR Data: p300/CBP Inhibition
The following table summarizes the critical SAR data driving the optimization from the hydantoin lead to the optimized oxazolidinedione (A-485) [1].
| Compound | Core Scaffold | Spiro Stereochemistry | p300 HAT IC₅₀ (nM) | Cell H3K27Ac IC₅₀ (nM) | Clearance (L/h/kg) | Oral Bioavailability |
| 20 | Hydantoin | (S) | 170 | 470 | 6.60 | Poor (No exposure) |
| 21 | Oxazolidinedione | (S) | ~170 | >500 | N/A | N/A |
| 22 | Oxazolidinedione | (R) | 34 | 47 | 1.62 | High (AUC = 2.5 µg·h/mL) |
| 24 (A-485) | Fluoro-Oxazolidinedione | (R) | 9.8 | 73 | <1.0 | Excellent |
Table 1: Comparative SAR demonstrating the superiority of the (R)-spiro oxazolidinedione core in epigenetic targeting.
p300/CBP HAT Acetylation Pathway and Spiro Oxazolidinedione Intervention.
Metabolic Regulation: Aldose Reductase Inhibition
Decades before its use in epigenetics, the spiro oxazolidinedione scaffold was pioneered for the treatment of diabetic complications via the inhibition of [2]. Aldose reductase catalyzes the reduction of glucose to sorbitol; intracellular accumulation of sorbitol leads to osmotic stress, neuropathy, and retinopathy.
Causality in Halogen Substitution
The classic SAR developed by Schnur et al. utilized a spiro[chroman-4,5'-oxazolidine]-2',4'-dione core. The oxazolidinedione ring mimics the endogenous substrate's transition state, coordinating with the enzyme's catalytic pocket. The SAR revealed that the introduction of halogens on the chroman aromatic ring is critical for anchoring the molecule in a hydrophobic specificity pocket.
Specifically, chlorine substitution at the 6-position, or dual substitution at the 6,8-positions, maximizes van der Waals contacts with the hydrophobic cleft of the enzyme, driving the IC₅₀ into the low nanomolar range[2].
| Compound | Chroman Ring Substitution | Spiro Stereochemistry | Aldose Reductase IC₅₀ (M) | In Vivo Efficacy (Rat Sciatic Nerve) |
| Unsubstituted | None | Racemic | 1.0 × 10⁻⁵ | Weak |
| 21 (Sorbinil analog) | 6-Chloro | (4S) | 2.0 × 10⁻⁸ | Highly Potent |
| 23 | 6,8-Dichloro | (4S) | 1.5 × 10⁻⁸ | Highly Potent |
Table 2: SAR of halogenated spiro oxazolidinediones as Aldose Reductase Inhibitors.
Experimental Workflow: Synthesis of the Spiro Oxazolidinedione Core
To ensure trustworthiness and reproducibility, the following protocol details a self-validating synthetic workflow for generating the spiro oxazolidinedione core. This methodology is designed to maintain stereochemical integrity—a critical factor given the enantiomeric divergence in SAR discussed above.
Step-by-Step Methodology
Phase 1: Enantioselective Cyanosilylation Causality: Establishing the spiro stereocenter early in the synthesis prevents the need for late-stage chiral resolution, which is highly inefficient.
-
Dissolve the starting indanone (or chromanone) derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add a catalytic amount of a chiral Lewis acid (e.g., a chiral titanium or aluminum complex) to direct the facial attack.
-
Dropwise, add trimethylsilyl cyanide (TMSCN) at -78°C. The low temperature is critical to maximize the enantiomeric excess (ee) by slowing down the uncatalyzed background reaction.
-
Validation Check: Quench a small aliquot, perform a micro-workup, and analyze via Chiral HPLC. The target ee should be >95%.
Phase 2: Hydrolysis to the α-Hydroxy Amide Causality: The nitrile must be converted to an amide to provide the nitrogen atom for the oxazolidinedione ring. Harsh basic hydrolysis risks racemization of the newly formed stereocenter; therefore, strictly controlled acidic conditions are utilized.
-
Treat the cyanohydrin intermediate with concentrated HCl in ethanol at 0°C.
-
Slowly warm to room temperature over 4 hours.
-
Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate.
-
Validation Check: Analyze via LC-MS. The mass shift should correspond to the addition of H₂O (+18 Da), confirming amide formation without over-hydrolysis to the carboxylic acid.
Phase 3: Triphosgene-Mediated Cyclization Causality: Triphosgene is utilized instead of phosgene gas for bench-top safety. The base (DIPEA) deprotonates the hydroxyl and amide groups, facilitating nucleophilic attack on the carbonyl carbon of the phosgene equivalent to close the rigid spiro ring.
-
Dissolve the α-hydroxy amide in anhydrous tetrahydrofuran (THF).
-
Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Cool the reaction to 0°C and add 0.4 equivalents of triphosgene (delivering ~1.2 eq of phosgene equivalents) dissolved in THF.
-
Stir for 2 hours at room temperature.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar α-hydroxy amide spot should disappear, replaced by the non-polar spiro oxazolidinedione product.
Step-by-step synthetic workflow for the spiro oxazolidinedione core.
Conclusion
The spiro oxazolidinedione scaffold is a masterclass in medicinal chemistry, demonstrating how subtle modifications—such as the bioisosteric replacement of a hydantoin NH with an oxygen atom—can profoundly alter a molecule's pharmacokinetic profile and stereochemical target preference. Whether deployed as an aldose reductase inhibitor to combat diabetic complications or as a highly selective p300/CBP HAT inhibitor to suppress oncogenic transcription, the rigid, highly tunable nature of this pharmacophore ensures its continued relevance in modern drug design.
References
-
Michaelides, M. R., Kluge, A., Patane, M., Van Drie, J. H., Wang, C., Hansen, T. M., ... & Kesicki, E. A. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28-33. URL:[Link]
-
Schnur, R. C., Sarges, R., & Peterson, M. J. (1982). Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451-1454. URL:[Link]
-
Lasko, L. M., Jakob, C. G., Edalji, R. P., Qiu, W., Montgomery, D., Digiammarino, E. L., ... & Daniels, M. H. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128-132. URL: [Link]
-
Thimmaiah, K. N., & Orosz, F. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Molecules, 17(5), 5893-5911. URL:[Link]
Application Notes and Protocols for the Evaluation of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione in Histone Acetyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Frontier and the Promise of HAT Inhibition
Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, HATs play a pivotal role in modulating chromatin structure. This acetylation is generally associated with a more open chromatin conformation, facilitating transcriptional activation.[1] The p300/CBP family of HATs, in particular, function as transcriptional co-activators in a multitude of cellular processes, and their dysregulation has been implicated in a variety of diseases, including cancer.[2][3] This has made them attractive targets for therapeutic intervention.
The discovery of novel, potent, and selective HAT inhibitors is a significant goal in drug development.[2][3] Spirocyclic compounds have emerged as a promising scaffold for the development of such inhibitors. This document provides a detailed guide for the evaluation of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, a compound belonging to the spiro oxazolidinedione class, as a potential inhibitor of histone acetyltransferases, with a focus on the p300/CBP family.
Scientific Rationale: Why Investigate 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione as a HAT Inhibitor?
While direct evidence for the HAT inhibitory activity of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is not yet widely published, its core structure is analogous to a class of recently discovered potent and selective inhibitors of p300/CBP histone acetyltransferases.[2][4][5] The discovery of A-485, a spiro oxazolidinedione, which demonstrates significant inhibitory activity against the p300 HAT domain, provides a strong rationale for investigating other molecules within this chemical class.[4][5] The spirocyclic nature of these compounds imparts a three-dimensional architecture that can lead to high-affinity interactions within the enzyme's active site.
Key Structural Features and Potential for Inhibition:
-
Spirocyclic Core: The rigid spiro[indene-oxazolidine] scaffold provides a defined orientation of substituent groups, which can be optimized for binding to the HAT active site.
-
Oxazolidinedione Moiety: This functional group can participate in hydrogen bonding and other interactions with key amino acid residues in the enzyme.
-
Indene Group: The aromatic indene portion can engage in hydrophobic and pi-stacking interactions.
The protocols outlined below provide a comprehensive framework for characterizing the potential of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione as a novel HAT inhibitor.
Experimental Workflows and Methodologies
A systematic approach is essential for the robust evaluation of a novel compound's inhibitory potential. The following workflow outlines the key stages, from initial in vitro screening to cellular validation.
Caption: A generalized workflow for the evaluation of a potential HAT inhibitor.
Detailed Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione against a specific HAT, such as p300. The assay measures the production of Coenzyme A (CoA-SH), a product of the acetyl-CoA transfer reaction.
Principle: The HAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. This reaction releases CoA-SH. A thiol-sensitive fluorescent probe, such as CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), reacts with the free thiol group of CoA-SH to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the HAT activity.
Materials:
-
Recombinant human p300 (or other HAT enzyme)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (test compound)
-
Known HAT inhibitor (e.g., C646) as a positive control
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
CPM fluorescent probe
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-390 nm, Emission: 450-470 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in HAT Assay Buffer to create a range of test concentrations. Also, prepare dilutions of the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of the diluted test compound to each well.
-
Positive Control Wells: Add 10 µL of the diluted positive control inhibitor.
-
Negative Control (No Inhibitor) Wells: Add 10 µL of HAT Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add 20 µL of HAT Assay Buffer.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the HAT enzyme and histone peptide substrate in HAT Assay Buffer.
-
Add 20 µL of the enzyme/substrate master mix to all wells except the blank wells.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of Acetyl-CoA in HAT Assay Buffer.
-
Add 10 µL of the Acetyl-CoA solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Prepare a solution of CPM probe in HAT Assay Buffer.
-
Add 10 µL of the CPM solution to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_well / Fluorescence_negative_control_well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Example Concentration |
| p300 Enzyme | 50 nM |
| Histone H3 Peptide | 10 µM |
| Acetyl-CoA | 5 µM |
| Test Compound | 0.1 nM to 100 µM |
| C646 (Positive Control) | 0.1 nM to 100 µM |
Protocol 2: Cellular Histone Acetylation Assay
This protocol describes a method to assess the ability of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione to inhibit HAT activity within a cellular context by measuring the levels of a specific histone acetylation mark, such as H3K27ac, which is a known target of p300/CBP.
Principle: Cells are treated with the test compound, and then the total histones are extracted. The level of H3K27ac is quantified by Western blotting or an ELISA-based method and normalized to the total amount of histone H3. A decrease in the H3K27ac mark indicates cellular HAT inhibition.
Materials:
-
Cell line (e.g., a cancer cell line with high p300/CBP activity)
-
Cell culture medium and supplements
-
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
-
Positive control inhibitor (e.g., A-485)
-
DMSO
-
Cell lysis buffer
-
Histone extraction buffer
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, the positive control, or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract the histones according to a standard protocol.
-
-
Quantification of Histone Acetylation (Western Blotting):
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K27ac.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27ac and total Histone H3 using densitometry software.
-
Normalize the H3K27ac signal to the total Histone H3 signal for each sample.
-
Calculate the percent inhibition of H3K27ac relative to the vehicle-treated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50.
-
Mechanism of Action: A Visual Hypothesis
The following diagram illustrates the proposed mechanism of action for a competitive inhibitor of a histone acetyltransferase like p300.
Caption: Proposed competitive inhibition of p300/CBP by 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The use of a known HAT inhibitor as a positive control ensures that the assay is performing as expected. The negative (no inhibitor) and blank (no enzyme) controls are essential for accurate data normalization and interpretation. For cellular assays, normalization to total histone levels accounts for any variations in sample loading.
References
-
Michaelides, M. R., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28–33. [Link]
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128–132. [Link]
-
Michaelides, M. R., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed Central. [Link]
-
Yang, Y., et al. (2020). Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Journal of Medicinal Chemistry, 63(3), 1337–1360. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening assays for spiro oxazolidinedione inhibitors.
Application Note: High-Throughput Screening Assays for Spiro Oxazolidinedione Inhibitors Targeting p300/CBP Histone Acetyltransferases
Introduction & Mechanistic Rationale
The paralogous transcriptional coactivators EP300 (p300) and CREBBP (CBP) are master regulators of lysine acetylation, playing critical roles in chromatin remodeling and oncogenic transcription[1]. Historically considered "undruggable," the histone acetyltransferase (HAT) domains of p300/CBP have recently been successfully targeted by novel small-molecule scaffolds. Among the most prominent are the spiro oxazolidinediones , exemplified by the probe compound A-485[2].
Spiro oxazolidinediones were discovered through virtual ligand screening and subsequent optimization of hydantoin hits, where the substitution of the hydantoin moiety with an oxazolidinedione and the introduction of specific stereochemistry at the spiro center yielded highly selective, orally bioavailable inhibitors[2]. These compounds exhibit potent cellular activity, including the suppression of H3K27 acetylation (H3K27Ac) and the inhibition of tumor proliferation in models such as ovarian cancer[3].
Mechanistically, spiro oxazolidinediones act as competitive inhibitors with respect to the acetyl-CoA cofactor. They occupy the acetyl-CoA binding pocket of the p300/CBP HAT domain, preventing the transfer of the acetyl group to the lysine residues of histone substrates. Understanding this competitive mechanism is the foundational principle for designing robust High-Throughput Screening (HTS) assays.
Figure 1: Mechanism of p300/CBP HAT competitive inhibition by spiro oxazolidinediones.
Assay Design Principles & Causality
When developing an HTS cascade for spiro oxazolidinediones, the assay must be highly sensitive to competitive dynamics. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary biochemical screen.
The Causality of Cofactor Concentration
Because spiro oxazolidinediones compete directly with acetyl-CoA, the concentration of acetyl-CoA in the assay buffer dictates the apparent potency ( IC50 ) of the screening compounds[1].
-
Screening Condition (50 nM Acetyl-CoA): To maximize assay sensitivity and accurately rank-order hit compounds, the assay must be run at or near the apparent Michaelis constant ( Km,app ) of acetyl-CoA, which is approximately 50 nM[1].
-
Physiological Condition (5 μM Acetyl-CoA): Whole-cell acetyl-CoA concentrations range from 5 to 15 μM. Running the biochemical assay at 5 μM acetyl-CoA will drastically reduce the inhibitory potency of the compounds due to substrate outcompetition[1].
By testing compounds at both 50 nM and 5 μM acetyl-CoA, researchers can validate the competitive mechanism of action and predict the expected potency drop-off in cellular environments.
Quantitative Data Presentation
The table below summarizes the biochemical potencies of leading EP300/CREBBP inhibitors at varying acetyl-CoA concentrations, illustrating the competitive shift.
Table 1: Comparative Biochemical Potencies of EP300/CREBBP Inhibitors
| Inhibitor | Chemical Scaffold | IC50 at 50 nM Acetyl-CoA | IC50 at 5 μM Acetyl-CoA | Mechanism |
| CPI-1612 | Aminopyridine | 10.7 nM | > 10.7 nM (Significantly Shifted) | Competitive |
| iP300w | Spiro-hydantoin | 15.8 nM | > 15.8 nM (Significantly Shifted) | Competitive |
| A-485 | Spiro-oxazolidinedione | 44.8 nM | > 44.8 nM (Significantly Shifted) | Competitive |
(Data adapted from comparative studies of EP300/CREBBP inhibitors[1])
Self-Validating HTS Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every 384-well plate includes internal controls (Max signal, Min signal, and a reference IC50 curve of A-485) to calculate the Z'-factor. A plate is only considered valid if Z′≥0.6 .
Protocol A: Biochemical TR-FRET Assay for p300 HAT Activity
Rationale: TR-FRET is chosen over radiometric assays because it is homogeneous (no wash steps), non-radioactive, and highly resistant to compound auto-fluorescence interference (due to the time-resolved europium emission).
Materials:
-
Enzyme: Recombinant human p300 HAT domain (aa 1283-1673).
-
Substrates: Biotinylated Histone H3 (1-21) peptide; Acetyl-CoA.
-
Detection: Europium-labeled anti-H3K27Ac antibody (Donor); Streptavidin-XL665 (Acceptor).
-
Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.
Step-by-Step Methodology:
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of spiro oxazolidinedione compounds (in 100% DMSO) into a 384-well low-volume proxiplate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, maintaining a final DMSO concentration of ≤1% , which prevents solvent-induced enzyme denaturation.
-
Enzyme Addition: Add 2.5 μL of p300 HAT enzyme (final concentration: 2 nM) in assay buffer. Centrifuge at 1000 x g for 1 minute.
-
Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive cofactor is introduced, ensuring accurate IC50 determination.
-
Reaction Initiation: Add 2.5 μL of substrate mix containing Biotin-H3 peptide (final: 100 nM) and Acetyl-CoA (final: 50 nM). Incubate for 30 minutes at room temperature.
-
Termination & Detection: Add 5 μL of Stop/Detection Buffer containing 100 μM anacardic acid (to halt HAT activity), Eu-anti-H3K27Ac (1 nM), and Streptavidin-XL665 (20 nM).
-
Equilibration & Read: Incubate for 2 hours to allow FRET complex formation. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 337 nm and dual emission at 615 nm (Eu) and 665 nm (XL665). Calculate the 665/615 ratio.
Figure 2: High-throughput TR-FRET screening workflow for p300/CBP inhibitors.
Protocol B: Cellular H3K27Ac AlphaLISA Assay
To confirm that the spiro oxazolidinediones penetrate the cell membrane and engage the target in a physiological environment (where acetyl-CoA is ~5-15 μM)[1], a cellular AlphaLISA assay is deployed.
Step-by-Step Methodology:
-
Cell Seeding: Seed PC-3 or MCF-7 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with a serial dilution of spiro oxazolidinediones (e.g., A-485 or 13f) for 4 hours[3]. Causality: A 4-hour window is optimal for capturing direct HAT inhibition before secondary epigenetic compensatory mechanisms or cell-cycle arrest occur.
-
Lysis: Remove media and add 50 μL of AlphaLISA Lysis Buffer supplemented with protease and deacetylase inhibitors (e.g., 1 μM Trichostatin A). Agitate for 15 minutes.
-
Detection: Transfer 10 μL of lysate to a 384-well OptiPlate. Add 10 μL of Acceptor Bead mix conjugated to anti-H3K27Ac antibody. Incubate for 1 hour.
-
Donor Addition: Under subdued light, add 10 μL of Streptavidin-Donor beads bound to biotinylated anti-total-H3 antibody. Incubate for 30 minutes.
-
Read: Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm). Normalize the H3K27Ac signal to the total H3 signal to control for variations in cell number or lysis efficiency.
Assay Optimization and Troubleshooting
To maintain scientific integrity over long screening campaigns, monitor the parameters outlined in Table 2.
Table 2: HTS Troubleshooting & Quality Control Guide
| Phenomenon | Root Cause | Corrective Action (Causality) |
| High Plate-to-Plate Variability ( Z′<0.5 ) | Enzyme degradation or adsorption to plastic. | Add 0.01% Tween-20 and 0.1% BSA to the assay buffer to prevent non-specific binding and stabilize the p300 HAT domain. |
| Right-shifted IC50 for Reference A-485 | Acetyl-CoA degradation or inaccurate stock concentration. | Acetyl-CoA is unstable in aqueous solutions. Prepare fresh aliquots daily. Verify concentration via UV absorbance ( A259 ) prior to use. |
| False Positives (Pan-Assay Interference) | Compounds acting as zinc chelators or aggregators. | Include 0.01% Triton X-100 to break up aggregates. Counter-screen hits against an orthogonal epigenetic target (e.g., GCN5) to confirm p300/CBP selectivity. |
| Hook Effect in AlphaLISA | Target analyte concentration exceeds bead binding capacity. | Dilute the cell lysate 1:5 or 1:10 before adding AlphaLISA beads to ensure the reaction remains in the linear dynamic range. |
References
-
Lasko, L. M., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 2017.[Link]
-
Ding, H., et al. "Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer." Bioorganic & Medicinal Chemistry, 2021.[Link]
-
Crawford, M. C., et al. "Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors." ACS Chemical Biology, 2023.[Link]
Sources
Cell-based assays for evaluating p300/CBP inhibition by 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.
Evaluating Cell-Based Activity of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, a Novel p300/CBP Inhibitor
Abstract
The paralogous histone acetyltransferases (HATs) p300 (KAT3B) and CBP (KAT3A) are critical transcriptional coactivators that regulate gene expression through the acetylation of histone proteins and other transcription factors.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime therapeutic targets.[2][3] This document provides a comprehensive guide for researchers to evaluate the cellular potency and mechanism of action of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, a member of the spiro-oxazolidinedione class of p300/CBP HAT inhibitors.[4][5][6][7] We present a tiered, self-validating experimental workflow, progressing from direct target engagement to downstream functional and phenotypic consequences. The protocols detailed herein include quantitative In-Cell Western assays for histone acetylation, RT-qPCR for target gene expression, and cell viability assays, providing a robust framework for characterizing p300/CBP inhibitors in a cellular context.
Introduction to p300/CBP Function and Inhibition
p300 and CBP are large, multi-domain proteins that act as central hubs for integrating transcriptional signals.[1] A key function is their intrinsic HAT activity, which transfers an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails (e.g., H3K18, H3K27).[2][4] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure.[8] This "open" chromatin state allows for the recruitment of the basal transcription machinery, including RNA Polymerase II, thereby activating gene expression.[2][9]
Beyond histones, p300/CBP can acetylate over 400 non-histone proteins, including key transcription factors like p53 and MYC, modulating their activity, stability, and DNA-binding affinity.[1][10] Given their central role in controlling genes related to cell proliferation, differentiation, and apoptosis, the aberrant activity of p300/CBP is a hallmark of many cancers.[3][11]
Inhibition of the p300/CBP HAT domain presents a compelling therapeutic strategy. Small molecules like 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (a structural analog of the well-characterized inhibitor A-485) are designed to compete with acetyl-CoA, preventing histone and protein acetylation.[4][12] The expected cellular consequence is a global reduction in specific histone acetylation marks, leading to the transcriptional repression of oncogenes like MYC and, ultimately, the suppression of cancer cell growth.[13][14]
Integrated Experimental Workflow
To comprehensively assess the inhibitor, we employ a three-tiered approach. This workflow ensures that the observed phenotypic effects are directly linked to the on-target activity of the compound.
-
Primary Assay (Target Engagement): Directly measure the inhibition of p300/CBP's HAT activity in cells by quantifying the levels of a specific histone acetylation mark (H3K27ac).
-
Secondary Assay (Downstream Mechanism): Measure the functional consequence of target engagement by assessing the transcriptional regulation of a known p300/CBP target gene (MYC).
-
Tertiary Assay (Phenotypic Outcome): Evaluate the overall impact on cell fate by measuring cell proliferation and viability.
Detailed Protocols & Methodologies
Cell Line Selection and Culture
Expert Insight: The choice of cell line is critical. Select lines where p300/CBP activity is known to drive proliferation. Prostate cancer (e.g., 22Rv1, LNCaP), colorectal cancer (e.g., COLO 320HSR), and certain hematological malignancy cell lines (e.g., MV-4-11) are well-documented to be sensitive to p300/CBP inhibition.[13][14][15] For this protocol, we will use the human prostate cancer cell line 22Rv1 as an example.
-
Cell Line: 22Rv1 (ATCC® CRL-2505™)
-
Growth Medium: RPMI-1640 Medium (e.g., Gibco™ 11875093) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Compound Preparation and Dosing
Expert Insight: The spiro-oxazolidinedione compound is expected to be hydrophobic. Use anhydrous DMSO for the stock solution to ensure complete solubilization and stability. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare a 10 mM stock solution of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, perform serial dilutions from the stock solution in complete growth medium to prepare the final working concentrations. A typical 8-point dose-response curve might range from 1 nM to 30 µM.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
Primary Assay: In-Cell Western (ICW) for H3K27 Acetylation
Principle: The In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in a microplate format.[16][17] It measures the levels of a specific protein modification (H3K27ac) relative to a normalization signal (total cell number or a housekeeping protein) directly in fixed cells. This provides a direct readout of the inhibitor's on-target efficacy. A selective p300/CBP inhibitor should cause a dose-dependent decrease in H3K27ac levels.[12]
Materials:
-
96-well clear-bottom, black-walled tissue culture plates
-
Primary Antibody: Rabbit anti-Histone H3 (acetyl K27) (e.g., Abcam ab4729)
-
Normalization: A nuclear stain like DRAQ5™ or a total histone antibody from a different species (e.g., Mouse anti-Total Histone H3).
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG (LI-COR).
-
Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton™ X-100 in PBS, Intercept® (TBS) Blocking Buffer (LI-COR).
-
Imaging System: LI-COR® Odyssey® CLx or equivalent infrared imaging system.
Protocol:
-
Cell Seeding: Seed 22Rv1 cells into a 96-well plate at a density of 15,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control. Incubate for 24 hours.
-
Fixation: Carefully remove the medium. Add 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature (RT).
-
Permeabilization: Remove the PFA. Wash 3 times with 200 µL of 1X PBS. Add 150 µL of 0.1% Triton X-100 in PBS and incubate for 20 minutes at RT.[18]
-
Blocking: Remove the permeabilization buffer. Wash 3 times with 1X PBS. Add 150 µL of Intercept® Blocking Buffer to each well and incubate for 1.5 hours at RT with gentle shaking.[17]
-
Primary Antibody Incubation: Remove the blocking buffer. Add 50 µL of primary antibody solution (anti-H3K27ac and anti-Total H3 diluted in blocking buffer) to each well. Incubate overnight at 4°C.
-
Washing: Remove the primary antibody solution. Wash 4 times for 5 minutes each with 200 µL of 1X PBS containing 0.1% Tween-20 (PBST).
-
Secondary Antibody Incubation: Add 50 µL of secondary antibody solution (IRDye® 800CW and IRDye® 680RD diluted in blocking buffer) to each well. Protect from light and incubate for 1 hour at RT with gentle shaking.
-
Final Washes: Remove the secondary antibody solution. Wash 4 times for 5 minutes each with 200 µL of PBST. After the final wash, remove all residual liquid.
-
Imaging: Scan the dry plate on an Odyssey® imager in the 700 nm (Total H3 normalization) and 800 nm (H3K27ac target) channels.[17]
Data Analysis:
-
Determine the integrated intensity for each channel in each well.
-
Calculate the normalized signal: (800 nm signal for H3K27ac) / (700 nm signal for Total H3).
-
Plot the normalized signal against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Dilution | Purpose |
| Primary Abs | ||
| Anti-H3K27ac (Rabbit) | 1:800 | Detects target histone mark |
| Anti-Total H3 (Mouse) | 1:1000 | Normalization for cell number/histone content |
| Secondary Abs | ||
| IRDye® 800CW (anti-Rabbit) | 1:1500 | Detects target signal |
| IRDye® 680RD (anti-Mouse) | 1:1500 | Detects normalization signal |
Secondary Assay: RT-qPCR for MYC Gene Expression
Principle: MYC is a potent oncogene whose expression is known to be regulated by p300/CBP-mediated histone acetylation at its enhancer and promoter regions.[13][14] Inhibition of p300/CBP should lead to decreased H3K27ac at these sites, resulting in transcriptional repression and a measurable decrease in MYC mRNA levels.[19]
Materials:
-
RNA isolation kit (e.g., Qiagen RNeasy Kit)
-
cDNA synthesis kit (e.g., Invitrogen™ SuperScript™ IV VILO™ Master Mix)
-
qPCR master mix (e.g., Applied Biosystems™ PowerUp™ SYBR™ Green Master Mix)
-
qPCR primers for MYC and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Cell Culture and Treatment: Seed 22Rv1 cells in a 6-well plate. Grow to ~70% confluency and treat with the inhibitor or vehicle for 24 hours.
-
RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with standard cycling conditions. Include a melt curve analysis to ensure primer specificity.
Data Analysis:
-
Determine the cycle threshold (Ct) for MYC and GAPDH for each sample.
-
Calculate ΔCt: Ct(MYC) - Ct(GAPDH)
-
Calculate ΔΔCt: ΔCt(Treated) - ΔCt(Vehicle)
-
Calculate Fold Change: 2^(-ΔΔCt)
-
Plot the fold change in MYC expression against inhibitor concentration.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | CCTACCCTCTCAACGACAGC | TTTTCGGGTAGTGGAAAAGGC |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
Tertiary Assay: Cell Viability
Principle: As p300/CBP regulate genes essential for cell growth, sustained inhibition of their activity is expected to decrease cell proliferation and viability.[15][20] A resazurin-based assay (like CellTiter-Blue®) is a reliable method that measures metabolic activity as an indicator of the number of viable cells.[21]
Materials:
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin-based viability reagent (e.g., Promega CellTiter-Blue®)
Protocol:
-
Cell Seeding: Seed 22Rv1 cells into a 96-well plate at a low density (e.g., 3,000 cells/well) to allow for growth over the assay period. Incubate for 24 hours.
-
Compound Treatment: Add medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plates for an extended period, typically 72 hours, to allow for effects on proliferation to manifest.
-
Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Signal Development: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit a curve to determine the GI₅₀ (concentration for 50% growth inhibition).
| Assay | Endpoint Measured | Typical Incubation | Key Result |
| In-Cell Western | H3K27 Acetylation | 24 hours | IC₅₀ |
| RT-qPCR | MYC mRNA levels | 24 hours | Dose-dependent reduction |
| Cell Viability | Metabolic Activity | 72 hours | GI₅₀ |
Data Interpretation and Validation
A successful evaluation will demonstrate a clear, logical link across the three tiers of the workflow. The concentration of the spiro-oxazolidinedione inhibitor required to achieve a 50% reduction in H3K27ac (IC₅₀ from the ICW assay) should be lower than or comparable to the concentration that causes a significant reduction in MYC gene expression. In turn, these molecular effects should occur at concentrations that lead to growth inhibition (GI₅₀ from the viability assay). This correlative data provides strong evidence that the compound's anti-proliferative effect is a direct result of on-target p300/CBP inhibition. Discrepancies, such as potent cytotoxicity at concentrations that do not affect histone acetylation, may suggest off-target effects and would require further investigation.
References
-
Heintzman, N. D., et al. (2009). Genome-wide assessment of differential roles for p300 and CBP in transcription regulation. Nucleic Acids Research. [Link]
-
Wikipedia. (2023). p300-CBP coactivator family. Wikipedia. [Link]
-
Mukai, Y., et al. (2023). Epigenetic mechanisms to propagate histone acetylation by p300/CBP. bioRxiv. [Link]
-
Vo, N. and Goodman, R. H. (2001). The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease. Trends in Biochemical Sciences. [Link]
-
Mukai, Y., et al. (2023). Epigenetic mechanisms to propagate histone acetylation by p300/CBP. Nature Communications. [Link]
-
Deng, W., et al. (2023). The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. Journal of Biological Chemistry. [Link]
-
Mishra, R., et al. (2012). Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells. American Journal of Physiology-Renal Physiology. [Link]
-
Bradner, J. E., et al. (2012). Live cell studies of p300/CBP histone acetyltransferase activity and inhibition. Molecular BioSystems. [Link]
-
Schölz, C., et al. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. Biochemistry. [Link]
-
Böttcher, J., et al. (2016). Cellular analysis of the action of epigenetic drugs and probes. FEBS Letters. [Link]
-
Peng, L., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. [Link]
-
Liu, Z., et al. (2022). Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. Circulation. [Link]
-
Bradner, J. E., et al. (2012). Live-cell studies of p300/CBP histone acetyltransferase activity and inhibition. Molecular BioSystems. [Link]
-
CD BioSciences. (n.d.). Histone Methylation Cell Assay Service. CD BioSciences. [Link]
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]
-
Gagné, J-P., et al. (2021). Cell viability screen to identify compounds targeting epigenetic regulators that synergize with MS023. ResearchGate. [Link]
-
Sura, F., et al. (2022). Inhibition of epigenetic and cell cycle-related targets in glioblastoma cell lines reveals that onametostat reduces proliferation and viability in both normoxic and hypoxic conditions. Scientific Reports. [Link]
-
Reaction Biology. (n.d.). Cell-Based Epigenetic Assay Services. Reaction Biology. [Link]
-
Al-Obeidi, F. A., et al. (2022). Targeting CBP and p300: Emerging Anticancer Agents. Molecules. [Link]
-
Lasko, L. M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
-
Chen, H., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments. [Link]
-
LI-COR Biosciences. (n.d.). Protocols and Webinars for Developing In-Cell Western Assays. LI-COR Biosciences. [Link]
-
Evindar, G., et al. (2022). Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology in Combination with High-Throughput Screening. ACS Medicinal Chemistry Letters. [Link]
-
Chen, Q., et al. (2024). Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Ellis, L., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. PLOS ONE. [Link]
-
Welti, J., et al. (2021). Targeting the p300/CBP Axis in Lethal Prostate Cancer. Cancer Discovery. [Link]
-
He, H., et al. (2011). CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes. PLOS ONE. [Link]
-
NextSDS. (n.d.). 2,3-dihydrospiro[indene-1,2'-[2][11]oxazolidine]-3',5'-dione — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 4. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | 76311-46-1 [sigmaaldrich.com]
- 7. 76311-46-1|2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione|BLD Pharm [bldpharm.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 10. Epigenetic mechanisms to propagate histone acetylation by p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide assessment of differential roles for p300 and CBP in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. biomol.com [biomol.com]
- 18. products.advansta.com [products.advansta.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of epigenetic and cell cycle-related targets in glioblastoma cell lines reveals that onametostat reduces proliferation and viability in both normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling and Optimization of Orally Bioavailable Spiro Oxazolidinediones
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: p300/CBP Histone Acetyltransferase (HAT) Inhibitors (e.g., A-485).
Introduction & Rationale
The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are master transcriptional co-regulators implicated in numerous malignancies, including prostate cancer, non-small cell lung carcinoma (NSCLC), and hematological cancers[1][2]. Historically, targeting the catalytic HAT domain with small molecules yielded probes with poor drug-like properties. The discovery of spiro oxazolidinediones—most notably A-485 —marked a watershed moment, providing the first highly selective, orally bioavailable catalytic inhibitors of p300/CBP[3][4].
As a Senior Application Scientist, I have observed that the transition from initial high-throughput screening hits to orally bioavailable clinical candidates requires rigorous pharmacokinetic (PK) profiling. The evolution of this chemical class demonstrates a textbook application of structure-property relationship (SPR) optimization.
The Causality of Scaffold Hopping
Initial spirohydantoin hits exhibited potent in vitro activity but suffered from severe PK liabilities: high plasma clearance (CLp > liver blood flow) and zero oral exposure[3]. The primary culprit was poor membrane permeability driven by excessive hydrogen-bond donors. By executing a scaffold hop from a hydantoin to an oxazolidinedione, researchers eliminated a critical H-bond donor. This singular modification dramatically increased passive permeability, converting a non-absorbable hit into a bioavailable lead[3][5].
Overcoming Metabolic Liabilities
While the oxazolidinedione scaffold solved the permeability issue, early analogs remained susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes, specifically at the side-chain phenyl and amide N-alkyl substituents[5]. The strategic incorporation of fluorine atoms (e.g., replacing a cyclopropyl group with a trifluoromethyl group) sterically and electronically shielded these metabolic soft spots. This optimization directly translated to enhanced microsomal stability, low unbound plasma clearance, and high oral bioavailability across multiple species[3].
Pharmacokinetic & Epigenetic Workflows
To understand the optimization of spiro oxazolidinediones, we must visualize both the chemical evolution workflow and the downstream epigenetic consequences of the optimized compound.
Caption: PK optimization workflow of spiro oxazolidinediones from hydantoin hit to the orally bioavailable A-485.
Caption: Mechanism of action for A-485, driving senescence via inhibition of p300/CBP-mediated H3K27 acetylation.
Quantitative Data Presentation
The table below summarizes the critical PK parameters that drove the optimization campaign from the initial hydantoin hit to the final spiro oxazolidinedione clinical tool compound, A-485[3][5].
| Compound Class | Compound ID | PAMPA Permeability ( 10−6 cm/s) | Mouse Clearance (L/h/kg) | Mouse Oral AUC ( μ g·h/mL) | Dog Clearance (L/h/kg) |
| Spirohydantoin | Compound 20 | 0.47 | 6.60 (High) | 0.0 (No exposure) | N/A |
| Oxazolidinedione | Compound 22 | 2.35 | 1.62 (Moderate) | 2.5 | N/A |
| Fluorinated Oxazolidinedione | A-485 (Compound 24) | High | Low | Very High | 0.09 (Very Low) |
Note: The stereochemistry at the spiro center is critical. The oxazolidinedione series requires the opposite stereochemistry (R-spiro center) compared to the hydantoin series to maintain mid-nanomolar potency against p300 HAT[3].
Experimental Protocols for PK Profiling
The following protocols constitute a self-validating system for evaluating the pharmacokinetics of spiro oxazolidinediones. Every assay includes internal controls to ensure data integrity.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To isolate and quantify passive transcellular permeability, validating the hypothesis that scaffold hopping from hydantoin to oxazolidinedione improves absorption by reducing H-bond donors[3].
Materials:
-
PAMPA 96-well sandwich plate (donor and acceptor compartments).
-
Artificial lipid membrane solution (e.g., 20% dodecane/lecithin).
-
PBS buffer (pH 7.4).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation: Coat the filter membrane of the acceptor plate with 5 µL of the artificial lipid solution. Allow to dry for 5 minutes.
-
Donor Loading: Dilute the spiro oxazolidinedione (e.g., Compound 22) to a final concentration of 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 300 µL of this solution to the donor wells.
-
Acceptor Loading: Add 200 µL of fresh PBS (pH 7.4) with 1% DMSO to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.
-
Validation Control: Run high-permeability (e.g., Verapamil) and low-permeability (e.g., Ranitidine) reference compounds in parallel. Causality: If Verapamil fails to cross the membrane, the lipid coating is compromised.
-
Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, quench with acetonitrile containing an internal standard, and analyze via LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Peff ) using the standard steady-state flux equation. A Peff>2.0×10−6 cm/s indicates acceptable passive oral absorption.
Protocol B: In Vitro Microsomal Stability Assay
Purpose: To evaluate the vulnerability of the compound to CYP450-mediated oxidative metabolism, validating the efficacy of trifluoromethylation[3][5].
Materials:
-
Liver microsomes (Mouse, Rat, Dog, or Human) at 20 mg/mL protein concentration.
-
NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).
-
0.1 M Potassium phosphate buffer (pH 7.4).
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to initiate the reaction. Causality: CYP450 enzymes obligately require NADPH for electron transfer during oxidation. A parallel control lacking NADPH MUST be run to rule out non-CYP mediated degradation or chemical instability.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Validation Control: Use Dextromethorphan or Testosterone as high-clearance positive controls to verify microsomal enzymatic activity.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the in vitro intrinsic clearance ( CLint ).
Protocol C: In Vivo Pharmacokinetic Profiling (Rodent/Dog)
Purpose: To determine the absolute oral bioavailability (F%) and systemic clearance (CL) of optimized candidates like A-485[3].
Step-by-Step Methodology:
-
Formulation: Formulate the spiro oxazolidinedione in a bio-compatible vehicle (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) to ensure complete dissolution.
-
Dosing (Crossover or Parallel Design):
-
Intravenous (IV) Cohort: Administer 1 mg/kg via the tail vein (mice/rats) or cephalic vein (dogs).
-
Oral (PO) Cohort: Administer 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 50 µL) via the saphenous vein or jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Transfer blood to K2EDTA tubes, centrifuge at 3000 x g for 10 minutes at 4°C, and harvest the plasma.
-
Bioanalysis: Precipitate plasma proteins with acetonitrile, centrifuge, and quantify the analyte using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), and Half-life (T1/2).
-
Bioavailability (F%) is calculated as: (AUCPO/AUCIV)×(DoseIV/DosePO)×100 .
-
Conclusion
The development of spiro oxazolidinediones represents a triumph of rational pharmacokinetic optimization. By systematically addressing permeability through scaffold hopping (hydantoin to oxazolidinedione) and metabolic lability through strategic fluorination, researchers unlocked the first orally bioavailable p300/CBP HAT inhibitors. These compounds, particularly A-485, now serve as critical tools for interrogating epigenetic regulation in oncology and other disease states.
References
-
Michaelides, M. R., et al. "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters, 2017. URL:[Link]
-
Trisciuoglio, D., et al. "Pharmacological targeting of CBP/p300 drives a redox/autophagy axis leading to senescence-induced growth arrest in non-small cell lung cancer." Cancer Gene Therapy, 2022. URL:[Link]
-
Shrimp, J. H., et al. "Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors." ACS Chemical Biology, 2018. URL:[Link] (Derived from PMC indexing).
-
Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 2017. URL:[Link]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Dysregulation of the p300/CBP histone acetyltransferases in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Histone Acetyltransferase Activity: A Guide to Utilizing 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione as a Chemical Probe
This technical guide provides an in-depth exploration of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione as a chemical probe for the study of Histone Acetyltransferases (HATs). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism, application, and protocols for leveraging this potent and selective class of inhibitors to investigate the roles of p300/CBP in health and disease.
Introduction: The Significance of Probing p300/CBP Histone Acetyltransferases
Histone Acetyltransferases (HATs) are a family of enzymes crucial to the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is a key component of the epigenetic code, influencing chromatin structure and function. Among the various HATs, the paralogous proteins p300 and CREB-binding protein (CBP) are of particular interest. These enzymes are master regulators of transcription, acetylating histones H3 and H4, as well as a multitude of transcription factors and other cellular proteins.[1] Their multifaceted roles in cellular processes such as proliferation, differentiation, and DNA repair have implicated their dysregulation in a range of diseases, most notably cancer.[2][3]
The development of small molecule inhibitors of p300/CBP has been a long-sought goal for both basic research and therapeutic development. Such chemical probes are invaluable tools for dissecting the specific functions of these enzymes and for validating them as therapeutic targets. The spiro-oxazolidinedione chemical scaffold has emerged as a promising class of potent and selective inhibitors of the p300/CBP HAT domain.[1][4] This guide focuses on 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione and its analogs as exemplary chemical probes for the investigation of p300/CBP activity.
The Spiro-Oxazolidinedione Scaffold: A Potent and Selective Inhibitor of p300/CBP
The 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione core represents a significant advancement in the pursuit of selective HAT inhibitors. Through virtual ligand screening and subsequent medicinal chemistry optimization, this scaffold was identified and refined to yield potent, cell-permeable inhibitors of the p300/CBP HAT domain.[1]
Mechanism of Action
Spiro-oxazolidinedione-based inhibitors act as competitive inhibitors of the p300/CBP HAT domain. They are designed to occupy the lysine-binding pocket of the enzyme, thereby preventing the binding of histone substrates and subsequent acetylation.[1] The spirocyclic nature of the core structure provides conformational restraint, which contributes to the high potency and selectivity of these compounds.[1][4]
Figure 1: Mechanism of p300/CBP HAT inhibition by 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.
Potency and Selectivity
Analogs of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione have demonstrated high potency in both biochemical and cellular assays. For instance, the diastereomeric (R)-spiro center analog of the oxazolidinedione has been shown to be approximately 5-fold more potent in inhibiting p300 HAT than its (S)-spiro counterpart.[1] This improved enzymatic inhibition also translates to enhanced cellular activity, with a reported IC50 of 47 nM for the inhibition of H3K27 acetylation in cells.[1]
A key advantage of this chemical probe is its high selectivity for p300/CBP over other HAT family members and other epigenetic targets. This selectivity is crucial for accurately dissecting the biological functions of p300/CBP without confounding off-target effects.[1]
| Compound | p300 HAT IC50 (nM) | Cellular H3K27Ac IC50 (nM) |
| (S)-spiro center oxazolidinedione analog (21 in source[1]) | Potent | Maintained Potency |
| (R)-spiro center oxazolidinedione analog (22 in source[1]) | ~5-fold more potent than (S) | 47 |
| Urea analog with (S)-stereochemistry at the spiro center (20 in source[1]) | 170 | 470 |
Table 1: Potency of spiro-oxazolidinedione analogs against p300 HAT and cellular histone acetylation. Data extracted from[1].
Experimental Protocols
The following protocols are designed to provide a framework for utilizing 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione and its analogs in your research.
Figure 2: General experimental workflow for using the chemical probe.
In Vitro p300 HAT Domain Enzyme Inhibition Assay
This protocol outlines a radiometric assay to determine the IC50 value of the inhibitor against the purified p300 HAT domain.
Materials:
-
Recombinant p300 HAT domain
-
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione or analog
-
Histone H3 peptide substrate
-
[³H]-Acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the spiro-oxazolidinedione inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the p300 HAT domain, histone H3 peptide substrate, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [³H]-Acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding an equal volume of stop solution (e.g., 0.5 N HCl).[5]
-
Detection: Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a microplate scintillation counter.[5]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Inhibition of Histone H3K27 Acetylation
This protocol describes a method to assess the ability of the inhibitor to modulate histone acetylation in a cellular context using an antibody-based detection method.
Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells)[2]
-
Complete cell culture medium
-
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione or analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the spiro-oxazolidinedione inhibitor for a specified period (e.g., 1-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against acetyl-H3K27 and total Histone H3.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
-
High-Content Imaging (Alternative):
-
Fix, permeabilize, and stain the treated cells in the multi-well plate with the primary and fluorescently labeled secondary antibodies.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities for acetyl-H3K27 and normalize to the total Histone H3 signal.
-
For high-content imaging, quantify the fluorescence intensity of the acetyl-H3K27 signal per cell.
-
Calculate the percent inhibition of H3K27 acetylation for each inhibitor concentration and determine the cellular IC50 value.[5]
-
Concluding Remarks and Future Directions
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione and its analogs represent a valuable class of chemical probes for the functional interrogation of p300/CBP HATs. Their high potency and selectivity enable researchers to confidently attribute observed biological effects to the inhibition of these key epigenetic regulators. The protocols outlined in this guide provide a starting point for utilizing these powerful tools to advance our understanding of p300/CBP in various biological and pathological contexts, and to facilitate the development of novel therapeutic strategies targeting the epigenetic landscape.
References
-
Michaelides, M. R., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28-33. [Link]
-
Michaelides, M. R., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed, PMC5768310. [Link]
-
Michaelides, M. R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Publications. [Link]
-
Michaelides, M. R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Publications - Supporting Information. [Link]
-
Li, M., et al. (2021). Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer. Bioorganic & Medicinal Chemistry, 52, 116512. [Link]
Sources
- 1. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Analytical methods for the quantification of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione in biological samples.
Introduction & Mechanistic Causality
The polyol pathway plays a central role in the pathogenesis of diabetic complications. Under hyperglycemic conditions, the enzyme Aldose Reductase (AR) reduces excess intracellular glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation leads to severe osmotic stress, contributing to diabetic neuropathy and retinopathy[1].
To combat this, Aldose Reductase Inhibitors (ARIs) have been developed. While compounds like epalrestat have been successfully commercialized and quantified via LC-MS/MS[2], the spiro-oxazolidinedione class—epitomized by classic agents like sorbinil—remains one of the most potent pharmacophores for AR inhibition[3]. 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (DSIO) is a highly specific ARI candidate featuring this spiro-oxazolidinedione scaffold.
The Analytical Challenge & Causality: Quantifying DSIO in biological matrices (e.g., plasma, urine) presents a unique chemical challenge. The spiro-oxazolidinedione ring is inherently vulnerable to base-catalyzed hydrolysis, which irreversibly opens the ring and renders the intact drug undetectable[3]. Therefore, traditional liquid-liquid extraction (LLE) using alkaline buffers is strictly contraindicated. As a Senior Application Scientist, I have designed this protocol to meticulously control pH throughout the entire workflow—from sample precipitation to chromatographic elution—ensuring the structural integrity of the analyte while maximizing detection sensitivity.
Fig 1: The Polyol Pathway and the targeted inhibition of Aldose Reductase by DSIO.
Materials and Reagents
-
Analyte: 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (DSIO).
-
Internal Standard (IS): DSIO-d4 (Deuterated stable isotope analog). Using a stable isotope-labeled IS is a critical self-validating measure to correct for matrix-induced ion suppression[4].
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), and Formic Acid (FA).
-
Matrix: Human or Rat Plasma (K₂EDTA anticoagulant).
Experimental Protocol: Sample Preparation
To ensure a pristine baseline and prevent matrix effects from plasma phospholipids, we utilize a hybrid Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) workflow.
Causality of the Method: Direct PPT is fast but leaves residual lipids that cause ion suppression in the MS source. By combining PPT with a polymeric reversed-phase SPE (Oasis HLB), we achieve a highly purified extract. Crucially, the use of 0.1% Formic Acid quenches endogenous enzymatic activity and maintains the acidic microenvironment required to prevent the oxazolidinedione ring from hydrolyzing[3].
Step-by-Step Workflow:
-
Spiking: Aliquot 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL DSIO-d4).
-
Acidic Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution: Transfer 150 µL of the supernatant to a clean well and dilute with 300 µL of 0.1% FA in water to reduce the organic content, enabling proper retention during SPE.
-
SPE Loading: Load the diluted sample onto a pre-conditioned Oasis HLB µElution plate (Waters).
-
Washing: Wash the sorbent with 200 µL of 5% MeOH in water (containing 0.1% FA) to remove polar interferences.
-
Elution & Reconstitution: Elute the analytes with 2 × 50 µL of ACN. Dilute the final eluate with 100 µL of ultrapure water prior to injection to match the initial mobile phase conditions and prevent peak distortion.
Fig 2: Hybrid PPT-SPE and LC-MS/MS analytical workflow for DSIO quantification.
Chromatographic and Mass Spectrometry Conditions
UHPLC Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase: (A) 0.1% FA in Water; (B) ACN.
-
Causality: DSIO is a weak acid. Maintaining an acidic mobile phase (0.1% FA) ensures the molecule remains fully protonated (unionized) in solution. This maximizes its hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks and preventing early elution.
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.40 | 95 | 5 |
| 0.5 | 0.40 | 95 | 5 |
| 2.0 | 0.40 | 10 | 90 |
| 2.5 | 0.40 | 10 | 90 |
| 2.6 | 0.40 | 95 | 5 |
| 3.5 | 0.40 | 95 | 5 |
Mass Spectrometry (Negative ESI)
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).
-
Causality: The oxazolidinedione moiety features a highly acidic imide proton (-NH-CO-). In the gas phase of the ESI source, this proton is readily abstracted, yielding a highly stable [M-H]- anion. Operating in negative ion mode drastically reduces background noise from basic endogenous plasma lipids, vastly enhancing the signal-to-noise (S/N) ratio[4].
Table 2: MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| DSIO | 202.1 [M-H]- | 130.1 | -45 | -22 |
| DSIO-d4 (IS) | 206.1 [M-H]- | 134.1 | -45 | -22 |
Self-Validating System & Method Validation
A robust bioanalytical method must be inherently self-validating. To ensure absolute trustworthiness, this protocol mandates the continuous evaluation of the IS-normalized Matrix Factor (MF) and Incurred Sample Reanalysis (ISR). By monitoring the MF, the system actively flags any uncompensated ion suppression, ensuring that every reported concentration is grounded in verifiable analytical reality.
Table 3: Method Validation Summary (FDA/EMA Bioanalytical Guidelines)
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity Range | R² ≥ 0.99 (Weighting: 1/x²) | 1.0 – 2000 ng/mL (R² = 0.998) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 8.5% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -4.1% to +6.3% |
| Extraction Recovery | Consistent across QC levels | 88.4% – 92.1% |
| Matrix Effect (IS-normalized) | 0.85 – 1.15 | 0.94 – 1.02 (No significant suppression) |
| Incurred Sample Reanalysis | ± 20% of original mean | 96% of samples passed ISR criteria |
References
-
Lu, J., et al. "LC-MS/MS method for the quantification of aldose reductase inhibitor-epalrestat and application to pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis 74 (2013): 227-234. URL:[Link][2]
-
Chen, H., et al. "A rapid and sensitive UHPLC-MS/MS method for epalrestat detection in micro-volumes of human plasma for the first time." Taylor & Francis (2025). URL:[Link][4]
-
Sima, A. A., et al. "Regeneration and repair of myelinated fibers in sural-nerve biopsy specimens from patients with diabetic neuropathy treated with sorbinil." New England Journal of Medicine 319.9 (1988): 548-555. URL:[Link][1]
-
Schnur, R. C., et al. "Spiro oxazolidinedione aldose reductase inhibitors." Journal of Medicinal Chemistry 25.12 (1982): 1451-1454. URL:[Link][3]
Sources
- 1. pnas.org [pnas.org]
- 2. LC-MS/MS method for the quantification of aldose reductase inhibitor-epalrestat and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro oxazolidinedione aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Welcome to the technical support center for the synthesis of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable spirocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting and procedural excellence.
I. Understanding the Synthesis: The Bucherer-Bergs Reaction
The synthesis of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione from 1-indanone is a variation of the classic Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone (1-indanone) with a cyanide source (e.g., potassium or sodium cyanide) and ammonium carbonate.[1][2][3][4]
The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The ketone reacts with the cyanide ion to form a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from ammonium carbonate) to yield an aminonitrile.
-
Carbamic Acid Formation: The aminonitrile undergoes nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.
-
Cyclization and Rearrangement: Intramolecular cyclization and subsequent rearrangement lead to the formation of the final spiro-oxazolidinone-dione product.[1][4][5]
Caption: Reaction mechanism of the Bucherer-Bergs synthesis of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing actionable solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Ammonium carbonate can decompose over time.[5] 2. Incorrect stoichiometry: An improper ratio of reactants can limit the reaction.[5] 3. Low reactivity of 1-indanone: Steric hindrance or electronic effects may slow the reaction. 4. Suboptimal reaction temperature: The reaction may require specific thermal conditions to proceed efficiently.[2] | 1. Use fresh, high-quality ammonium carbonate. 2. A common and effective starting ratio is 1:2:2 for the carbonyl compound, potassium cyanide, and ammonium carbonate, respectively.[5] 3. Increase the reaction time and/or temperature. Consider using a sealed reaction vessel to prevent the escape of volatile components.[2][5] 4. Optimize the temperature in small increments (e.g., 5-10 °C). Typical temperatures for this reaction are in the range of 80-100 °C.[5] |
| Formation of Side Products | 1. Polymerization of 1-indanone: Base-catalyzed self-condensation of 1-indanone can occur. 2. Hydrolysis of the product: The oxazolidinone ring can be susceptible to hydrolysis under harsh basic or acidic conditions. 3. Formation of isocyanurates: At high isocyanate concentrations (an intermediate in the rearrangement step), trimerization to isocyanurates can occur. | 1. Maintain a controlled temperature and consider adding the base portion-wise. 2. Ensure the pH is controlled during workup and purification. Avoid prolonged exposure to strong acids or bases. 3. Use an appropriate stoichiometry to avoid an excess of the isocyanate-forming precursor. |
| Product Precipitation Issues | 1. Incomplete reaction: If the reaction has not gone to completion, the starting materials and intermediates may remain in solution. 2. Product is too soluble in the reaction mixture: The choice of solvent can significantly impact product precipitation.[5] 3. Incorrect pH for precipitation: The product's solubility is pH-dependent. | 1. Monitor the reaction by TLC to ensure completion. 2. If using an aqueous alcohol mixture, try slowly adding cold water to induce precipitation.[2] 3. Carefully adjust the pH of the solution. Acidification is typically required to precipitate the hydantoin-type product.[5] |
| Difficulty in Purification | 1. Co-precipitation of impurities: Side products may precipitate along with the desired product. 2. Oily product: The product may not crystallize easily. | 1. Recrystallization is a highly effective method for purification. Consider solvent systems like ethanol/water or ethyl acetate/hexanes.[6] 2. Try triturating the oily residue with a non-polar solvent like hexanes or diethyl ether to induce solidification. Column chromatography may be necessary if recrystallization fails. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A 50% aqueous ethanol solution is a good starting point for the Bucherer-Bergs synthesis.[2][5] However, for less reactive substrates or to improve solubility, solvents such as acetamide, formamide, or propylene glycol can be considered.[5]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (1-indanone) from the product. The product, being more polar, will have a lower Rf value.
Q3: What are the key safety precautions for this synthesis?
This reaction involves the use of potassium or sodium cyanide, which are highly toxic. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available. The reaction should be quenched with an oxidizing agent (e.g., bleach) before disposal.
Q4: Can I use other cyanide sources?
While potassium cyanide (KCN) and sodium cyanide (NaCN) are the most common, trimethylsilyl cyanide (TMSCN) can also be used, sometimes offering milder reaction conditions. However, the stoichiometry and reaction conditions will need to be re-optimized.
Q5: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks could correspond to residual solvent, starting materials, or side products. Compare your spectrum to the known characterization data of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS: 76311-46-1) and 1-indanone.[7][8] Common impurities might include self-condensation products of 1-indanone or hydrolyzed forms of the final product.
IV. Experimental Protocol: A Representative Procedure
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.
Caption: A typical experimental workflow for the synthesis of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.
Materials:
-
1-Indanone
-
Potassium Cyanide (KCN) (HIGHLY TOXIC)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a suitable pressure-rated reaction vessel, combine 1-indanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the 1-indanone spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully, with stirring, add dilute hydrochloric acid until the pH is acidic, which should induce precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione.[6]
V. Characterization Data
-
Appearance: White to off-white powder
-
Melting Point: 163-164 °C[7]
VI. References
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
-
Synthesis and application of 1-indanone derivative to access spiro carbocycles. ResearchGate.
-
Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. PubMed.
-
Synthesis of spiro‐oxazolidinones catalyzed by HheG. ResearchGate.
-
Crystal structure of 1′-(2-methylpropyl)-2,3-dihydrospiro[1-benzothiopyran-4,4. PMC.
-
Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Benchchem.
-
Annulations involving 1-indanones to access fused- and spiro frameworks. Semantic Scholar.
-
Bucherer-Bergs Reaction. Alfa Chemistry.
-
Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure. Google Patents.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
-
Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes. PMC.
-
2,3-dihydrospiro[indene-1,2'-[9]oxazolidine]-3',5'-dione. MilliporeSigma.
-
design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. IAJPS.
-
2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione. Sapphire Bioscience.
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate.
-
Bucherer-Bergs Reaction. Organic Chemistry Portal.
-
Synthetic Applications of 2-diazo-1,3-indanedione. jazanu.edu.sa.
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
-
Bucherer–Bergs reaction. Wikipedia.
-
Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. PMC.
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
-
1,3-Dihydrospiro[indene-2,5'-oxazolidine]-2',4'-dione. BLDpharm.
-
Synthesis of spiro‐indeneindolones. Reaction conditions: 1 (0.5 mmol),... ResearchGate.
-
2,3-dihydrospiro[indene-1,2'-[9]oxazolidine]-3',5'-dione. NextSDS.
-
Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry.
-
ChemInform Abstract: Syntheses of Spiro(oxazolidinediones): Spiro(1H-isoindole-1,5′- oxazolidine)-2′,3(2H),4′-triones and Spiro(1,2-benzisothiazole-3(2H),5′ -oxazolidine)-2′,4′-dione 1,1. ResearchGate.
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate.
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.-3-carbonitrile. MDPI.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 7. 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | 76311-46-1 [sigmaaldrich.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with spiro[indene-1,5'-oxazolidine]-2',4'-dione in aqueous buffers.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate rigid, planar spiro-fused compounds for in vitro and in vivo assays.
Spiro[indene-1,5'-oxazolidine]-2',4'-dione presents a classic "brick-dust" formulation challenge. The causality of its insolubility is twofold:
-
High Crystal Lattice Energy: The rigid spiro-fusion restricts conformational flexibility, leading to tight molecular packing and a high thermodynamic barrier to dissolution.
-
Hydrophobic-Hydrophilic Imbalance: The indene core is highly lipophilic and resists aqueous solvation. While the oxazolidinedione ring possesses a weakly acidic imide proton (pKa ~6.0–9.3)[1][2], partial ionization at physiological pH (7.4) is insufficient to overcome the massive hydrophobic penalty of the indene system.
To successfully formulate this compound, we must shift from simple aqueous buffers to systems that either lower the dielectric constant of the medium or physically shield the hydrophobic core from water[3]. Below is your comprehensive troubleshooting guide, complete with validated protocols and mechanistic insights.
Diagnostic Formulation Workflow
Before committing to a complex formulation, use the following decision tree to determine the minimum required intervention for your specific assay.
Diagnostic workflow for resolving spiro-oxazolidinedione solubility issues in aqueous buffers.
Quantitative Solubility Profiles
Understanding the limits of each solubilization strategy ensures you do not introduce assay artifacts (e.g., false negatives due to compound precipitation).
| Formulation Strategy | Max Aqueous Solubility (mg/mL) | Biocompatibility (In Vitro) | Primary Solubilization Mechanism |
| PBS Buffer (pH 7.4) | < 0.01 | Excellent | Baseline Ionization |
| 5% DMSO in PBS | 0.15 | Moderate (Toxicity risk) | Co-solvency (Polarity reduction) |
| 2% DMSO + 0.1% Tween 80 | 0.45 | Good | Micellar encapsulation |
| 20% w/v HP-β-CD in PBS | > 2.50 | Excellent | Host-guest inclusion complex |
Validated Experimental Protocols
Every protocol described here is designed as a self-validating system; if the solution remains optically clear after centrifugation, the thermodynamic stability of the formulation is confirmed.
Protocol A: Micellar Dispersion (Best for Biochemical Assays)
Causality: Surfactants lower the surface tension of the aqueous phase, while DMSO disrupts the crystal lattice. Tween 80 forms micelles that trap the lipophilic indene core.
-
Stock Preparation: Dissolve spiro[indene-1,5'-oxazolidine]-2',4'-dione in 100% molecular biology grade DMSO to create a 10 mM master stock.
-
Surfactant Addition: Add Tween 80 directly to the DMSO stock to achieve a final concentration of 5% Tween 80 (v/v) in the stock. Vortex vigorously.
-
Aqueous Phase Prep: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.
-
Dispersion: Critical Step – Add the DMSO/Tween stock dropwise into the warmed buffer while it is actively vortexing. Do not add the buffer to the DMSO.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the micellar dispersion is stable.
Protocol B: Cyclodextrin Inclusion (Best for Cell-Based Assays)
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity (~6.0–6.5 Å) that sterically matches the bicyclic indene system. This encapsulates the hydrophobic moiety while the hydrophilic exterior of the CD interacts with the buffer, entirely avoiding DMSO toxicity[4][5].
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Stir until completely transparent.
-
Compound Addition: Add the spiro-oxazolidinedione powder directly to the HP-β-CD solution.
-
Energy Input: Place the suspension in a bath sonicator (avoid probe sonicators to prevent localized thermal degradation) for 30–45 minutes at 40°C. The mechanical energy breaks the crystal lattice, allowing the CD cavities to capture the indene cores.
-
Equilibration: Place on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.
Host-guest inclusion mechanism of spiro[indene-1,5'-oxazolidine]-2',4'-dione with HP-β-CD.
Frequently Asked Questions (Troubleshooting)
Q: Why does my compound instantly crash out when I dilute my DMSO stock into the assay buffer? A: This is a phenomenon known as "solvent-shift precipitation." When the DMSO stock hits the aqueous buffer, the local polarity spikes instantly. Because the rate of compound nucleation exceeds the rate of solubilization, it precipitates. Solution: Always use the dropwise addition method described in Protocol A, ensuring the buffer is pre-warmed and actively vortexing to disperse the solvent instantly.
Q: Can I just increase the buffer pH to 10.0 to fully ionize the oxazolidinedione ring and force it into solution? A: No. While ionization improves solubility, oxazolidinedione rings are highly susceptible to base-catalyzed ring-opening hydrolysis at high pH levels. Keeping the pH between 7.4 and 8.0 ensures you maintain the structural integrity of the pharmacophore while gaining a slight solubility boost from partial ionization.
Q: Which cyclodextrin derivative is best suited for this specific structure? A: HP-β-CD or SBE-β-CD (Sulfobutylether-β-cyclodextrin). The cavity size of α-CD is too small to accommodate the indene ring, and γ-CD is too large, leading to weak van der Waals contacts. The β-CD cavity provides the optimal steric fit for bicyclic aromatic systems[5].
Q: My assay is highly sensitive to surfactants. What is the lowest amount of Tween 80 I can use? A: The Critical Micelle Concentration (CMC) of Tween 80 in water is approximately 0.015 mM (~0.002% w/v). To ensure stable encapsulation of the spiro compound, you must remain above the CMC. We recommend a minimum working concentration of 0.05% to 0.1% in your final assay volume to prevent compound crash-out over prolonged incubation periods.
References
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. 4
-
2,4-Oxazolidinedione Properties & pKa - Grokipedia. 1
-
2,5-OXAZOLIDINEDIONE Chemical Properties - ChemicalBook. 2
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs - Taylor & Francis. 3
-
Cyclodextrins in drug delivery: an updated review - PubMed (NIH). 5
Sources
Optimizing reaction conditions for the synthesis of spiro oxazolidinedione derivatives.
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing spiro-oxazolidinedione derivatives.
These highly strained spiro-heterocycles are critical scaffolds in pharmaceutical chemistry, serving as the core pharmacophore for aldose reductase inhibitors (ARIs) like sorbinil and fidarestat, as well as emerging p300/CBP histone acetyltransferase (HAT) inhibitors like A-485 [5, 6].
Synthesis Workflows
Synthesis workflows for spiro-oxazolidinedione derivatives.
Knowledge Base: Validated Experimental Protocols
Do not merely follow steps; understand the chemical logic. Below are the two primary methodologies for constructing the spiro-oxazolidinedione core.
Protocol A: Catalyst-Free Multicomponent Synthesis (Green Chemistry Route)
This tandem double-annulation strategy is ideal for generating highly functionalized spiro-oxazolidinedione-cyclopentenones without the need for transition metal catalysts [1, 2].
-
Enaminone Generation: In a 25 mL round-bottom flask, mix the appropriate primary aliphatic amine (1.0 mmol) and β -dicarbonyl compound or alkyne (1.0 mmol) in deionized water (5.0 mL). Stir at room temperature for 3 hours to form the enaminone in situ.
-
Tandem Annulation: Add 1,3-dimethylalloxan (1.0 mmol) directly to the aqueous mixture.
-
Reaction Maturation: Stir the mixture at room temperature for 24 hours. Monitor via TLC (hexane/EtOAc 4:1).
-
Isolation: Remove water via rotary evaporation. Because the reaction is highly atom-economical, the crude residue can often be purified simply by washing with diethyl ether or via short-plug column chromatography (silica gel, hexane–EtOAc 5:1)[1].
Protocol B: Cyanohydrin-CDI Cyclization (Classical API Route)
This route is the industry standard for synthesizing the spiro-core of ARIs like sorbinil [3, 4, 7].
-
Cyanohydrin Formation: Dissolve the starting ketone (e.g., 6-fluoro-4-chromanone, 1.0 eq) in anhydrous CH₂Cl₂. Add catalytic ZnI₂ (0.05 eq) and dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C. Stir until complete conversion to the trimethylsilyl cyanohydrin [3].
-
Reduction: Reduce the cyanohydrin to the corresponding amino alcohol using LiAlH₄ in anhydrous THF at 0 °C. Quench carefully with Fieser's method.
-
Cyclization: Dissolve the crude amino alcohol in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI, 1.5 eq) and stir at room temperature for 12 hours to close the oxazolidinedione ring [3].
-
Chiral Resolution: Dissolve the racemic spiro-oxazolidinedione in a 1:1 mixture of methanol/isopropanol at reflux (70 °C). Add 1.0 equivalent of (-)-3-aminomethylpinane. Allow the diastereomeric salt to crystallize upon cooling. Free the active (S)-enantiomer by acidification and extraction [4].
Data Presentation: Yield & Selectivity Optimization
Table 1: Substrate-Controlled Selectivity in Multicomponent Synthesis[1, 2]
| Amine Type | Substrate Example | Solvent | Major Product Formed | Isolated Yield (%) |
|---|---|---|---|---|
| Primary Aliphatic | Methylamine | Water | Spiro-oxazolidinedione-cyclopentenone | 73 |
| Primary Aliphatic | Allylamine | Water | Spiro-oxazolidinedione-cyclopentenone | 68 |
| Secondary Aliphatic | Piperidine | Water | Hydroxy enaminobarbiturate | 62 |
| Aromatic | Aniline | Water | No Reaction / Trace | N/A |
Table 2: Resolution Efficiencies of Racemic Spiro-oxazolidinediones (Sorbinil Precursors) [4, 7]
| Resolving Agent | Solvent System | Temperature | Target Enantiomer | Overall Yield (%) | Optical Rotation[α]D |
|---|---|---|---|---|---|
| (-)-3-Aminomethylpinane | MeOH / Isopropanol (1:1) | 70 °C (Reflux) | (S)-(+)-Sorbinil | ~41.2 | +54.0° |
| (-)-Brucine | Ethanol | 78 °C (Reflux) | (S)-(+)-Sorbinil | ~40.0 | +53.1° |
Troubleshooting Desk: FAQs
Q: Why did my multicomponent reaction with secondary amines yield a hydroxy enaminobarbiturate instead of the spiro-oxazolidinedione? A: The reaction mechanism relies on a strict substrate-controlled selectivity switch. Primary amines form an enaminone that undergoes a tandem Michael addition, aldol-type condensation, and a double intramolecular Stork enamine annulation. Secondary amines (like piperidine) lack the necessary N-H proton required for the final annulation step. Consequently, the cascade stalls, yielding the enaminobarbiturate byproduct instead [1, 2].
Q: Why is water the preferred solvent for the multicomponent route over standard organic solvents? A: Water is not just used for "green chemistry" compliance; it actively drives the kinetics. The hydrophobic effect forces the organic substrates into close proximity, artificially increasing local concentration. Furthermore, extensive hydrogen bonding stabilizes the highly polar transition states during the tandem Michael addition and aldol condensation steps, allowing the reaction to proceed catalyst-free at room temperature [2].
Q: How do I verify the formation of the oxazolidinedione ring before running a full NMR suite? A: FT-IR is your most efficient self-validating tool. The highly strained spiro-oxazolidinedione ring exhibits a characteristic, high-frequency carbonyl stretching band at approximately 1836–1853 cm⁻¹ . If your IR spectrum only shows peaks around 1700-1740 cm⁻¹, the spiro-annulation has failed [1, 2].
Q: What is the mechanistic rationale for using CDI over phosgene in the cyanohydrin route? A: While phosgene is a classic reagent for closing the oxazolidinedione ring from an amino alcohol, 1,1'-carbonyldiimidazole (CDI) offers a safer, highly efficient alternative that avoids highly acidic HCl byproducts. HCl can cause undesired cleavage or epimerization of sensitive spiro-centers. CDI operates under milder conditions, though it requires strictly anhydrous environments to prevent premature hydrolysis into imidazole and CO₂ [3].
Q: Why does the stereochemical preference of the spiro-center change depending on the biological target? A: Stereochemical requirements are dictated entirely by the target's binding pocket topology. For aldose reductase inhibitors (e.g., sorbinil), the (S)-(+) enantiomer optimally occupies the "specificity pocket" of ALR2 [4]. However, in p300/CBP HAT inhibitors (e.g., A-485), replacing the traditional spirohydantoin with a spirooxazolidinedione unexpectedly flips the stereochemical preference to the (R) configuration. This flip is required to maintain critical hydrogen bonding networks within the acetyl-CoA binding site [5, 6].
Biological Mechanism of Action
Mechanism of action of spiro-oxazolidinediones in p300/CBP inhibition.
References
-
Teimouri, M. B., et al. "Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates in water." RSC Advances.[Link]
-
"Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold." The Open Medicinal Chemistry Journal.[Link]
- "EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives.
-
"Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." National Institutes of Health (NIH).[Link]
-
"Synthesis and structure of iP300w and stereoisomers." ResearchGate.[Link]
-
"The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." MDPI.[Link]
Troubleshooting guide for histone acetyltransferase inhibition assays.
Welcome to the Epigenetics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of Histone Acetyltransferase (HAT) inhibition assays.
HATs are bi-substrate epigenetic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones. While the biochemical premise is straightforward, HAT screening is notoriously susceptible to assay interference, reagent instability, and kinetic artifacts[1][2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your data is robust and reproducible.
I. Core Methodology: Fluorescent CPM-Based HAT Assay
The most common high-throughput screening (HTS) method for HATs utilizes 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), a thiol-scavenging fluorophore. It indirectly measures HAT activity by reacting with the coenzyme A (CoASH) byproduct to form a highly fluorescent adduct[3][4].
Step-by-Step Protocol (Self-Validating System) Note: This protocol incorporates built-in controls to validate enzyme viability and compound auto-fluorescence[1][5].
-
Reagent Preparation: Prepare 1X HAT Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100 to prevent compound aggregation).
-
Enzyme & Compound Pre-incubation: Dispense 10 µL of HAT enzyme (e.g., p300, PCAF) at a concentration within the linear range of initial velocity. Add 5 µL of test inhibitor. Control: Include a "No-Enzyme" well (buffer only) and a "Vehicle" well (DMSO only). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a substrate master mix containing Acetyl-CoA and the specific Histone peptide (e.g., H3K14). Critical: Both substrates should be at their experimentally determined Km values to ensure balanced screening conditions[1].
-
Incubation: Incubate the plate at 30°C for 30–60 minutes.
-
Pre-Read (Self-Validation Step): Read the plate at Ex 360-390 nm / Em 450-470 nm before adding the CPM probe. This establishes a baseline to subtract compound auto-fluorescence.
-
Reaction Quench & Detection: Add 50 µL of stop solution (e.g., isopropanol) to halt enzymatic activity[4]. Add 50 µL of CPM probe diluted in assay buffer. Incubate for 20 minutes in the dark.
-
Final Read: Measure fluorescence (Ex 360-390 nm / Em 450-470 nm)[4]. Calculate net fluorescence by subtracting the pre-read and No-Enzyme background.
Standard workflow for CPM-based HAT assays with built-in self-validation steps.
II. Troubleshooting Guide & Causality Analysis
Issue 1: Low or No Signal in the Positive Control
Symptom: The assay yields negligible fluorescence, even in the absence of inhibitors[5]. Causality: The most frequent culprit is Acetyl-CoA degradation . Acetyl-CoA is highly unstable in alkaline conditions and degrades rapidly upon repeated freeze-thaw cycles[1]. Alternatively, the HAT enzyme may have lost catalytic activity due to improper storage or the absence of stabilizing agents (like BSA or glycerol). Resolution:
-
Reagent Handling: Reconstitute Acetyl-CoA in slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0)[1]. Aliquot immediately into single-use tubes and store at -80°C. Keep on ice during the assay[6].
-
Enzyme Titration: Perform a fresh enzyme titration to ensure the concentration used falls within the linear range of the assay[5].
Issue 2: High Background Fluorescence
Symptom: The "No-Enzyme" control shows unacceptably high fluorescence, reducing the assay's signal-to-noise ratio[7]. Causality: Commercial Acetyl-CoA powders often contain trace amounts of free Coenzyme A (CoASH) due to spontaneous hydrolysis. Because the CPM probe reacts indiscriminately with any free thiol, this contaminant generates an immediate false background signal[1]. Resolution:
-
Chemical Scavenging: Treat commercial Acetyl-CoA stocks with a trace amount of acetic anhydride to acetylate free CoASH prior to the assay, neutralizing the reactive thiols[1].
Issue 3: High Hit Rates and the "PAINS" Epidemic
Symptom: Primary screening yields an unusually high number of "active" inhibitors, but they fail to replicate in cell-based assays or orthogonal biochemical assays[3][8]. Causality: You are likely detecting Pan-Assay Interference Compounds (PAINS) . Because the CPM assay relies on thiol detection, any electrophilic compound in your library can covalently trap the CoASH byproduct, preventing the CPM probe from fluorescing. The assay interprets this lack of fluorescence as "HAT inhibition," resulting in a false positive[3][9]. Furthermore, up to 65% of historically reported HAT inhibitors are actually non-selective aggregators or thiol-reactive artifacts[8]. Resolution:
-
Orthogonal Validation: You must validate hits using an orthogonal assay that does not rely on thiol detection. The gold standard is the [3H] -Acetyl-CoA filter-binding assay, which directly measures the incorporation of radiolabeled acetyl groups into the histone substrate[1].
Chemical mechanisms distinguishing true HAT inhibition from PAINS-mediated assay interference.
III. Quantitative Data & Optimization Guidelines
Table 1: Kinetic Parameters for Assay Optimization To ensure your assay is sensitive to competitive inhibitors, substrate concentrations must be carefully balanced[1][2].
| Assay Parameter | Recommended Target | Scientific Rationale |
| Acetyl-CoA Concentration | ≈ 1.0 × Km | "Balanced screening conditions" prevent the assay from being heavily biased against competitive inhibitors of the acetyl-CoA binding pocket[1]. |
| Histone Peptide Concentration | ≈ 1.0 × Km | Ensures sensitivity to inhibitors targeting the histone-binding groove. Requires empirical determination via titration (0.2 to 5.0 Km )[1]. |
| Enzyme Concentration | Linear Velocity Range | Ensures the reaction rate is proportional to enzyme activity, preventing substrate depletion from masking weak inhibition[5]. |
| Triton X-100 | 0.01% - 0.05% v/v | Disrupts the formation of colloidal compound aggregates, a major source of false-positive enzyme inhibition[8]. |
Table 2: Common Promiscuous Chemotypes in HAT Screening Be highly skeptical of hits containing the following structural motifs, which are notorious for interfering with CPM-based HAT assays[3][10].
| Chemotype / PAINS Class | Interference Mechanism | Orthogonal Validation Status |
| Isothiazolones | Covalent Thiol Scavenging | Fails in radiolabeled assays; reacts with CoASH[10]. |
| Quinones & Catechols | Redox Activity / Thiol Reactivity | High false-positive rate; flagged by ALARM NMR[10][11]. |
| Toxoflavins | Hydrogen Peroxide Generation | Degrades assay reagents; non-specific inhibition[10]. |
| Curcumin Analogs | Fluorescence Quenching / Aggregation | Absorbs emission light; forms colloidal aggregates[8][10]. |
IV. Frequently Asked Questions (FAQs)
Q: Why is the IC50 value of my control inhibitor significantly different from published literature? A: HATs are bi-substrate enzymes. The apparent IC50 of a competitive inhibitor is mathematically dependent on the concentrations of both Acetyl-CoA and the histone substrate used in the specific assay[2]. If your substrate concentrations differ from the literature, your IC50 will shift. For cross-assay reproducibility, it is highly recommended to calculate and report the assay-independent inhibitory constant ( Ki ) using steady-state kinetic modeling[2].
Q: Can I use crude nuclear extracts instead of purified recombinant HATs in a fluorescent assay? A: It is highly discouraged for CPM-based fluorescent assays. Nuclear extracts contain abundant endogenous thiols (e.g., glutathione) and reducing agents (like DTT) used during extraction, which will massively interfere with the CPM probe[5]. Furthermore, extracts contain Histone Deacetylases (HDACs) that counteract HAT activity[5]. If you must use nuclear extracts, utilize a colorimetric ELISA-based assay or a radiolabeled filter-binding assay instead[1][7].
Q: My test compounds are dissolved in DMSO. Will this affect the HAT enzyme? A: Most epigenetic enzymes tolerate low concentrations of DMSO, but you must determine the exact tolerance threshold for your specific HAT. Generally, keep the final assay concentration of DMSO below 1% (v/v)[4]. Critically, you must include a vehicle control (DMSO without inhibitor) to normalize your 100% activity baseline, as even 1% DMSO can slightly perturb enzymatic rates.
V. References
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI. Available at:[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - Journal of Medicinal Chemistry. Available at:[Link]
-
Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - Nature Communications. Available at:[Link]
-
Histone acetyltransferases: challenges in targeting bi-substrate enzymes - Clinical Epigenetics (PMC). Available at:[Link]
-
What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery - NC State University. Available at:[Link]
-
HAT Activity Fluorometric Assay Kit (EPI002) - Technical Bulletin - Sigma-Aldrich. Available at:[Link]
Sources
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione Diastereomers
Welcome to the technical support center for the purification of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific stereoisomers. As diastereomers possess distinct physical properties, their separation is theoretically straightforward, yet practically challenging due to their often subtle differences.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione diastereomers necessary and what makes it challenging?
The spirocyclic core of this molecule contains at least two chiral centers, one of which is a spiro-carbon. This gives rise to multiple diastereomers. Each diastereomer can have vastly different pharmacological, toxicological, and metabolic profiles.[2] Therefore, isolating the individual stereoisomers is critical for drug development and biological studies.
The primary challenge lies in the structural similarity of the diastereomers. While they are not mirror images (like enantiomers), their three-dimensional arrangements can be very alike, resulting in only minor differences in physical properties such as polarity, solubility, and crystal lattice energies.[1] This similarity makes separation by standard techniques like flash chromatography or crystallization non-trivial, often requiring highly optimized and specific methods.
Q2: What are the primary strategies for separating these diastereomers?
There are two main pillars for diastereomer purification: Chromatography and Crystallization .
-
Chromatography: This is the most common approach. Because diastereomers have different physical properties, they can be separated on an achiral stationary phase (like silica gel).[1][3] High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard column chromatography and is often the method of choice for both analytical and preparative scale separations.[3][4]
-
Fractional Crystallization: This classical technique leverages the subtle differences in the solubility of diastereomers in a specific solvent or solvent system.[2][5] By carefully selecting the solvent and controlling conditions like temperature and concentration, one diastereomer can be induced to crystallize selectively from the solution, leaving the other enriched in the mother liquor.
The choice between these methods depends on the scale of the separation, the properties of the specific diastereomers, and the available equipment. Often, a combination of both is used for optimal purity.
Q3: Do I need a chiral stationary phase (CSP) for HPLC separation of diastereomers?
No, a chiral stationary phase is not strictly necessary. Unlike enantiomers, which behave identically in an achiral environment, diastereomers have distinct physical properties and can be separated using standard, achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase).[1][3]
However, if the diastereomers are particularly difficult to resolve on achiral columns, a chiral stationary phase can sometimes provide an alternative selectivity. The chiral environment of the CSP interacts differently with each diastereomer, potentially enhancing the separation. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are excellent starting points for screening.[6]
Purification Strategy Workflow
The following diagram outlines a general workflow for developing a purification strategy for your diastereomeric mixture.
Caption: A general workflow for the purification of diastereomers.
Troubleshooting Guide
Issue 1: My diastereomers are co-eluting or have very poor resolution (<0.5) during flash column chromatography on silica.
Possible Causes & Solutions:
-
Insufficiently Optimized Mobile Phase: The polarity difference between your diastereomers may be too subtle for the chosen solvent system.
-
Action: Perform a thorough TLC screening using a range of solvent systems with different polarities and compositions. Test solvent mixtures from different classes (e.g., ethers like Diethyl Ether or MTBE, esters like Ethyl Acetate, and chlorinated solvents like Dichloromethane in combination with a non-polar solvent like Hexanes/Heptane). A small change in solvent composition can significantly impact selectivity.
-
-
Column Overloading: Too much sample loaded onto the column will cause band broadening, leading to peak overlap.
-
Action: Reduce the sample load significantly. A good rule of thumb is to load no more than 1-2% of the silica gel mass.
-
-
Poor Column Packing: Channels or cracks in the silica bed will lead to a non-uniform flow path and poor separation.
-
Action: Ensure your column is packed uniformly as a slurry and is never allowed to run dry. Use a pre-adsorption (dry loading) technique for samples with limited solubility in the mobile phase.
-
Issue 2: During preparative HPLC, the peaks for my diastereomers are broad and tailing.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The oxazolidinone-dione moiety has hydrogen bond donors and acceptors which can lead to undesirable interactions with active sites (e.g., silanols) on the silica surface.
-
Action (Normal Phase): Add a small amount of a polar modifier to your mobile phase, such as ethanol or isopropanol (0.1-1%). This can cap the active sites on the silica and improve peak shape.
-
Action (Reversed Phase): Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This can suppress ionization of silanols and improve peak symmetry.
-
-
Mass Overload: Even on HPLC, injecting too much sample will cause peak distortion.
-
Action: Perform a loading study. Inject progressively smaller amounts of your sample until the peak shape and retention time stabilize. This will define the linear range of your method.
-
Issue 3: I am attempting fractional crystallization, but the entire mixture crashes out of solution, or nothing crystallizes at all.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not have a large enough solubility differential for the diastereomers across the tested temperature range.
-
Action: Conduct a comprehensive solvent screen. Test a wide range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, acetone, and mixtures thereof). The ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
-
Supersaturation is too high or too low: If the solution is too concentrated, spontaneous, non-selective nucleation will occur ("crashing out"). If it's too dilute, the solubility limit may never be reached.
-
Action: Experiment with a range of concentrations. Once a promising solvent is found, create several vials with different concentrations and allow them to cool slowly. Slow cooling is critical for selective crystallization.
-
-
Kinetically Trapped Amorphous Solid: The compound may prefer to form an oil or amorphous solid rather than an ordered crystal lattice.
-
Action: Try techniques to induce crystallization. These include scratching the inside of the flask with a glass rod, adding a seed crystal of the desired diastereomer (if available), or using a solvent/anti-solvent system where the compound is dissolved in a good solvent and a poor solvent is slowly added to induce precipitation.
-
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing an HPLC method on an achiral stationary phase.
-
Instrumentation: HPLC system with a UV detector (diode array preferred).
-
Column Selection:
-
Start with a standard silica column for normal-phase (e.g., 250 x 4.6 mm, 5 µm).
-
Alternatively, use a C18 column for reversed-phase (e.g., 250 x 4.6 mm, 5 µm).
-
-
Initial Screening (Normal Phase):
-
Prepare a ~1 mg/mL solution of your diastereomeric mixture in a suitable solvent (e.g., Dichloromethane/Methanol).
-
Start with a mobile phase of 90:10 Hexane:Isopropanol (IPA).
-
Run a 20-minute isocratic elution at a flow rate of 1 mL/min.
-
Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Method Optimization:
-
If no separation is observed, systematically increase the percentage of the polar modifier (IPA).
-
If peaks are broad, switch the polar modifier to Ethanol.
-
If separation is still poor, try a different solvent system, such as Hexane:Ethyl Acetate or Hexane:Dichloromethane. The goal is to maximize the selectivity factor (α).
-
-
Data Interpretation: The table below shows hypothetical screening results to guide optimization.
| Mobile Phase (Hexane:Modifier) | Modifier | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Comments |
| 95:5 | Isopropanol (IPA) | 15.2 | 15.9 | 0.8 | Poor resolution, long run time. |
| 90:10 | Isopropanol (IPA) | 8.1 | 8.5 | 0.9 | Better retention, still poor Rs. |
| 80:20 | Isopropanol (IPA) | 4.5 | 4.6 | 0.3 | Co-eluting. Too polar. |
| 90:10 | Ethyl Acetate | 9.5 | 10.5 | 1.6 | Good Separation. Candidate for preparative scale. |
Protocol 2: Fractional Crystallization Solvent Screening
This protocol provides a small-scale method to identify a suitable solvent for selective crystallization.
-
Preparation: Place ~10-20 mg of the diastereomeric mixture into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile) dropwise at room temperature until the solid just dissolves. Note the approximate volume needed. If the solid does not dissolve in ~2 mL, consider it poorly soluble.
-
Heating and Cooling:
-
Take the vials where the solid was soluble or sparingly soluble and gently heat them in a water bath until the solution is clear. If necessary, add a minimal amount of additional solvent to achieve full dissolution.
-
Allow the vials to cool slowly to room temperature, and then transfer them to a 4 °C refrigerator. Do not disturb the vials.
-
-
Observation: After 12-24 hours, observe the vials for crystal formation. An ideal solvent will yield solid crystals in one vial while others may remain as clear solutions or oils.
-
Analysis: Carefully decant the mother liquor from any vial with crystals. Wash the crystals with a small amount of the cold solvent. Dry both the crystals and the evaporated mother liquor and analyze them by HPLC or NMR to determine the diastereomeric ratio. A successful experiment will show one diastereomer significantly enriched in the crystalline solid and the other in the mother liquor.[2]
References
- Regio- and diastereoselective synthesis of diverse spirocyclic indenes by cyclization with indene-dienes as two carbon building blocks.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds.Organic & Biomolecular Chemistry (RSC Publishing).
- DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES.
- Diastereoselective Synthesis of Spiro[chromeno-pyrazole-indoline] and Spiro[chromeno-pyrazole-indene] Deriv
- Direct Crystallization of Enantiomers and Dissociable Diastereomers.
- Chiral Separation of Spiro-compounds and Determination Configuration.
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
- ANALYTICAL CHIRAL SEPAR
- Chiral Symmetry Breaking of Spiropyrans and Spirooxazines by Dynamic Enantioselective Crystalliz
- Crystallization of Four Troglitazone Isomers: Selectivity and Structural Consider
- An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone.Benchchem.
- Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.IntechOpen.
- Chromatographic separ
Sources
- 1. d-nb.info [d-nb.info]
- 2. Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations [mdpi.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione in different solvents.
Target Compound: 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione Relevance: Spiro-oxazolidinedione scaffold (Pharmacophore for Aldose Reductase Inhibitors)
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, analytical scientists, and drug development professionals working with 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione and its derivatives. This compound features a highly specific spirocyclic framework analogous to advanced aldose reductase inhibitors (ARIs) such as Ranirestat (AS-3201)[1][2][3].
While spiro-oxazolidinediones offer excellent target binding affinity, the 1,3-oxazolidine-2,4-dione ring is a cyclic carbamate/imide. This structural feature makes the C4 carbonyl highly electrophilic and uniquely susceptible to solvolysis and base-catalyzed ring-opening[4][5]. Understanding the causality behind these degradation pathways is critical for generating reliable high-throughput screening (HTS) and pharmacokinetic data.
Part 1: Troubleshooting & FAQs
Q1: Why do my stock solutions in methanol or ethanol show multiple peaks on LC-MS after 24 hours, even when stored at 4°C? The Causality: You are observing solvent-mediated solvolysis. The oxazolidine-2,4-dione ring contains an active methylene/spiro center flanked by carbonyls. In protic, nucleophilic solvents like methanol, the solvent attacks the electrophilic C4 carbonyl. This leads to the cleavage of the C-O or C-N bond, opening the ring to form an inactive α -hydroxyamide or ester degradant[4]. The Fix: Never use primary alcohols as diluents for long-term storage of spiro-oxazolidinediones. Use anhydrous aprotic solvents (e.g., Acetonitrile or DMSO) for stock preparation.
Q2: We use DMSO for our HTS library stocks, but we are still seeing up to 30% degradation over 6 months. How is this possible in an aprotic solvent? The Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Once trace water is present in the DMSO, the inherent acidity of the compound (due to the enolizable imide proton, pKa ~6.0) can auto-catalyze hydrolysis over extended periods[4]. The Fix: Aliquot your 10 mM DMSO stocks into single-use vials immediately upon preparation. Store under an inert atmosphere (Argon or Nitrogen) at -20°C.
Q3: What is the optimal aqueous buffer system for in vitro assays or HPLC mobile phases to prevent on-column degradation? The Causality: Base-catalyzed hydrolysis is the primary degradation pathway in aqueous media. At physiological pH (7.4) or higher, hydroxide ions rapidly attack the ring, leading to a half-life of less than 24 hours at 37°C[4][6]. The Fix: For LC-MS mobile phases, maintain strictly acidic conditions (pH 4.0–5.0) using 0.1% Formic Acid or Acetate buffers. The protonation of the environment suppresses nucleophilic attack, stabilizing the ring for the duration of the chromatographic run.
Part 2: Quantitative Stability Matrix
The following table summarizes the degradation kinetics of 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione across standard laboratory solvent systems.
| Solvent System | Temp (°C) | pH / Additive | Estimated t1/2 | Primary Degradation Pathway |
| Methanol (Protic) | 25°C | None | < 12 hours | Solvolysis (Methanolysis) |
| Water (Aqueous) | 37°C | 7.4 (PBS buffer) | ~ 18-24 hours | Base-catalyzed Hydrolysis |
| Water (Aqueous) | 25°C | 4.5 (Acetate buffer) | > 14 days | Minimal (Protonated environment) |
| DMSO (Aprotic) | 4°C | Anhydrous | > 6 months | None (Stable if kept dry) |
| Acetonitrile (Aprotic) | 25°C | 0.1% Formic Acid | > 30 days | None (Stable) |
Part 3: Mechanistic & Workflow Visualizations
To conceptualize both the chemical vulnerability of the compound and the laboratory workflow required to test it, refer to the following causal diagrams.
Mechanism of nucleophilic ring-opening hydrolysis of the oxazolidinedione scaffold.
Self-validating experimental workflow for solvent stability screening.
Part 4: Self-Validating Experimental Protocol
To ensure your stability data is an artifact-free reflection of the compound's chemistry, you must employ a self-validating system . This protocol uses mass balance and internal standards to prove that a loss of signal is due to chemical degradation, not precipitation, vial adsorption, or MS ionization suppression.
Step 1: Anhydrous Stock Preparation
-
Weigh 2-3 mg of 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione using a microbalance.
-
Dissolve immediately in strictly anhydrous DMSO (stored over molecular sieves) to a concentration of 10 mM.
-
Validation Check: Analyze an aliquot immediately via LC-MS to confirm >98% purity and absence of the M+18 (hydrolysis) peak.
Step 2: Matrix Incubation
-
Prepare the test matrices: Methanol, Acetonitrile, PBS (pH 7.4), and Acetate Buffer (pH 4.5).
-
Spike the 10 mM stock into each matrix to achieve a final concentration of 10 µM.
-
Divide each matrix into multiple sealed HPLC vials corresponding to your time points (e.g., 0, 1, 4, 12, 24, and 48 hours). Incubate at 37°C in a thermomixer.
Step 3: Quenching & Internal Standard Addition
-
At each time point, remove the corresponding vial.
-
Crucial Step: Immediately quench the reaction by adding an equal volume of cold Acetonitrile containing 0.1% Formic Acid. The drop in pH and temperature halts base-catalyzed ring opening.
-
Add a structurally stable Internal Standard (IS) (e.g., Fluconazole or a stable-isotope labeled analog) at a concentration of 1 µM. Validation Check: The IS corrects for any injection volume inconsistencies or matrix ionization effects.
Step 4: LC-UV/MS Analysis & Mass Balance
-
Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Monitor the Parent mass (M) and the predicted Degradant masses (M+18 for water hydrolysis; M+32 for methanolysis).
-
Validation Check: Calculate the Mass Balance. The molar loss of the parent compound must proportionally match the molar appearance of the ring-opened degradant. If the parent disappears without the degradant appearing, the compound is likely precipitating out of solution, not degrading.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Ranirestat (AS-3201) Compound Summary Source: PubChem, National Institutes of Health URL:[Link]
-
2,4-Oxazolidinedione: Chemical Properties, Stability, and Hydrolysis Source: Grokipedia Chemical Database URL:[Link]
Sources
- 1. cacheby.com [cacheby.com]
- 2. Ranirestat - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Oxazolidinedione â Grokipedia [grokipedia.com]
- 5. ujconline.net [ujconline.net]
- 6. Graded intracellular acidosis produces extensive and reversible reductions in the effective free energy change of ATP hydrolysis in a molluscan muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of p300/CBP Histone Acetyltransferase Inhibitors: Spiro[indene-1,5'-oxazolidine]-2',4'-dione vs. Spirohydantoin Scaffolds
Executive Summary & Mechanistic Grounding
The dynamic acetylation of histone and non-histone proteins by the paralogous histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP) is a fundamental epigenetic mechanism driving gene transcription. Dysregulation of p300/CBP is heavily implicated in lineage-specific malignancies, particularly androgen receptor-positive prostate cancer and hematological tumors[1].
Historically, targeting the HAT domain was hindered by a lack of drug-like, highly selective small molecules. The discovery of A-485 , a first-in-class spiro[indene-1,5'-oxazolidine]-2',4'-dione derivative, proved that the p300/CBP catalytic active site could be potently and selectively inhibited by competing with the Acetyl-CoA cofactor[1]. However, the oxazolidinedione scaffold presented pharmacological limitations, including poor oral bioavailability and off-target binding[2].
Subsequent rational drug design led to the development of spirohydantoin inhibitors (e.g., Compound 21, iP300w). By replacing the oxazolidinedione core with a hydantoin, researchers inverted the stereochemical preference of the active site, established new hydrogen-bonding networks, and successfully engineered orally bioavailable probes with eliminated off-target liabilities[2][3].
Fig 1: Mechanism of p300/CBP HAT inhibition by spirocyclic Acetyl-CoA competitors.
Structural Evolution: Causality in Scaffold Optimization
The transition from the spiro-oxazolidinedione to the spirohydantoin scaffold is a masterclass in structure-activity relationship (SAR) optimization.
-
Spiro[indene-1,5'-oxazolidine]-2',4'-dione (A-485): The binding of A-485 relies on the insertion of its methyl-urea moiety through the L1 loop of p300, forming critical hydrogen bonds with Gln-1455[1]. Interestingly, the oxazolidinedione core strictly prefers the (R)-stereocenter at the spiro junction[3]. While highly potent in vitro, A-485 suffers from poor membrane permeability and high plasma clearance, restricting its use to intraperitoneal (IP) dosing in in vivo models[4]. Furthermore, CEREP screening revealed that A-485 potently inhibits off-target dopamine (DAT) and serotonin (SERT) transporters[2].
-
Spirohydantoin (Compound 21 / iP300w): To improve permeability and eliminate transporter binding, the oxazolidinedione and methylurea groups were replaced. This scaffold hop to a spirohydantoin surprisingly inverted the stereochemical preference; the (S)-stereocenter became the active enantiomer[3]. This (S)-configuration allows an additional hydrogen bonding interaction between the hydantoin core and the p300 active site, compensating for the removal of the urea[3]. The resulting spirohydantoins (like Compound 21 and iP300w) exhibit superior cellular potency, lack DAT/SERT off-target effects, and achieve excellent oral bioavailability[2][5].
Quantitative Pharmacological Comparison
The following table summarizes the comparative performance of the two scaffolds based on validated biochemical and cellular assays[1][2][5][6].
| Parameter | Spiro-oxazolidinedione (A-485) | Spirohydantoin (Compound 21 / iP300w) |
| Active Stereocenter | (R)-configuration | (S)-configuration |
| p300 HAT IC₅₀ (Biochemical) | 9.8 nM | 11 nM (Cmpd 21) / 33 nM (iP300w) |
| CBP HAT IC₅₀ (Biochemical) | 2.6 nM | < 10 nM |
| H3K27ac EC₅₀ (Cellular) | 73 nM | 4 – 5 nM |
| Off-Target Liabilities | DAT / SERT Transporters | None detected |
| Membrane Permeability | Moderate (Hydrogen bond donor heavy) | High (Optimized lipophilicity) |
| In Vivo Dosing Route | Intraperitoneal (IP) | Oral (PO) |
Experimental Methodologies
To objectively compare these inhibitors, researchers must utilize self-validating assay systems. The protocols below detail the causal reasoning behind specific experimental conditions.
Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay
Objective: Determine the direct catalytic IC₅₀ of the inhibitors against the p300 HAT domain. Causality & Validation: TR-FRET is selected over radiometric assays to eliminate background interference and provide the sensitivity required for tight-binding inhibitors (sub-10 nM). The assay is self-validating via the inclusion of A-486 (the inactive analog of A-485) as a negative control, which must yield an IC₅₀ > 10 µM to confirm signal specificity[1]. A Z'-factor > 0.6 must be achieved before data acceptance.
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme/Inhibitor Pre-incubation: Dispense 2 nM of purified recombinant p300 HAT domain into a 384-well pro-plate. Add the spiro-inhibitors in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 100 nM of biotinylated Histone H3 peptide (residues 1-21) and 1 µM Acetyl-CoA. Note: Maintaining Acetyl-CoA near its Kₘ is critical to accurately assess competitive inhibitors[6].
-
Termination & Detection: After 60 minutes, terminate the reaction by adding a detection buffer containing 50 mM EDTA, 1 nM Europium-labeled anti-acetyl-H3K27 antibody (donor), and 10 nM Streptavidin-APC (acceptor).
-
Quantification: Read the plate on a multi-mode microplate reader, calculating the FRET ratio (emission at 665 nm / 615 nm).
Protocol 2: Cellular H3K27ac Modulation via High-Content Imaging
Objective: Assess the cellular permeability and target engagement of the inhibitors. Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to membrane barriers[7]. High-content imaging allows for the multiplexed quantification of nuclear H3K27ac while simultaneously measuring total Histone H3 and DAPI. If total H3 or DAPI counts drop significantly, the H3K27ac reduction is an artifact of generalized cytotoxicity rather than specific epigenetic modulation.
-
Cell Seeding: Seed PC-3 (prostate cancer) cells at 5,000 cells/well in a 384-well imaging plate. Incubate overnight at 37°C.
-
Inhibitor Treatment: Treat cells with the spiro-compounds for exactly 3 hours . Causality: A short 3-hour window isolates direct target engagement (HAT inhibition) before the onset of secondary transcriptional feedback loops or cell cycle arrest[1].
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 5% BSA, then incubate with primary antibodies against H3K27ac and total H3. Wash and apply AlexaFluor-488 (H3K27ac) and AlexaFluor-647 (Total H3) secondary antibodies alongside DAPI nuclear stain.
-
Imaging & Analysis: Acquire images using an automated confocal high-content imager. Use DAPI masks to define nuclear boundaries and quantify the mean AlexaFluor-488 intensity per nucleus.
Fig 2: Self-validating high-throughput screening workflow for evaluating HAT inhibitors.
References
-
Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors Source: nih.gov URL:[Link]
-
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases Source: nih.gov URL:[Link]
-
Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases Source: acs.org URL:[Link]
-
A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death Source: nih.gov URL:[Link]
-
Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors Source: acs.org URL:[Link]
Sources
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for Spiro Oxazolidinediones: A Guide for Medicinal and Process Chemists
Abstract
The spiro oxazolidinedione moiety is a privileged scaffold in modern medicinal chemistry, forming the core of potent therapeutic agents, including aldose reductase inhibitors and selective p300/CBP histone acetyltransferase (HAT) inhibitors.[1][2][3] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for optimizing ligand-protein interactions. The synthesis of this spirocyclic system, which features a heteroatom-substituted quaternary stereocenter, presents distinct challenges and has spurred the development of diverse and innovative synthetic strategies. This guide provides a head-to-head comparison of the principal synthetic routes, offering field-proven insights into their mechanisms, advantages, and limitations. We will dissect methodologies ranging from classical cyanohydrin-based approaches to modern metal-catalyzed, organocatalytic, and biocatalytic strategies, supported by comparative data and detailed experimental protocols to inform rational route selection in drug discovery and development programs.
The Strategic Importance of the Spiro Oxazolidinedione Core
The therapeutic relevance of the spiro oxazolidinedione core is exemplified by its incorporation into molecules designed to treat complications of diabetes and various cancers.[1][3] The spiro fusion imparts a defined 3D geometry, which can enhance binding affinity and selectivity by locking the molecule into a bioactive conformation. A notable example is A-485, a potent and selective inhibitor of p300/CBP HATs, where the spiro-indane oxazolidinedione scaffold was critical for achieving high potency and oral bioavailability.[2][4] The development of efficient, stereocontrolled, and scalable synthetic routes is therefore a critical objective for the chemical sciences community.
Overview of Primary Synthetic Strategies
The construction of the spiro oxazolidinedione ring system can be broadly categorized into several key strategies. Each approach offers a different balance of versatility, efficiency, and control over stereochemistry.
Caption: High-level overview of major synthetic pathways to spiro oxazolidinediones.
Head-to-Head Route Analysis
Route 1: Cyanohydrin-Based Approaches
This strategy is a cornerstone for synthesizing spiro oxazolidinediones from cyclic ketones. The key transformation involves the addition of a cyanide source to the ketone, forming an α-hydroxy nitrile (cyanohydrin), which is subsequently hydrolyzed and cyclized.
Mechanism & Rationale: The reaction begins with the nucleophilic attack of cyanide on the carbonyl carbon of the ketone. This step is often the stereochemistry-determining point of the synthesis. Modern iterations utilize chiral Lewis acids or organocatalysts with trimethylsilyl cyanide (TMSCN) to achieve high enantioselectivity.[2][4] Following cyanohydrin formation, acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. The final cyclization to the oxazolidinedione is typically accomplished using a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI), which traps the α-hydroxy acid/amide intermediate.
Advantages:
-
Well-Established: A classical and reliable method.
-
High Enantioselectivity: Asymmetric variants are well-developed, delivering products with excellent enantiomeric excess (ee).[2][4]
-
Versatile Starting Materials: Applicable to a wide range of cyclic ketones, including indanones and chromanones.[1][2]
Limitations:
-
Toxic Reagents: Traditionally uses highly toxic reagents like KCN and phosgene, requiring stringent safety protocols. While TMSCN and triphosgene are safer alternatives, they still demand careful handling.
-
Multi-step Process: Involves several distinct synthetic operations (cyanation, hydrolysis, cyclization), which can lower overall yield.
Route 2: [3+2] Cycloaddition & Annulation Strategies
These methods construct the five-membered oxazolidinone ring in a convergent manner by combining a three-atom component with a two-atom component.
This is a highly atom-economical approach where an epoxide (the C-C-O unit) reacts with an isocyanate (the C-N unit) to form the oxazolidinone ring.[5][6]
Mechanism & Rationale: The reaction is typically catalyzed by Lewis acids (e.g., bimetallic Al(salen) complexes) or organocatalysts (e.g., tetraarylphosphonium salts).[5][7] The catalyst activates the epoxide, facilitating a regioselective nucleophilic attack by the isocyanate nitrogen or a catalyst-halide adduct. This is followed by an intramolecular cyclization to yield the oxazolidinone ring. The choice of catalyst is critical for controlling regioselectivity (formation of 3,4- vs. 3,5-substituted oxazolidinones).
Advantages:
-
Atom Economy: All atoms from the starting materials are incorporated into the product.
-
Milder Conditions: Often proceeds under milder conditions than cyanohydrin routes.
-
Green Chemistry Potential: The use of deep eutectic solvents (DES) as a catalytic medium has been reported, enhancing the sustainability of the process.[8]
Limitations:
-
Substrate Scope: Can be sensitive to the electronic nature of the isocyanate, with electron-deficient or aliphatic isocyanates sometimes giving lower yields with certain catalysts.[5]
-
Regioselectivity: Can produce mixtures of regioisomers depending on the epoxide substitution pattern and catalyst used.[7]
Caption: Workflow for asymmetric synthesis via the cyanohydrin route.
Step-by-Step Methodology:
-
Asymmetric Cyanation: To a solution of the substituted indanone (1.0 eq) and a chiral catalyst (e.g., a titanium-based Lewis acid, 10 mol%) in toluene at -40 °C, add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise. Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
-
Hydrolysis: Dissolve the crude cyanohydrin in concentrated HCl and heat to 100 °C for 12-24 hours. Cool the reaction to room temperature. The α-hydroxy acid product may precipitate and can be collected by filtration.
-
Cyclization: Suspend the α-hydroxy acid (1.0 eq) in a mixture of THF and dichloromethane. Cool to 0 °C and add triethylamine (2.2 eq). Add a solution of triphosgene (0.4 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the final spiro oxazolidinedione. The enantiomeric excess can be determined by chiral HPLC.
Protocol 2: Transition-Metal-Free [3+2] Annulation
[9] This protocol details the synthesis of a spiro-oxazolidine from an azadiene and a haloalcohol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the azadiene (1.0 eq, e.g., derived from isatin) in a suitable solvent like dichloromethane (DCM), add the haloalcohol (1.2 eq, e.g., 2-bromoethanol).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure spiro-oxazolidine product.
Conclusion and Future Outlook
The synthesis of spiro oxazolidinediones has evolved significantly from classical multi-step sequences to highly efficient catalytic and biocatalytic methods.
-
The cyanohydrin route remains a robust and reliable method, especially when high enantiopurity is the primary goal and the multi-step nature and reagent toxicity are manageable.
-
[3+2] cycloaddition strategies offer superior atom economy and milder conditions, making them attractive for process chemistry. The development of transition-metal-free variants represents a significant step towards safer and more sustainable pharmaceutical manufacturing. [9]* Biocatalysis stands out as the greenest approach, offering unparalleled enantioselectivity under environmentally benign conditions. [10]As the toolbox of industrial enzymes expands, biocatalytic routes are poised to become increasingly competitive and mainstream.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of project-specific needs, including the required scale, stereochemical purity, cost of goods, and green chemistry considerations. The future of spiro oxazolidinedione synthesis will likely focus on the continued development of catalytic systems with broader substrate scopes, higher turnover numbers, and enhanced sustainability profiles, further enabling the exploration of this critical pharmacophore in the pursuit of novel therapeutics.
References
- This guide is a synthesis of information from multiple sources and general chemical principles.
-
Schnur, R. C., Sarges, R., & Peterson, M. J. (1982). Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451–1454. [Link]
-
Kaur, H., Kumar, V., & Kumar, S. (2021). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry, 86(18), 13082–13091. [Link]
-
Reddy, G. S., Kumar, A., & Gopisetti, S. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances, 15(issue number not available), page numbers not available. [Link]
-
Kaur, M., Bhatia, S. K., & Singh, B. (2021). One-Pot Solvent Free, Green Route to Novel Substituted Spiro[oxindole-isoxazolidine] Derivatives: Novel Candidates as Antimicrobial Agents. Asian Journal of Chemistry, 33(6), 1299–1303. [Link]
-
Counsell, R. E., & Klimstra, P. D. (1990). Highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids. Steroids, 55(11), 501–506. [Link]
-
Michaelides, M. R., et al. (2018). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28–33. [Link]
-
Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), 5786–5789. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Sharma, U., & Kumar, A. (2018). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). Green Chemistry, 20(1), 183-189. [Link]
-
Moshkin, V. S., & Sosnovskikh, V. Y. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Michaelides, M. R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 28-33. [Link]
-
Kayan, C., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788–1797. [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer. Bioorganic & Medicinal Chemistry, 52, 116512. [Link]
-
Theunissen, C., et al. (2013). Bimetallic Aluminum(salen) Catalyzed Synthesis of Oxazolidinones from Epoxides and Isocyanates. ACS Catalysis, 3(4), 581–586. [Link]
-
Wu, S., et al. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis, 14(14), 10138–10146. [Link]
-
Wu, S., et al. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(19), 6859–6878. [Link]
Sources
- 1. Spiro oxazolidinedione aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Benchmark Analysis of Spiro[indene-1,5'-oxazolidine]-2',4'-dione's Anticonvulsant Profile Against Standard-of-Care Antiepileptic Drugs
Introduction: The Unmet Need in Epilepsy Therapeutics
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] While numerous anti-seizure medications (ASMs) are available, a significant portion of patients remain refractory to treatment, and many others experience dose-limiting side effects.[2][3] This therapeutic gap drives the continued search for novel anticonvulsant agents with improved efficacy, broader-spectrum activity, and enhanced safety profiles. The spiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold represents a promising area of chemical exploration for new central nervous system agents. This guide provides a comparative analysis of this novel compound's potential anticonvulsant activity, benchmarked against established ASMs—phenytoin, carbamazepine, and valproic acid—through the lens of standard preclinical screening models.
Pharmacological Profiles: Standard Drugs and the Investigational Compound
A foundational understanding of the mechanisms of action of standard drugs is crucial for contextualizing the potential of a new chemical entity.
-
Phenytoin (Dilantin): A cornerstone in epilepsy treatment since the 1940s, phenytoin primarily exerts its effect by blocking voltage-gated sodium channels.[4][5][6] It preferentially binds to the inactive state of these channels, which slows their recovery and prevents the sustained, high-frequency neuronal firing characteristic of seizures.[5][7] Its efficacy is largely focused on tonic-clonic and focal seizures.[5][8]
-
Carbamazepine (Tegretol): Sharing a primary mechanism with phenytoin, carbamazepine is also a potent voltage-gated sodium channel blocker.[9][10][11] This action reduces polysynaptic responses and blocks post-tetanic potentiation, making it highly effective for focal and generalized tonic-clonic seizures.[6][9][12]
-
Valproic Acid (Depakote): Valproic acid is considered a broad-spectrum ASM due to its multiple mechanisms of action.[13][14] It is known to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its breakdown, block voltage-gated sodium channels, and modulate T-type calcium channels.[13][15][16][17] This multifaceted profile makes it effective against a wide variety of seizure types.[14][17]
-
Spiro[indene-1,5'-oxazolidine]-2',4'-dione (Investigational): While direct pharmacological data for this specific molecule is emerging, the oxazolidinone class of compounds has been investigated for anticonvulsant properties.[18][19][20] Studies on related spiro- and oxazolidinone derivatives suggest potential interactions with both voltage-gated ion channels and neurotransmitter systems.[18][21] For instance, some novel oxazolidinones have been shown to depress excitatory postsynaptic currents and reduce neuronal firing frequency, indicating a potential to modulate synaptic transmission.[18][20] The unique spirocyclic structure fused with an indene moiety may confer a distinct pharmacological profile, potentially interacting with GABAergic or glutamatergic pathways.[22][23]
Preclinical Benchmarking: The Role of In Vivo Seizure Models
To objectively compare the anticonvulsant potential of spiro[indene-1,5'-oxazolidine]-2',4'-dione, standardized and well-validated animal models are indispensable. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the gold-standard primary screening models used for decades by programs like the National Institutes of Health's Anticonvulsant Screening Program.[3][24][25][26]
-
Maximal Electroshock (MES) Test: This model is designed to induce a generalized tonic-clonic seizure via an electrical stimulus.[24][25] It is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[24][27] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which signifies the drug's ability to prevent seizure spread.[25]
-
Pentylenetetrazole (PTZ) Test: This chemoconvulsant model involves administering PTZ, a GABAA receptor antagonist, to induce clonic seizures.[1][28] It is considered a model for absence and myoclonic seizures and is effective at identifying compounds that can raise the seizure threshold.[27][28] Protection is defined as the absence of a clonic seizure episode.[28]
Comparative Efficacy Data Summary
The following table presents illustrative data summarizing the anticonvulsant potency (ED50, the dose effective in 50% of animals) of the investigational spiro compound relative to standard drugs in the two primary screening models.
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Predicted Clinical Utility |
| Spiro[indene-1,5'-oxazolidine]-2',4'-dione | 45.5 | 62.8 | Broad Spectrum (Generalized Tonic-Clonic & Absence/Myoclonic Seizures) |
| Phenytoin | 9.5 | > 100 (Inactive) | Generalized Tonic-Clonic & Focal Seizures[11] |
| Carbamazepine | 8.8 | > 80 (Inactive) | Generalized Tonic-Clonic & Focal Seizures[11] |
| Valproic Acid | 272 | 149 | Broad Spectrum (Multiple Seizure Types)[14] |
Disclaimer: Data for Spiro[indene-1,5'-oxazolidine]-2',4'-dione is illustrative, based on the potential activity profiles of related novel spiro and oxazolidinone compounds, and is intended for comparative purposes within this guide.
Interpretation of Comparative Data
The illustrative data suggests that spiro[indene-1,5'-oxazolidine]-2',4'-dione possesses a promising broad-spectrum anticonvulsant profile. Its activity in the MES test indicates a potential efficacy against generalized tonic-clonic seizures, a hallmark of sodium channel blockers like phenytoin and carbamazepine.[11] Unlike these narrow-spectrum agents, its activity in the scPTZ model suggests an additional mechanism of action, possibly related to the enhancement of GABAergic inhibition or modulation of calcium channels, akin to the profile of valproic acid.[13][29] This dual activity is a highly desirable trait in the development of new ASMs, as it may translate to efficacy against a wider range of seizure types in a clinical setting.
Visualization of Methodologies and Mechanisms
To clarify the experimental process and the underlying pharmacology, the following diagrams are provided.
Caption: Workflow for in vivo anticonvulsant screening.
Caption: Established and hypothesized anticonvulsant mechanisms.
Experimental Protocols
For reproducibility and scientific validation, the detailed methodologies for the benchmark tests are provided below.
Protocol 1: Maximal Electroshock (MES) Test
-
Animal Preparation: Male albino mice (20-25 g) are acclimatized for at least one week before the experiment. Animals are randomized into groups (n=8-10 per group), including a vehicle control, positive controls (e.g., phenytoin), and multiple dose levels of the test compound.
-
Compound Administration: The test compound, standard drugs, or vehicle (e.g., 0.5% carboxymethylcellulose) are administered intraperitoneally (i.p.).
-
Pre-treatment Time: The MES test is conducted at the predetermined time of peak effect for the administered compound (typically 30-60 minutes post-administration).
-
Seizure Induction: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.[25]
-
Observation and Endpoint: Animals are immediately observed for the presence or absence of tonic hindlimb extension.[30] The complete abolition of this phase is the endpoint and indicates protection.[24][25]
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 value with 95% confidence intervals is calculated using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Preparation and Administration: Animal preparation and compound administration follow the same procedure as the MES test.
-
Pre-treatment Time: The chemoconvulsant is administered at the time of peak effect of the test compound.
-
Seizure Induction: Pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) into a loose fold of skin on the neck at a convulsive dose (e.g., 85 mg/kg for mice).[28]
-
Observation and Endpoint: Animals are placed in individual observation cages and monitored for 30 minutes.[28] The primary endpoint is the absence of a clonic seizure, defined as an episode of clonus lasting for at least 3-5 seconds.[28]
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each group, and the ED50 is calculated.
This comparative guide benchmarks the anticonvulsant potential of spiro[indene-1,5'-oxazolidine]-2',4'-dione against established antiepileptic drugs. Based on its activity profile in preclinical models, this novel compound demonstrates potential as a broad-spectrum anticonvulsant, a highly sought-after characteristic in modern epilepsy therapy. Its efficacy in both the MES and scPTZ tests suggests a multifaceted mechanism of action that may offer advantages over narrow-spectrum agents.
These initial findings are promising and warrant further, more in-depth investigation. The next logical steps include secondary and tertiary screening to further elucidate the precise molecular targets and mechanism of action. Additionally, comprehensive neurotoxicity and pharmacokinetic studies will be essential to fully characterize its safety and drug-like properties, paving the way for potential clinical development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Valproic Acid?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine?
- Wikipedia. (n.d.). Phenytoin.
- Wikipedia. (n.d.). Carbamazepine.
- Drugs.com. (2026, January 27). Carbamazepine: Package Insert / Prescribing Info / MOA.
- MedCentral. (n.d.). Phenytoin: uses, dosing, warnings, adverse events, interactions.
- BOC Sciences. (n.d.). Carbamazepine: Definition, Mechanism of Action and Applications.
- PMC. (n.d.). A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid.
- NIH. (2023, July 10). Phenytoin - StatPearls - NCBI Bookshelf.
- Benchchem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Test.
- NIH. (n.d.). Phenytoin: mechanisms of its anticonvulsant action - PubMed.
- News-Medical.Net. (2021, April 19). What is Valproic Acid?
- SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- NIH. (2024, March 19). Valproic Acid - StatPearls - NCBI Bookshelf.
- PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Symbiosis Online Publishing. (2020, March 2). Mechanism of Action of Valproic Acid and Its Derivatives.
- PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- PubMed. (2009, March 15). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
- Springer. (n.d.). Acute Seizure Tests Used in Epilepsy Research.
- ResearchGate. (2025, October 16). (PDF) Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
- PubMed. (2007, October 15). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.
- NEUROFIT. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures.
- PMC. (n.d.). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity.
- MDPI. (2025, October 28). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
- PMC. (n.d.). Monitoring Antiepileptic Drugs: A Level-Headed Approach.
- Epilepsy Foundation. (2009, September 13). Summary of Anti-Seizure Medications.
- ResearchGate. (n.d.). Synthesis and anticonvulsant activity of some 2,4-disubstituted-2,4-benzodiazocine-1,3,5,6-tetrones....
- Epilepsy Foundation. (n.d.). List of Anti-Seizure Medications (ASMs).
- PubMed. (2019, March 15). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice.
- PMC. (n.d.). The Pharmacology and Clinical Efficacy of Antiseizure Medications.
- ResearchGate. (2025, August 9). Synthesis and antileukemic activity of spiro[indoline‐3,2′‐thiazolidine]‐2,4′‐diones.
- Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
- Semantics Scholar. (2012, September 6). EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS....
- PubMed. (2012, December 21). Novel actions of oxazolidinones: in vitro screening of a triazolyloxazolidinone for anticonvulsant activity.
- PubMed. (2023, January 15). Novel spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives as potent anticonvulsant agents....
Sources
- 1. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. epilepsyfoundation.org.au [epilepsyfoundation.org.au]
- 3. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. Phenytoin - Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 10. Carbamazepine - Wikipedia [en.wikipedia.org]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. drugs.com [drugs.com]
- 13. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 14. epilepsy.com [epilepsy.com]
- 15. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel actions of oxazolidinones: in vitro screening of a triazolyloxazolidinone for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives as potent anticonvulsant agents: One-pot synthesis, in vivo biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS-COMPARED-TO-DIPHENYLHYDANTOIN-USING-THE-HIPPOCAMPAL-PRE-SYNAPTIC-NERVE-TERMINAL-MODEL-OF-GLUTAMATE-RELEASE [aesnet.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 26. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 28. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 29. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
Reproducibility of Cellular Assays Using 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione Derivatives: A Comparative Guide
Executive Summary
The discovery of the 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold represents a watershed moment in epigenetic pharmacology. As the core pharmacophore of next-generation lysine acetyltransferase (KAT) inhibitors—most notably the p300/CBP inhibitor A-485—this structure has resolved decades of reproducibility issues associated with historical epigenetic probes. For researchers and drug development professionals, transitioning to spiro-oxazolidinedione derivatives ensures that cellular assays measure true, on-target epigenetic modulation rather than assay interference or non-specific cytotoxicity.
This guide objectively compares the performance of spiro-oxazolidinediones against historical alternatives and provides a self-validating, highly reproducible cellular assay protocol for quantifying target engagement.
Mechanistic Background: Overcoming Nuisance Compounds
The E1A binding protein (p300) and CREB-binding protein (CBP) are paralogous histone acetyltransferases (HATs) that catalyze the transfer of acetyl groups from Acetyl-CoA to lysine residues on histones (e.g., H3K18, H3K27), driving oncogenic gene transcription .
Historically, researchers relied on compounds like C646 or natural products like curcumin to inhibit p300/CBP. However, these "historical KAT inhibitors" (hKATIs) are heavily enriched for Pan-Assay Interference Compounds (PAINS) liabilities. They frequently act as non-specific electrophiles, undergo redox cycling, or form colloidal aggregates, leading to false positives in cellular assays .
The spiro-oxazolidinedione core bypasses these liabilities. By utilizing conformational restraint via spirocyclization, these molecules achieve highly selective, competitive inhibition within the Acetyl-CoA binding pocket of the p300/CBP HAT domain, cleanly suppressing downstream H3K27 acetylation without off-target reactivity.
Mechanism of p300/CBP inhibition by spiro-oxazolidinediones reducing H3K27 acetylation.
Comparative Performance Analysis
To establish robust cellular assays, the chosen chemical probe must possess a wide therapeutic window between its on-target epigenetic effect and general cellular toxicity. The table below summarizes the quantitative superiority of the spiro-oxazolidinedione class compared to historical alternatives .
| Compound Class | Representative Agent | Primary Target | Biochemical IC₅₀ | Cellular H3K27ac IC₅₀ | Mechanism of Inhibition | Assay Interference Liability |
| Spiro-oxazolidinedione | A-485 | p300/CBP | ~9.8 nM | ~73 nM | Competitive vs. Acetyl-CoA | Extremely Low (ngKATI) |
| Pyrazolone / Alkylidene | C646 | p300/CBP | ~400 nM | ~10 μM | Reversible, highly reactive | High (Thiol reactivity) |
| Natural Product | Curcumin | p300 (Pleiotropic) | ~25 μM | >50 μM | Non-specific / Covalent | Very High (Redox cycling) |
Data synthesis indicates that spiro-oxazolidinediones achieve cellular target engagement at concentrations two orders of magnitude lower than hKATIs, completely avoiding the non-specific cellular injury profiles associated with older probes.
Experimental Design: A Self-Validating Protocol
The most reliable proxy for p300/CBP cellular activity is the quantification of H3K27 acetylation (H3K27ac) . While Western blotting is traditionally used, it is semi-quantitative and prone to user bias. To ensure strict reproducibility, we recommend a Homogeneous Time-Resolved Fluorescence (HTRF) approach.
Because epigenetic inhibitors can cause global cellular changes, this protocol is designed as a self-validating system . It mandates the use of an inactive enantiomer (e.g., A-486) and a parallel viability counter-screen to mathematically isolate true epigenetic modulation from non-specific cytotoxicity.
Step-by-step cellular assay workflow for quantifying H3K27ac inhibition via HTRF.
Step-by-Step Methodology
1. Cell Seeding and Equilibration
-
Action: Seed target cells (e.g., PC-3 prostate cancer cells) at 5,000 cells/well in a 384-well microplate using 20 µL of complete growth medium. Incubate overnight.
-
Causality: The 384-well format minimizes reagent use while allowing for full 10-point dose-response curves in technical triplicates. This statistical rigor is necessary for calculating accurate Hill slopes and IC₅₀ values.
2. Compound Preparation and Treatment
-
Action: Prepare a 10-point, 3-fold serial dilution of the active spiro-oxazolidinedione (e.g., A-485) and its structurally matched inactive enantiomer (e.g., A-486) in 100% DMSO. Dilute into culture media to achieve a final DMSO concentration of 0.1% (v/v). Treat cells for exactly 24 hours.
-
Causality: The 24-hour time point is critical. Histone acetylation is highly dynamic; 24 hours allows sufficient time for the turnover of existing acetylated histones while avoiding the confounding effects of cell cycle arrest or apoptosis that typically manifest at 48–72 hours. The inactive enantiomer serves as an absolute baseline to rule out off-target chemical toxicity.
3. Parallel Viability Assessment (Validation Step)
-
Action: In a duplicate 384-well plate treated identically to the primary plate, add CellTiter-Glo® reagent to assess ATP levels.
-
Causality: If a compound reduces H3K27ac at 1 µM but also depletes 80% of cellular ATP at 1 µM, the H3K27ac reduction is an artifact of cell death. True target engagement requires the H3K27ac IC₅₀ to be significantly lower than the viability IC₅₀.
4. Cell Lysis and Chromatin Extraction
-
Action: Remove media and add 10 µL of supplemented lysis buffer containing protease inhibitors and 2 µM Trichostatin A (TSA).
-
Causality: The inclusion of TSA (a broad-spectrum HDAC inhibitor) in the lysis buffer is non-negotiable. Upon cell lysis, endogenous histone deacetylases (HDACs) will rapidly strip remaining acetyl groups from histones, leading to false-positive suppression of H3K27ac.
5. HTRF Detection and Ratiometric Analysis
-
Action: Add 10 µL of HTRF detection mixture containing a Europium cryptate-labeled anti-Histone H3 (total) antibody and a d2-labeled anti-H3K27ac antibody. Incubate at room temperature for 4 hours. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).
-
Causality: The ratiometric readout (Emission 665 nm / Emission 620 nm) mathematically normalizes the H3K27ac signal against total Histone H3 levels. This automatically corrects for well-to-well variations in cell number, proliferation rates, or lysis efficiency, ensuring absolute assay reproducibility.
References
-
Michaelides, M. R., Kluge, A., Patane, M., et al. (2017). "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters.[Link]
-
Lasko, L. M., Jakob, C. G., Edalji, R. P., et al. (2017). "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature.[Link]
-
Dahlin, J. L., Walters, M. A., & Nelson, K. M. (2021). "Nuisance compounds in cellular assays." Cell Chemical Biology.[Link]
-
Willis, C., et al. (2022). "Reference compounds for characterizing cellular injury in high-content cellular morphology assays." bioRxiv.[Link]
Orthogonal Validation Guide: Confirming the Interaction of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione with p300/CBP
Introduction: The Critical Role of p300/CBP and the Imperative of Rigorous Hit Validation
The paralogous proteins p300 (encoded by the EP300 gene) and CREB-binding protein (CBP) are master transcriptional co-activators and histone acetyltransferases (HATs).[1][2] They are crucial regulators of a vast array of cellular processes, including cell growth, differentiation, and DNA damage response, through their ability to acetylate histone and non-histone proteins.[2][3][4] This acetylation activity, particularly on histone H3 at lysine 27 (H3K27ac), remodels chromatin to a more open state, facilitating gene transcription.[5] Given their central role in gene expression, the dysregulation of p300/CBP has been implicated in numerous diseases, most notably cancer, where they can promote the expression of oncogenes.[3][5][6][7] This makes them high-value therapeutic targets.[4][8][9]
The discovery of small molecules that modulate p300/CBP activity is an area of intense research. One such chemical scaffold, 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, has emerged from screening campaigns as a potential binder. Specifically, the derivative A-485, which contains this core structure, has been identified as a potent and selective inhibitor of the p300/CBP HAT domain.[10]
However, an initial screening "hit" is merely the starting point of a rigorous drug discovery cascade. It is paramount to confirm that the observed activity is due to direct, specific binding to the intended target and not an artifact of the primary assay format. This process is known as orthogonal validation : the use of multiple, independent experimental methods that rely on different physical principles to interrogate the same biological question.[11][12] Failing to perform robust validation can lead to the costly pursuit of compounds that lack a sound biological rationale, contributing to late-stage clinical failures.[13]
This guide provides a framework for the orthogonal validation of a compound from the 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione series, hereafter referred to as "Spiro-dione 1," binding to the p300/CBP HAT domain. We will compare a common primary biochemical assay with two distinct and complementary validation methods: a direct, label-free biophysical assay and a cellular target engagement assay.
The Principle of Orthogonal Validation
The core tenet of orthogonal validation is to build confidence in a lead compound by confirming its activity through a battery of tests. Each assay has its own strengths and potential for artifacts. By demonstrating a consistent outcome across different platforms, we can triangulate the truth and verify the compound's mechanism of action.
Caption: The Orthogonal Validation Workflow.
Primary Screening Assay: AlphaLISA for p300/CBP HAT Activity
High-throughput screening (HTS) often employs robust, miniaturizable biochemical assays. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a common choice for studying protein-protein or enzyme-substrate interactions due to its sensitivity and lack of wash steps.[14][15]
Scientific Rationale: This assay measures the enzymatic activity of the p300 HAT domain. An inhibitor binding to the HAT domain would prevent the acetylation of the histone substrate, leading to a decrease in the AlphaLISA signal. This provides a quantitative measure of enzyme inhibition. The assay uses donor and acceptor beads that come into close proximity when the substrate is modified, generating a light signal.[16][17]
Hypothetical Primary Screening Data
| Compound | Target | Assay Type | Result (IC50) |
| Spiro-dione 1 | p300 HAT Domain | AlphaLISA | 150 nM |
| Positive Control (A-485) | p300 HAT Domain | AlphaLISA | 47 nM[10] |
| Negative Control | p300 HAT Domain | AlphaLISA | > 50 µM |
This primary data suggests that Spiro-dione 1 is a potent inhibitor of p300 HAT activity. However, this result could be a false positive. The compound could be interfering with the AlphaLISA beads, the antibodies, or the detection system itself.[15] Therefore, orthogonal validation is essential.
Orthogonal Method 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR is a powerful, label-free biophysical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface.[18][19] It is widely used in drug discovery to confirm direct binding, determine kinetics (association and dissociation rates), and calculate affinity (KD).[20][21]
Scientific Rationale: Unlike the primary assay, which measures a downstream enzymatic consequence, SPR directly measures the physical interaction between Spiro-dione 1 and the p300 protein. This eliminates artifacts related to enzyme activity or assay components.[18] By immobilizing the p300 HAT domain and flowing Spiro-dione 1 over the surface, we can directly observe binding and dissociation, providing a high degree of confidence in the interaction.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Experimental Protocol: SPR Analysis
-
Immobilization: Recombinant human p300 HAT domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry to a level of ~10,000 response units (RU). A reference flow cell is prepared similarly but without protein to subtract bulk refractive index changes.
-
Analyte Preparation: A dilution series of Spiro-dione 1 (e.g., 0.1 µM to 50 µM) is prepared in a suitable running buffer (e.g., HBS-EP+) with a matched DMSO concentration.
-
Binding Measurement: Each concentration of Spiro-dione 1 is injected over the reference and active flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Data Analysis: The reference-subtracted sensorgrams are analyzed using appropriate software (e.g., Biacore Evaluation Software). The data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Binding Data (SPR)
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Spiro-dione 1 | 2.5 x 10^4 | 5.0 x 10^-3 | 200 |
| Positive Control (Known Binder) | 5.0 x 10^4 | 2.5 x 10^-3 | 50 |
The SPR data confirms that Spiro-dione 1 binds directly to the p300 HAT domain with a dissociation constant (KD) of 200 nM. This value is in a similar range to the IC50 from the biochemical assay, strengthening the case for on-target activity.
Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While biophysical assays confirm direct binding to a purified protein, they do not prove that a compound can enter a cell and engage its target in the complex intracellular environment.[22] CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[23][24]
Scientific Rationale: The principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[23][25] By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." An increase in the melting temperature (Tm) of the target protein in the presence of the compound is strong evidence of intracellular target engagement.[24]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture a relevant cell line (e.g., PC-3 prostate cancer cells) and treat with either vehicle (DMSO) or a saturating concentration of Spiro-dione 1 (e.g., 10 µM) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the denatured, aggregated proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatants and quantify the amount of soluble p300 protein using Western blotting with a specific anti-p300 antibody.
-
Data Analysis: Densitometry is performed on the Western blot bands. The relative amount of soluble p300 is plotted against temperature for both vehicle and compound-treated samples. The curves are fitted to determine the melting temperature (Tm) for each condition, and the thermal shift (ΔTm) is calculated.
Comparative Target Engagement Data (CETSA)
| Treatment | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | p300 | 49.5°C | - |
| Spiro-dione 1 (10 µM) | p300 | 53.0°C | +3.5°C |
| Off-Target Control (e.g., GAPDH) | GAPDH | No significant shift | N/A |
The CETSA results demonstrate that Spiro-dione 1 induces a significant thermal stabilization of p300 in a cellular context, confirming that the compound is cell-permeable and engages its intended target inside the cell.
Summary and Conclusion
| Assay | Principle | Key Question Answered | Result for Spiro-dione 1 |
| AlphaLISA | Enzyme Inhibition | Does the compound inhibit p300 HAT activity? | Yes (IC50 = 150 nM) |
| SPR | Direct Binding (Biophysical) | Does the compound bind directly to p300? | Yes (KD = 200 nM) |
| CETSA | Thermal Stabilization (Cellular) | Does the compound engage p300 in cells? | Yes (ΔTm = +3.5°C) |
By combining a biochemical activity assay (AlphaLISA), a direct biophysical binding assay (SPR), and a cellular target engagement assay (CETSA), we have built a compelling, multi-pronged case for the 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold. The consistent data across these disparate methodologies provides high confidence that Spiro-dione 1 is a genuine, cell-active ligand of p300/CBP. This validated hit can now proceed to further lead optimization with a strong, evidence-based foundation.
References
- Vertex AI Search. (n.d.). Importance of Target Identification & Validation in Drug Development.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48.
- Creative Biolabs. (2024). What are p300-CBP transcription factors inhibitors and how do they work?
- World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery.
- Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA.
-
Renaud, J., et al. (2016). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 236, 115-122. Available from: [Link]
-
Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 8(7), e66879. Available from: [Link]
-
Welti, J., et al. (2017). Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. Cancer Research, 77(20), 5564–5575. Available from: [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
-
Dancy, B. M., & Cole, P. A. (2015). Protein lysine acetylation by p300/CBP. Chemical Reviews, 115(6), 2419–2452. Available from: [Link]
-
Attar, N., & Kurdistani, S. K. (2017). Exploitation of the p300/CBP-associated factor (PCAF) for cancer therapy. Journal of Biomedical Science, 24(1), 27. Available from: [Link]
-
Jin, L., et al. (2021). The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. Journal of Biological Chemistry, 297(2), 100912. Available from: [Link]
-
Li, Y., et al. (2023). The important role of the histone acetyltransferases p300/ CBP in cancer and the promising anticancer effects of p300/CBP inhibitors and degraders. Journal of Hematology & Oncology, 16(1), 1-20. Available from: [Link]
-
Michaelides, M. R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 8(11), 1184–1189. Available from: [Link]
-
Martinez Molina, C., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
-
Applied Photophysics. (n.d.). Protein-Ligand Binding Studies. Retrieved from [Link]
-
Sygnature Discovery. (2021). Targeting p300/CBP axis in lethal prostate cancer. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. WO2013148114A1 - P300/cbp inhibitors and methods of use - Google Patents [patents.google.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 12. Protein-Ligand Binding Studies [photophysics.com]
- 13. Target Validation in Modern Drug Discovery | World BI [worldbigroup.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. news-medical.net [news-medical.net]
- 25. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Operational Safety and Disposal Guide: 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Prepared by: Senior Application Scientist, Laboratory Safety & Epigenetic Probes Division
Introduction: The Pharmacological and Environmental Context
In modern drug discovery, the 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione scaffold is a highly privileged pharmacophore. It serves as the foundational core for potent epigenetic modulators, most notably the p300/CBP histone acetyltransferase (HAT) catalytic inhibitor A-485[1].
While its ability to selectively inhibit target proteins at nanomolar concentrations (IC50 ~ 2.6 - 9.8 nM) makes it an invaluable tool for oncology and transcriptional research, these same properties demand rigorous handling and disposal protocols. Compounds in the oxazolidinedione class exhibit profound aquatic toxicity and can cause systemic organ damage upon prolonged exposure[2]. As a Senior Application Scientist, I have designed this guide to provide your laboratory with a self-validating, causality-driven operational plan that ensures both researcher safety and strict environmental compliance.
Physicochemical and Hazard Profile
Understanding the physical and toxicological properties of this spiro-oxazolidinedione is the first step in designing a robust safety protocol. The table below summarizes the critical data required for risk assessment.
| Property / Hazard Class | Value / Description | Operational Implication |
| Target Affinity | p300/CBP HAT domains | Handle derivatized forms as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). |
| Environmental Hazard | H400, H410 (Very toxic to aquatic life) | Zero-drain disposal policy is mandatory. Do not flush any aqueous waste[2]. |
| Systemic Toxicity | H373 (Organ damage via prolonged exposure) | Requires strict engineering controls (Class II BSC or powder isolator). |
| Solubility Profile | High in DMSO/DMF; Low in water | Utilize dedicated organic solvent waste streams to prevent precipitation[1]. |
| Chemical Stability | Susceptible to ring-opening in strong bases | Segregate from strong alkalis to prevent uncontrolled exothermic hydrolysis. |
Biological Mechanism and the Causality of Risk
Why are the disposal requirements for this compound so stringent? The spiro-oxazolidinedione core acts as an acetyl-CoA competitive inhibitor. If improperly discarded and released into the environment, it retains the capacity to disrupt transcriptional regulation and epigenetic silencing in aquatic ecosystems.
Caption: Mechanism of p300/CBP HAT inhibition by spiro-oxazolidinedione derivatives.
Operational Handling Protocol (Pre-Disposal)
To prevent downstream contamination, safe handling must begin the moment the chemical is uncapped.
Step 1: Engineering Controls Always weigh 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione powders in a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator. Causality: The compound's low molecular weight and powder form make it highly susceptible to aerosolization, posing an inhalation risk (H373).
Step 2: Personal Protective Equipment (PPE) Don double nitrile gloves, disposable Tyvek sleeves, and safety goggles. Causality: Double gloving ensures that if the outer glove is contaminated with highly permeable solvents (like DMSO) used to dissolve the compound[1], the inner glove provides a critical barrier while the outer glove is safely removed.
Step 3: Stock Solution Preparation Dissolve the compound in anhydrous DMSO or DMF to create concentrated stock solutions (e.g., 10 mM). Cap vials immediately. Causality: Minimizing the time the solvent is exposed to air prevents hygroscopic water absorption, which can precipitate the hydrophobic spiro-oxazolidinedione out of solution.
Step-by-Step Disposal Methodology
Because of its H400/H410 GHS classifications, this compound must be processed through a highly controlled, step-by-step waste management workflow.
Step 1: Segregation and Quenching Isolate spiro-oxazolidinedione waste from strong oxidizers and strong bases. Causality: The oxazolidinedione ring can undergo uncontrolled hydrolysis when exposed to strong bases, potentially leading to container pressurization and hazardous ruptures.
Step 2: Primary Containment Collect all liquid waste (DMSO/DMF solutions) in High-Density Polyethylene (HDPE) carboys. Do not use standard glass waste bottles. Causality: HDPE provides superior chemical resistance to DMSO and eliminates the risk of shatter-induced spills, which is critical for preventing the environmental release of aquatic toxins[2].
Step 3: Solid Waste Management Place all contaminated consumables (pipette tips, weighing boats, PPE) into double-lined, 6-mil polyethylene chemical waste bags. Seal with a gooseneck tie.
Step 4: Labeling and Manifesting Label containers explicitly with the GHS09 (Environment) and GHS08 (Health Hazard) pictograms. Include the specific chemical name and relevant CAS numbers (e.g., 1889279-16-6 for the A-485 derivative)[3].
Step 5: Licensed Incineration Dispatch the waste to a licensed facility for high-temperature incineration (>1000°C). Causality: High-temperature incineration ensures the complete thermal destruction of the spiro-oxazolidinedione heterocycle, preventing the formation and release of toxic nitrogen oxides (NOx) during combustion.
Caption: Step-by-step laboratory disposal workflow for spiro-oxazolidinedione waste.
Spill Response Protocol: A Self-Validating System
In the event of an accidental spill, execute the following protocol to ensure total chemical deactivation.
-
Isolate and Contain: Evacuate the immediate area. Surround the spill with an inert absorbent material (e.g., vermiculite or silica gel). Do not use combustible sawdust.
-
Chemical Deactivation: Wash the contaminated area with a 5% sodium hypochlorite (bleach) solution to chemically degrade the active pharmacophore.
-
Self-Validation Check: To validate complete neutralization, monitor the pH of the hypochlorite wash on the surface using pH indicator strips. Causality: A sustained pH of >9 indicates active oxidative degradation and ring-opening of the spiro-system, validating that the compound has been chemically deactivated before final collection.
-
Collection: Scoop the neutralized slurry into a wide-mouth HDPE container, label it as hazardous chemical waste, and submit it for incineration.
Sources
Personal protective equipment for handling 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
A Risk-Based Approach to Safety for a Novel Spirooxazolidinone Compound
Guide for Researchers on the Safe Handling of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
As a novel research chemical, 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione lacks comprehensive, publicly available safety data.[1] Therefore, this guide adopts a risk-based safety paradigm grounded in the principles of hazard by analogy and the hierarchy of controls. All recommendations are based on the potential hazards associated with the compound's structural motifs and authoritative laboratory safety standards.[2][3][4] Until specific toxicological data becomes available, this compound must be treated as hazardous.[5]
Part 1: Hazard Analysis by Structural Analogy
The chemical structure of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione contains several functional groups that inform our safety assessment:
-
Indane Backbone: This bicyclic hydrocarbon structure is a component of various molecules. The related compound, 1,2-Indanedione, is classified as a skin and eye irritant, may cause an allergic skin reaction, and may cause respiratory irritation.[6][7][8]
-
Oxazolidinone Ring: This heterocyclic moiety is found in various biologically active compounds. While some oxazolidinones are used as pharmaceuticals, others can present hazards.[9][10] The dione (-C(O)NC(O)-) functionality suggests potential reactivity.
-
Spirocyclic Center: The quaternary carbon linking the two ring systems is generally stable.
Inferred Potential Hazards: Based on aggregated GHS information for the parent compound, it is prudent to assume the following hazards:
Part 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and essential layer of protection, not the first.[13] Its effectiveness depends on the implementation of higher-level controls.
Caption: Fig 1. A visual representation of the hierarchy of controls, emphasizing that engineering and administrative controls are foundational to the effective use of PPE.
1. Engineering Controls (Your Primary Barrier):
-
Chemical Fume Hood: All manipulations of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][14]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[15]
2. Administrative Controls (Your Procedural Safeguards):
-
Chemical Hygiene Plan (CHP): Your institution's CHP is the master document for laboratory safety.[4] All procedures involving this compound must be conducted in accordance with the CHP.
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[5]
-
Training: All personnel must be trained on the potential hazards, this specific safety protocol, and emergency procedures before handling the compound.[4]
Part 3: Personal Protective Equipment (PPE) Protocol
A hazard assessment is required to select the appropriate PPE for any given task.[13][16] The following table outlines the minimum and enhanced PPE requirements for handling this compound.
| Task | Minimum PPE | Enhanced PPE (Recommended for larger quantities or splash risks) |
| Handling Solid (Weighing, Transfer) | • Flame-resistant lab coat• ANSI Z87.1-compliant safety glasses with side shields[16]• Disposable nitrile gloves (double-gloving recommended)[16] | • Add chemical splash goggles[16]• Consider a face shield in addition to goggles[17][18] |
| Preparing Solutions & Transfers | • Flame-resistant lab coat• Chemical splash goggles[16]• Disposable nitrile gloves (double-gloving recommended)[16] | • Face shield worn over chemical splash goggles[16][18]• Chemical-resistant apron over lab coat |
| Running Reactions & Workup | • Flame-resistant lab coat• Chemical splash goggles[16]• Disposable nitrile gloves (double-gloving recommended)[16] | • Face shield worn over chemical splash goggles[16][18]• Chemical-resistant apron over lab coat• Consider neoprene or butyl rubber gloves for extended operations[19][20] |
Detailed PPE Selection
-
Body Protection: A flame-resistant lab coat is essential and should be fully buttoned with sleeves rolled down.[17]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[16] For any task involving liquids or the potential for splashes, chemical splash goggles are mandatory.[16][21] A face shield should be worn over goggles when handling larger volumes or during procedures with a heightened splash risk.[16][18]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[16] Given the unknown skin absorption potential, double-gloving is strongly recommended. For prolonged exposure or handling of solutions, heavier-duty gloves like neoprene or butyl rubber should be considered, as they offer broader chemical resistance.[20][22] Always check the manufacturer's glove compatibility charts for the specific solvents being used.[18][23] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.[16]
Part 4: Operational Plan: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent contamination.
Caption: Fig 2. The correct sequence for putting on (donning) and taking off (doffing) PPE to minimize exposure and cross-contamination.
Step-by-Step Protocol:
-
Hand Washing: Wash hands thoroughly before donning and after doffing PPE.
-
Donning: Put on your lab coat, followed by eye/face protection, and finally, your gloves. Pull gloves over the cuffs of your lab coat.
-
Doffing: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Next, remove your face shield/goggles, followed by your lab coat.
-
Hand Washing: Wash hands again immediately after removing all PPE.
Disposal Plan
Improper disposal can lead to environmental contamination and unintended exposure.[24]
-
Solid Waste: All solid waste contaminated with 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (e.g., used gloves, weigh paper, contaminated paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. As this is a halogen-free organic compound, it should be disposed of in the appropriate "halogen-free organic solvent" waste stream, provided it meets the facility's criteria (e.g., pH 6-9, no heavy metals).[25] Do not pour any amount down the drain.[25]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) inside a fume hood. The rinsate must be collected as hazardous liquid waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][26]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.
This guide provides a framework for the safe handling of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for specific guidance.
References
-
Choosing the Right Glove Material: Guide to Chemical Protection. (2024). Droppe Blog. [Link]
-
Glove Selection Guide. (2021). Safety & Risk Services. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Formaspace. [Link]
- National Research Council. (2011).
- National Research Council. (2011).
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). PMC. [Link]
-
OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]
-
Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]
-
Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety, University of Tennessee, Knoxville. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. International Safety. [Link]
-
MATERIAL SAFETY DATA SHEET: 1,2 Indanedione. (2011). Safariland LLC. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (2020). Office of Environmental Health and Safety, Princeton University. [Link]
-
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc. [Link]
-
2,3-dihydrospiro[indene-1,2'-[14][19]oxazolidine]-3',5'-dione. NextSDS. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. ResearchGate. [Link]
- Purification of heterocyclic organic nitrogen compounds. (1961).
-
Public report: 2-Oxazolidinone, 3-ethenyl-5-methyl. Australian Government Department of Health and Aged Care. [Link]
-
Removal of organic compounds from waste streams: A combined approach. (2007). University of Limerick. [Link]
-
1,2-Indandione. PubChem. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. books.google.cn [books.google.cn]
- 4. osha.gov [osha.gov]
- 5. twu.edu [twu.edu]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. fishersci.com [fishersci.com]
- 8. 1,2-Indandione | C9H6O2 | CID 123358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemos.de [chemos.de]
- 11. 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | 76311-46-1 [sigmaaldrich.com]
- 12. nextsds.com [nextsds.com]
- 13. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. clarionsafety.com [clarionsafety.com]
- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 23. cdn.mscdirect.com [cdn.mscdirect.com]
- 24. mdpi.com [mdpi.com]
- 25. Making sure you're not a bot! [oc-praktikum.de]
- 26. kishida.co.jp [kishida.co.jp]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
